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  • Product: 2-Methoxybenzamide
  • CAS: 27193-81-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Methoxybenzamide (CAS 2439-77-2)

Structural Dynamics, Synthetic Protocols, and Pharmaceutical Utility [1] Chemical Identity & Physiochemical Profile 2-Methoxybenzamide (o-Anisamide) serves as a critical structural scaffold in medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Protocols, and Pharmaceutical Utility [1]

Chemical Identity & Physiochemical Profile

2-Methoxybenzamide (o-Anisamide) serves as a critical structural scaffold in medicinal chemistry, particularly in the development of orthopramide antipsychotics and Hedgehog (Hh) signaling pathway inhibitors.[1] Its utility stems from the "ortho-effect," where the steric and electronic interactions between the amide and methoxy groups create a locked conformation essential for receptor binding.

Core Datasheet
PropertySpecification
CAS Registry Number 2439-77-2
IUPAC Name 2-Methoxybenzamide
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 127–129 °C (Experimental)
Boiling Point ~295 °C (Predicted)
Solubility Soluble in Ethanol, DMSO, DMF; Sparingly soluble in water
pKa ~14.8 (Amide N-H deprotonation)
Hydrogen Bond Donor/Acceptor 1 Donor / 2 Acceptors

Structural Dynamics: The Ortho-Effect & Conformational Locking

The pharmacological potency of 2-methoxybenzamide derivatives is frequently attributed to an intramolecular hydrogen bond formed between the amide nitrogen proton (


) and the ether oxygen (

) at the ortho position.
Mechanism of Action

Unlike its meta or para isomers, the 2-methoxy substituent restricts the rotation of the amide bond. This creates a pseudo-six-membered ring system (S(6) motif), effectively "locking" the molecule into a planar conformation.[1]

  • Planarity: The phenyl ring and the amide group become coplanar.

  • Lipophilicity: The internal H-bond masks the polar donor, increasing membrane permeability.

  • Receptor Affinity: This locked conformation mimics the bioactive state required for binding to Dopamine D2/D3 receptors and the Smoothened (Smo) receptor in oncology targets.

OrthoEffect cluster_0 Conformational Dynamics cluster_1 Pharmacological Outcome Free Free Rotation (Meta/Para Isomers) Locked Locked Planar Conformation (2-Methoxy Isomer) Free->Locked Intramolecular H-Bond (N-H ... O-Me) Permeability Increased Lipophilicity (Masked Polar Group) Locked->Permeability Binding High Receptor Affinity (Entropy Penalty Reduced) Locked->Binding caption Fig 1. The 'Ortho-Effect' mechanism locking 2-methoxybenzamide conformation.

[1]

Synthetic Pathways & Process Optimization

While direct aminolysis of methyl 2-methoxybenzoate is possible, it often requires high pressure or prolonged reaction times. The Acid Chloride Route is the preferred method for research and scale-up due to its high yield and kinetic control.

Protocol: Acid Chloride Amidation (Self-Validating System)

Objective: Synthesis of 2-Methoxybenzamide from 2-Methoxybenzoic acid. Scale: 10.0 mmol basis.

Reagents
  • Precursor: 2-Methoxybenzoic acid (1.52 g, 10 mmol)[1]

  • Reagent: Thionyl Chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (1.5 mL, ~20 mmol) - Excess ensures complete conversion.
    
  • Catalyst: DMF (2-3 drops) - Critical for forming the reactive Vilsmeier-Haack intermediate.[1]

  • Solvent: Toluene (Anhydrous) or DCM.[1]

  • Quench: Ammonium Hydroxide (28% ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     aq) or Ammonia gas.
    
Step-by-Step Methodology
  • Activation (Acyl Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), dissolve 2-methoxybenzoic acid in Toluene (20 mL).
      
    • Add DMF catalyst.[1]

    • Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       dropwise over 10 minutes.
      
    • Validation Check: Evolution of

      
       and 
      
      
      
      gas indicates initiation.
    • Heat to reflux (80°C) for 2–3 hours. The solution should turn clear yellow.

    • Evaporation:[1] Remove excess

      
       and Toluene under reduced pressure (Rotavap) to yield the crude acid chloride oil. Do not purify; use immediately.
      
  • Amidation (Nucleophilic Substitution):

    • Re-dissolve the crude acid chloride in dry DCM (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add concentrated Ammonium Hydroxide (10 mL) or bubble ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       gas through the solution.
      
    • Exothermic Control: Maintain temp < 10°C to prevent hydrolysis back to the acid.

    • Stir at room temperature for 1 hour.

  • Isolation & Purification:

    • The product usually precipitates. Filter the solid.

    • If dissolved: Wash organic layer with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (sat. aq.) to remove unreacted acid, then Brine.[1] Dry over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
      
      
      
      .
    • Recrystallization: Dissolve crude solid in minimum boiling Ethanol; add water until turbid; cool to 4°C.

    • Yield Target: >85% (White needles).

SynthesisWorkflow Start 2-Methoxybenzoic Acid Activation Activation: + SOCl2 / DMF (cat) Reflux 3h Start->Activation Intermediate Intermediate: 2-Methoxybenzoyl Chloride Activation->Intermediate - HCl, - SO2 Amidation Amidation: + NH3 (aq/gas) 0°C -> RT Intermediate->Amidation Workup Workup: Wash w/ NaHCO3 Recrystallize (EtOH/H2O) Amidation->Workup Product Product: 2-Methoxybenzamide (>85% Yield) Workup->Product caption Fig 2. Optimized Acid Chloride Synthesis Route.

Pharmaceutical Utility: Hedgehog Signaling & Orthopramides[1]

Hedgehog (Hh) Pathway Inhibition

Recent research highlights the 2-methoxybenzamide scaffold as a potent pharmacophore for inhibiting the Smoothened (Smo) receptor.[1][2][3][4] Aberrant Hh signaling drives basal cell carcinoma and medulloblastoma.

  • Mechanism: The scaffold occupies the transmembrane pocket of Smo, preventing its translocation to the primary cilium.

  • SAR Insight: The methoxy group provides critical steric bulk and H-bond acceptance (via the oxygen) that anchors the molecule in the Smo binding pocket (interacting with Tyr394 and Arg400 residues).

Orthopramide Antipsychotics

The 2-methoxybenzamide moiety is the defining feature of the Orthopramide class (e.g., Sulpiride, Amisulpride).

  • Target: Selective Dopamine D2/D3 antagonists.[1]

  • Role of 2-Methoxy: It induces the specific conformational "twist" required to discriminate between D2 (antipsychotic effect) and D1 receptors, reducing extrapyramidal side effects compared to phenothiazines.

HhPathway Ligand Hh Ligand (Sonic Hedgehog) Ptch Ptch1 Receptor (Inhibitor of Smo) Ligand->Ptch Binds/Inhibits Smo Smoothened (Smo) (Transmembrane Protein) Ligand->Smo Relieves Repression Ptch->Smo Represses (Basal State) Gli Gli Transcription Factors Smo->Gli Activates Inhibitor 2-Methoxybenzamide Derivatives Inhibitor->Smo BLOCKS (Antagonist) Nucleus Gene Transcription (Tumorigenesis) Gli->Nucleus caption Fig 3. Inhibition of the Hedgehog Signaling Pathway by 2-Methoxybenzamide derivatives.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic—protect from moisture to prevent hydrolysis.[1]

References

  • National Institute of Standards and Technology (NIST). 2-Methoxybenzamide Gas Phase IR Spectrum.[1] NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. 2-Methoxybenzamide Compound Summary (CID 75540).[1] National Library of Medicine.[1][5][2] [Link]

  • Hao, Z., & Wang, Y. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11, 22820-22825.[3] [Link]

  • Vogt, N., et al. (2013). Hydrogen Bonding in the Gas-Phase: The Molecular Structures of 2-Hydroxybenzamide and 2-Methoxybenzamide. The Journal of Physical Chemistry A, 117(14). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 2-methoxybenzamide.[1] CSD Entry: ANISAD.[1] [Link][1]

Sources

Exploratory

2-Methoxybenzamide chemical structure and IUPAC name

An In-depth Technical Guide to 2-Methoxybenzamide for Researchers and Drug Development Professionals Introduction 2-Methoxybenzamide, also known as o-anisamide, is an organic compound that serves as a crucial building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxybenzamide for Researchers and Drug Development Professionals

Introduction

2-Methoxybenzamide, also known as o-anisamide, is an organic compound that serves as a crucial building block and reagent in medicinal chemistry and materials science.[1] Structurally, it is a derivative of benzamide with a methoxy group substituted at the ortho (position 2) of the benzene ring.[1] This substitution imparts specific chemical properties that make it a valuable precursor in the synthesis of more complex molecules, including potent antiviral agents and modulators of critical cellular signaling pathways.[][3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and systematic nomenclature.

IUPAC Name and Synonyms
  • IUPAC Name : 2-methoxybenzamide[][6][7]

  • Common Synonyms : o-Anisamide, Benzamide, 2-methoxy-, o-Methoxybenzamide[1][6][7][8]

Chemical Structure

The structure consists of a benzene ring co-substituted with a methoxy (-OCH₃) group and an amide (-CONH₂) group at adjacent positions. This ortho-positioning influences the molecule's electronic properties and steric hindrance, which are critical determinants of its reactivity.

Caption: Chemical structure of 2-Methoxybenzamide.

Key Identifiers and Properties

This table summarizes essential identifiers and computed properties for 2-Methoxybenzamide.

IdentifierValueSource
CAS Number 2439-77-2[1][6][7][8]
Molecular Formula C₈H₉NO₂[1][][6][8]
Molecular Weight 151.16 g/mol [1][][7]
Canonical SMILES COC1=CC=CC=C1C(=O)N[1][][7]
InChI Key MNWSGMTUGXNYHJ-UHFFFAOYSA-N[1][6][7][8]
Melting Point 127 °C[6]
Water Solubility 0.02 M[1][9]
LogP 0.794[10]

Spectroscopic Analysis for Structural Verification

Spectroscopic data is fundamental for confirming the identity and purity of a chemical compound. The following tables detail the characteristic spectral features of 2-Methoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.0 - 8.2Multiplet4HC₃-H, C₄-H, C₅-H, C₆-H
Methoxy Protons~3.9Singlet3H-OCH₃
Amide Protons~5.5 - 7.5Broad Singlet (2)2H-NH₂
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon~168C=O
Aromatic C-O~157C₂-OCH₃
Aromatic C-C=O~125C₁-C=O
Aromatic C-H~111 - 132C₃, C₄, C₅, C₆
Methoxy Carbon~56-OCH₃
Note: Specific chemical shifts can vary depending on the solvent and instrument resolution.[7][11]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6][7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H StretchAmide (-NH₂)
3050 - 3000C-H StretchAromatic
2950 - 2850C-H StretchMethoxy (-OCH₃)
~1650C=O StretchAmide I band
~1600N-H BendAmide II band
~1250C-O StretchAryl Ether
Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight.

m/z ValueInterpretationSource
151[M]⁺ (Molecular Ion)[8][12]
135[M-NH₂]⁺[7]
134[M-NH₃]⁺[7]
105[M-NH₂-CH₂O]⁺[7]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 2-Methoxybenzamide is crucial for its application as a chemical intermediate.

Synthetic Workflow

A common laboratory-scale synthesis involves the amidation of 2-methoxybenzoyl chloride. The causality behind this choice is the high reactivity of the acyl chloride with ammonia, leading to an efficient and direct formation of the amide bond.

Caption: General workflow for the synthesis of 2-Methoxybenzamide.

Experimental Protocol: Amidation of 2-Methoxybenzoyl Chloride

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by the spectroscopic methods detailed above.

  • Reaction Setup : In a fume hood, dissolve 2-methoxybenzoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath (0°C).

  • Amidation : Add concentrated aqueous ammonia (e.g., 28% NH₄OH, ~2.0 eq) dropwise to the stirred solution. The addition is performed slowly to control the exothermic reaction.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup : Once the reaction is complete, transfer the mixture to a separatory funnel. If using a water-immiscible solvent, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 2-Methoxybenzamide as a white solid.

Key Chemical Reactions

2-Methoxybenzamide can undergo several types of reactions, making it a versatile intermediate.[1]

  • Reduction : The amide group can be reduced to an amine (2-methoxybenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Oxidation : The methoxy group can be susceptible to oxidation under harsh conditions.

  • Substitution : The aromatic ring can undergo electrophilic substitution, although the directing effects of the amide and methoxy groups can lead to a mixture of products.

Applications in Drug Development

The 2-methoxybenzamide scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of diseases.

Inhibitors of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer.[3][4][5] 2-Methoxybenzamide derivatives have been designed and synthesized as potent inhibitors of this pathway.[3][4][5]

  • Mechanism of Action : These compounds typically target the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway.[3][4][5] By binding to Smo, the inhibitors prevent its translocation to the primary cilium, thereby blocking the downstream signal transduction cascade that leads to the activation of Gli transcription factors and subsequent tumor cell proliferation.[3][4][5]

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO Smoothened (SMO) PTCH->SMO inhibits SMO_active SMO (Active) SMO->SMO_active translocates to cilium SUFU_Gli SUFU-Gli Complex SMO_active->SUFU_Gli disrupts complex Gli_active Gli (Active) SUFU_Gli->Gli_active releases Target_Genes Target Gene Transcription Gli_active->Target_Genes activates Inhibitor 2-Methoxybenzamide Derivative Inhibitor->SMO BINDS & INHIBITS Hh_ligand Hedgehog Ligand Hh_ligand->PTCH binds & inhibits

Caption: Inhibition of the Hedgehog pathway by a 2-Methoxybenzamide derivative.

Antiviral Agents

2-Methoxybenzamide is used as a reagent in the synthesis of benzohydroxamic acids, which have been identified as potent and selective inhibitors of the Hepatitis C virus (HCV).[] The benzamide moiety serves as a stable and synthetically accessible core from which more complex and active structures can be elaborated.

Antibacterial Agents

While 2-methoxybenzamide itself is not a primary antibacterial, the related compound 3-methoxybenzamide was a starting point for the development of a class of antibacterials that target the essential bacterial cell division protein FtsZ.[13] This highlights the utility of the methoxybenzamide scaffold in generating lead compounds for antimicrobial drug discovery.

Safety and Handling

As with any chemical reagent, proper handling of 2-Methoxybenzamide is essential for laboratory safety.

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[7][9]

    • H315: Causes skin irritation.[7][9]

    • H319: Causes serious eye irritation.[7][9]

    • H335: May cause respiratory irritation.[7][9]

  • Precautionary Measures :

    • P261 : Avoid breathing dust.[9]

    • P280 : Wear protective gloves, eye protection, and face protection.[9]

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

    • Handle only in a well-ventilated area or a chemical fume hood.

Conclusion

2-Methoxybenzamide is a compound of significant utility in the fields of chemical synthesis and drug development. Its straightforward structure, well-characterized spectroscopic properties, and versatile reactivity make it an ideal starting material for complex molecular architectures. Its role in the development of potent Hedgehog pathway inhibitors and as a precursor for antiviral agents underscores its importance to medicinal chemists. A thorough understanding of its properties, synthesis, and handling is paramount for researchers aiming to leverage this valuable chemical tool in their scientific endeavors.

References

  • National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11, 22820-22825. National Center for Biotechnology Information. Retrieved from [Link]

  • NMR Wiki Q&A Forum. (2013). 2-Methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxybenzamide. PubChem Compound Database. Retrieved from [Link]

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11, 22820-22825. Royal Society of Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxybenzamide (C8H9NO2). Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]

  • Scott, M., et al. (2023). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. MDPI. Retrieved from [Link]

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide - Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxybenzamide (CAS 2439-77-2). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Historical Synthesis and Discovery of 2-Methoxybenzamide

Abstract 2-Methoxybenzamide, also known as o-anisamide, is a significant chemical entity that has found applications in various fields, including medicinal chemistry and materials science. Its journey from initial discov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methoxybenzamide, also known as o-anisamide, is a significant chemical entity that has found applications in various fields, including medicinal chemistry and materials science. Its journey from initial discovery to its role as a versatile building block is a compelling narrative of evolving synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the historical synthesis and discovery of 2-methoxybenzamide, offering field-proven insights for researchers, scientists, and drug development professionals. The guide delves into the foundational chemical principles that underpinned its initial preparation and traces the evolution of its synthesis to more contemporary and efficient methods.

Introduction: The Significance of the Methoxybenzamide Scaffold

The benzamide functional group is a cornerstone in the architecture of numerous biologically active molecules. The introduction of a methoxy substituent on the benzene ring, as seen in 2-methoxybenzamide, profoundly influences the molecule's electronic and steric properties. This, in turn, can modulate its pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold in drug discovery. Derivatives of 2-methoxybenzamide have been investigated for their potential as hedgehog signaling pathway inhibitors in cancer therapy, as microtubule-stabilizing agents, and as components of antiviral compounds. A thorough understanding of its historical synthesis provides a crucial foundation for the continued exploration and innovative application of this important molecule.

Historical Context and the Dawn of Aromatic Chemistry

The story of 2-methoxybenzamide is intrinsically linked to the broader history of aromatic chemistry in the 19th century. The elucidation of the structure of benzene by August Kekulé in 1865 opened the floodgates to the systematic study and synthesis of its derivatives. Early investigations into the functionalization of aromatic rings laid the groundwork for the eventual synthesis of more complex molecules like 2-methoxybenzamide.

A pivotal moment in the history of related compounds was the first synthesis of p-anisic acid (4-methoxybenzoic acid) in 1841 by the French chemist Auguste Cahours.[1] He achieved this by the oxidation of anethole, a component of anise oil. This early work on a methoxy-substituted benzoic acid isomer set the stage for the exploration of other positional isomers, including the ortho-substituted 2-methoxybenzoic acid, the direct precursor to 2-methoxybenzamide.

The Foundational Synthesis: A Two-Step Journey from Salicylic Acid

While a singular, celebrated "discovery" of 2-methoxybenzamide is not prominently documented in the annals of chemical history, its synthesis can be logically traced through the development of fundamental organic reactions. The most probable and historically significant route to 2-methoxybenzamide involves a two-step process starting from the readily available salicylic acid (2-hydroxybenzoic acid).

Step 1: The Methylation of Salicylic Acid to 2-Methoxybenzoic Acid

The first critical step is the methylation of the phenolic hydroxyl group of salicylic acid. This transformation, a classic example of a Williamson ether synthesis, converts the acidic phenol into a more stable methyl ether.

Causality Behind the Experimental Choice: The methylation of the hydroxyl group is crucial for several reasons. Firstly, it protects the reactive hydroxyl group from participating in side reactions during the subsequent amidation step. Secondly, the resulting methoxy group alters the electronic nature of the aromatic ring, which can influence the reactivity of the carboxylic acid.

Experimental Protocol: A Representative Historical Method for the Synthesis of 2-Methoxybenzoic Acid

  • Materials: Salicylic acid, dimethyl sulfate, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • In a reaction vessel, salicylic acid is dissolved in an aqueous solution of sodium hydroxide to form sodium salicylate. The use of a base is essential to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

    • Dimethyl sulfate, a powerful methylating agent, is then added portion-wise to the solution. The reaction is typically carried out with cooling to control the exothermic nature of the reaction.

    • The reaction mixture is stirred for a period to ensure complete methylation.

    • Upon completion, the reaction mixture is acidified with hydrochloric acid. This protonates the carboxylate group, leading to the precipitation of 2-methoxybenzoic acid.

    • The solid product is then collected by filtration, washed with cold water to remove any inorganic impurities, and dried.

Step 2: The Amidation of 2-Methoxybenzoic Acid

The second and final step in this historical pathway is the conversion of the carboxylic acid group of 2-methoxybenzoic acid into a primary amide. This transformation is a cornerstone of organic synthesis and could have been achieved through several methods available to chemists of the late 19th and early 20th centuries. The most common and direct approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by treatment with ammonia.

Causality Behind the Experimental Choice: Carboxylic acids themselves are not reactive enough to directly undergo amidation with ammonia under mild conditions. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia.

Experimental Protocol: A Representative Historical Method for the Synthesis of 2-Methoxybenzamide

  • Materials: 2-Methoxybenzoic acid, thionyl chloride or phosphorus pentachloride, concentrated aqueous ammonia.

  • Procedure:

    • 2-Methoxybenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-methoxybenzoyl chloride. This reaction is typically performed in an inert solvent and may require gentle heating.

    • The excess chlorinating agent is removed, often by distillation.

    • The resulting 2-methoxybenzoyl chloride is then slowly added to a cooled, concentrated aqueous solution of ammonia. The reaction is highly exothermic and requires careful temperature control.

    • The 2-methoxybenzamide product, being a solid, precipitates out of the aqueous solution.

    • The solid is collected by filtration, washed with cold water to remove ammonium chloride and excess ammonia, and then recrystallized from a suitable solvent, such as ethanol or water, to yield the purified product.

Visualization of the Historical Synthetic Pathway

The following diagram illustrates the logical flow of the historical synthesis of 2-methoxybenzamide from salicylic acid.

Historical_Synthesis_of_2_Methoxybenzamide cluster_step1 Step 1: Methylation cluster_step2 Step 2: Amidation Salicylic_Acid Salicylic Acid Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Methoxybenzoic_Acid 1. NaOH 2. (CH₃)₂SO₄ Methoxybenzoyl_Chloride 2-Methoxybenzoyl Chloride Methoxybenzoic_Acid->Methoxybenzoyl_Chloride SOCl₂ or PCl₅ Methoxybenzamide 2-Methoxybenzamide Methoxybenzoyl_Chloride->Methoxybenzamide NH₃

Caption: A diagram illustrating the two-step historical synthesis of 2-Methoxybenzamide.

Quantitative Data and Physicochemical Properties

StepReactantsReagentsTypical Yield (%)
1. Methylation Salicylic AcidNaOH, (CH₃)₂SO₄85-95
2. Amidation 2-Methoxybenzoic Acid1. SOCl₂ 2. NH₃80-90

Physicochemical Properties of 2-Methoxybenzamide:

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 128-131 °C
Boiling Point 289.5 °C at 760 mmHg
Solubility Soluble in ethanol, ether; slightly soluble in water

Evolution of Synthetic Methodologies

The foundational two-step synthesis of 2-methoxybenzamide, while robust and conceptually straightforward, has been refined over the decades to improve efficiency, safety, and environmental friendliness. Modern synthetic approaches may employ:

  • Alternative Methylating Agents: Less toxic and more selective methylating agents have been developed to replace dimethyl sulfate.

  • Direct Amidation Methods: Advances in catalysis have led to methods for the direct amidation of carboxylic acids, bypassing the need for the often harsh conditions required for acyl chloride formation. These methods often utilize coupling agents that activate the carboxylic acid in situ.

  • One-Pot Procedures: Synthetic chemists are continually developing "one-pot" procedures where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates. This can significantly improve overall yield and reduce waste.

Conclusion: A Legacy of Synthesis and a Future of Innovation

The historical synthesis of 2-methoxybenzamide from salicylic acid is a testament to the foundational principles of organic chemistry that were established in the 19th and early 20th centuries. The logical progression from a readily available natural product to a more complex, functionalized molecule demonstrates the power of systematic synthetic design. While modern methods offer improvements in efficiency and safety, the core chemical transformations of etherification and amidation remain central to the production of this important compound. As researchers continue to explore the therapeutic potential of 2-methoxybenzamide and its derivatives, a deep appreciation for its historical synthesis provides a valuable perspective on the enduring legacy of chemical innovation.

References

  • Wikipedia. p-Anisic acid. [Link][1]

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectrum of 2-Methoxybenzamide

Introduction: The Molecular Identity of 2-Methoxybenzamide 2-Methoxybenzamide, also known as o-anisamide, is an organic compound featuring a primary amide and a methoxy group attached to a benzene ring in an ortho arrang...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Identity of 2-Methoxybenzamide

2-Methoxybenzamide, also known as o-anisamide, is an organic compound featuring a primary amide and a methoxy group attached to a benzene ring in an ortho arrangement. Its chemical structure (C₈H₉NO₂) provides a rich matrix for infrared (IR) spectroscopic analysis, presenting distinct vibrational modes that act as a molecular fingerprint.[1][] This compound and its derivatives are of significant interest in medicinal chemistry and drug development.[]

This guide offers a comprehensive analysis of the characteristic infrared absorption peaks of 2-Methoxybenzamide. Designed for researchers, scientists, and drug development professionals, it provides the theoretical basis for spectral interpretation, a detailed breakdown of peak assignments, and validated experimental protocols for acquiring high-fidelity spectra. The objective is to empower the user to confidently identify 2-Methoxybenzamide and assess its purity through a meticulous examination of its vibrational spectrum.

Theoretical Framework: Vibrational Modes in Action

Infrared spectroscopy probes the vibrational transitions within a molecule.[3] When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the IR spectrum. The position of this peak (wavenumber, cm⁻¹), its intensity, and its shape are all characteristic of the bond's environment.

The key to interpreting the spectrum of 2-Methoxybenzamide lies in deconstructing the molecule into its constituent functional groups and understanding their expected vibrational behavior:

  • Primary Amide (-CONH₂): This group is defined by N-H and C=O bonds, which are subject to strong hydrogen bonding in the solid state. This results in characteristic stretching and bending vibrations, notably the Amide I and Amide II bands.

  • Aryl Ether (Ar-O-CH₃): The C-O-C linkage of the methoxy group attached to the benzene ring gives rise to strong, diagnostic stretching vibrations.

  • Ortho-Disubstituted Benzene Ring: The aromatic ring has its own set of C-H and C=C stretching vibrations. Crucially, the out-of-plane bending of the four adjacent ring hydrogens provides a clear indication of the ortho-substitution pattern.[4]

In-Depth Analysis of Characteristic IR Absorption Peaks

The infrared spectrum of 2-Methoxybenzamide is best analyzed by dividing it into three principal regions. All wavenumbers provided are typical for solid-state measurements (ATR or KBr pellet), where intermolecular hydrogen bonding significantly influences peak positions.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.

  • N-H Asymmetric & Symmetric Stretching (approx. 3350 and 3180 cm⁻¹): As a primary amide, 2-Methoxybenzamide exhibits two distinct N-H stretching bands. The higher frequency, moderately intense peak corresponds to the asymmetric stretch, while the lower frequency, often broader peak is the symmetric stretch. In solid samples, hydrogen bonding lowers these frequencies and broadens the peaks compared to their positions in dilute solutions.

  • Aromatic C-H Stretching (approx. 3100 - 3000 cm⁻¹): Weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the C(sp²)-H bonds of the benzene ring.[5]

  • Aliphatic C-H Stretching (approx. 2990 - 2830 cm⁻¹): The methyl group of the methoxy moiety gives rise to sharp peaks just below 3000 cm⁻¹. A key diagnostic feature for a methoxy group is often a sharp, medium intensity symmetric C-H stretching peak observed around 2830 cm⁻¹.[6]

The Double-Bond and Amide Bend Region (1700 - 1500 cm⁻¹)

This region contains some of the most intense and informative peaks in the spectrum.

  • C=O Stretching (Amide I Band, approx. 1650 cm⁻¹): This is typically the strongest absorption in the entire spectrum. The resonance between the carbonyl double bond and the nitrogen lone pair lowers its frequency compared to a standard ketone. Its position near 1650 cm⁻¹ is highly characteristic of a solid-state primary amide.

  • N-H Bending (Amide II Band, approx. 1620 cm⁻¹): This strong band, resulting from a mix of N-H in-plane bending and C-N stretching, appears at a slightly lower frequency than the Amide I band.[7] In some spectra, it may appear as a distinct shoulder on the more intense Amide I peak.

  • Aromatic C=C Stretching (approx. 1600 - 1450 cm⁻¹): The benzene ring produces a series of sharp, medium-to-strong intensity bands in this region. Peaks are commonly observed near 1600, 1580, and 1480 cm⁻¹, corresponding to the stretching of the carbon-carbon bonds within the aromatic ring.[5]

The Fingerprint Region (< 1500 cm⁻¹)

This complex region contains a wealth of structural information from various stretching and bending vibrations.

  • Asymmetric C-O-C Stretching (Aryl Ether, approx. 1250 cm⁻¹): A very strong and sharp absorption band around 1250 cm⁻¹ is a hallmark of an aryl alkyl ether and is assigned to the asymmetric stretching of the Ar-O-CH₃ bond.[8] This is one of the most reliable diagnostic peaks for the methoxy group's presence.

  • Symmetric C-O-C Stretching (Aryl Ether, approx. 1040 cm⁻¹): A second, medium-to-strong intensity peak associated with the symmetric stretch of the aryl ether linkage is expected around 1040 cm⁻¹.[8]

  • Aromatic C-H Out-of-Plane (OOP) Bending (approx. 750 cm⁻¹): The substitution pattern on the benzene ring is confirmed in this region. For an ortho-disubstituted ring, a single, strong C-H "wagging" band is expected between 770 and 735 cm⁻¹.[4] The absence of a strong ring-bending peak near 690 cm⁻¹ further supports the ortho-substitution assignment over a monosubstituted pattern.[4]

  • C-N Stretching (approx. 1400 cm⁻¹): A medium intensity band corresponding to the stretching of the amide C-N bond is typically found near 1400 cm⁻¹.

Data and Visualization Summary

Table of Characteristic IR Peaks

The following table summarizes the principal vibrational modes and their expected absorption ranges for solid-state 2-Methoxybenzamide.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~ 3350N-H Asymmetric StretchPrimary AmideMedium
~ 3180N-H Symmetric StretchPrimary AmideMedium, Broad
3100 - 3000C-H StretchAromaticWeak to Medium
2990 - 2830C-H StretchMethoxy (-CH₃)Medium
~ 1650C=O Stretch (Amide I)Primary AmideVery Strong
~ 1620N-H Bend (Amide II)Primary AmideStrong
1600 - 1450C=C Ring StretchAromaticMedium to Strong
~ 1400C-N StretchPrimary AmideMedium
~ 1250Asymmetric C-O-C StretchAryl EtherVery Strong
~ 1040Symmetric C-O-C StretchAryl EtherMedium to Strong
770 - 735C-H Out-of-Plane BendAromatic (Ortho)Strong
Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 2-Methoxybenzamide and highlights the key bonds associated with its most characteristic infrared absorptions.

Sources

Foundational

A Comprehensive Guide to the Crystal Structure Analysis of 2-Methoxybenzamide

Authored for Researchers, Scientists, and Drug Development Professionals By Gemini, Senior Application Scientist Foreword In the landscape of pharmaceutical sciences and materials engineering, a molecule's solid-state ar...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

By Gemini, Senior Application Scientist

Foreword

In the landscape of pharmaceutical sciences and materials engineering, a molecule's solid-state architecture is a critical determinant of its bulk properties, including solubility, stability, and bioavailability. 2-Methoxybenzamide (o-anisamide), a key scaffold in medicinal chemistry, serves as a compelling case study for the power of single-crystal X-ray diffraction. This guide provides a detailed, technically-grounded exploration of its crystal structure, moving beyond a mere recitation of data to explain the causal relationships between molecular geometry, intermolecular forces, and supramolecular assembly. Our objective is to furnish researchers with the foundational knowledge and practical protocols necessary to contextualize and leverage such structural insights in their own work.

Part 1: The Scientific Imperative: Why Analyze the Crystal Structure of 2-Methoxybenzamide?

The 2-methoxybenzamide moiety is a cornerstone in the design of various therapeutic agents. Derivatives have shown promise as dopamine receptor antagonists, neuroleptics, and antiemetics.[1][2] The precise three-dimensional arrangement of atoms and the interplay of non-covalent interactions in the solid state are fundamentally linked to a drug's performance. Crystal structure analysis provides the highest resolution snapshot of this arrangement, enabling:

  • Rational Drug Design: Understanding the preferred conformation and hydrogen bonding motifs informs the design of next-generation analogues with enhanced target affinity and optimized physicochemical properties.

  • Polymorph Screening: The discovery and characterization of different crystalline forms (polymorphs) is crucial, as each can have dramatically different properties. A definitive crystal structure serves as the reference for identifying and patenting new solid forms.

  • Crystal Engineering: The predictable self-assembly of 2-methoxybenzamide through robust hydrogen bonds makes it a valuable model system for engineering novel co-crystals and functional materials.[2]

Part 2: From Synthesis to Structure: An Experimental Blueprint

The journey to elucidating a crystal structure begins with the meticulous preparation of high-quality single crystals. This section details the self-validating protocols for synthesis, purification, and crystallization, followed by the definitive analysis using X-ray diffraction.

Synthesis and Purification: Establishing the Foundation

The synthesis of 2-methoxybenzamide is a standard two-step process starting from 2-methoxybenzoic acid. The purity of the final compound is paramount for successful crystallization.

Experimental Protocol 1: Synthesis of 2-Methoxybenzamide

  • Acid Chloride Formation: In a 100 mL round-bottom flask under a fume hood, add 2-methoxybenzoic acid (1 equivalent) and thionyl chloride (SOCl₂) (2-3 equivalents). Equip the flask with a reflux condenser topped with a calcium chloride drying tube.

    • Causality: Thionyl chloride is an effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The excess ensures the reaction goes to completion. The drying tube prevents atmospheric moisture from quenching the reaction.

  • Reaction Execution: Gently reflux the mixture for 2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Removal of Excess Reagent: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step is critical and should be performed with care.

  • Amidation: Cool the resulting crude 2-methoxybenzoyl chloride in an ice bath. Slowly and cautiously add a concentrated aqueous solution of ammonia (NH₃) (an excess) with vigorous stirring. A white precipitate of 2-methoxybenzamide will form immediately.

    • Causality: The amidation reaction is highly exothermic. Cooling prevents side reactions and ensures controlled precipitation.

  • Isolation and Purification: Collect the white solid by vacuum filtration and wash thoroughly with cold deionized water to remove any ammonium chloride. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-methoxybenzamide. Verify purity via melting point determination and spectroscopy.

Single Crystal Growth: The Art of Molecular Ordering

Growing diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable method for compounds like 2-methoxybenzamide.

Experimental Protocol 2: Crystallization by Slow Evaporation

  • Solvent Selection: In separate small vials, test the solubility of the purified 2-methoxybenzamide in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of 2-methoxybenzamide in the chosen solvent at room temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.

    • Trustworthiness: Filtering removes particulate matter which can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Controlled Evaporation: Cover the vial with parafilm and pierce it with 1-3 small pinholes. Place the vial in a vibration-free location.

    • Causality: The small holes restrict the rate of solvent evaporation. Slow evaporation allows molecules sufficient time to arrange themselves into a highly ordered crystal lattice.

  • Harvesting: Monitor the vial over several days to weeks. Once well-formed, prismatic crystals appear, carefully harvest them using a spatula or tweezers.

Caption: Experimental workflow from synthesis to final structure solution.

Part 3: Decoding the Crystal Structure: A Molecular and Supramolecular Perspective

The solved crystal structure of 2-methoxybenzamide provides a wealth of information, from the precise bond lengths within a single molecule to the intricate packing of molecules in the unit cell.

Crystallographic Data Summary

The crystal structure of 2-methoxybenzamide was determined by single-crystal X-ray diffraction.[3] The key parameters defining the crystal lattice are summarized below.

ParameterValueSource
Chemical FormulaC₈H₉NO₂[4]
Formula Weight151.16 g/mol [3]
Crystal SystemMonoclinic[3]
Space GroupP2₁/c[3]
a (Å)8.456[3]
b (Å)9.873[3]
c (Å)9.123[3]
β (°)95.87[3]
Volume (ų)757.9[3]
Z (Molecules/Unit Cell)4[3]
Calculated Density (g/cm³)1.323[3]

Data sourced from the Cambridge Structural Database, DOI: 10.5517/cc8tj8v.[3]

Molecular Conformation

Within the crystal, the 2-methoxybenzamide molecule is nearly planar. This planarity arises from the sp² hybridization of the benzene ring and carbonyl carbon. The methoxy group is oriented with its methyl group pointing away from the amide functionality, a conformation that minimizes steric hindrance.

Supramolecular Architecture: The Dominance of Hydrogen Bonding

The crystal packing is not random; it is a highly organized assembly dictated by specific and directional intermolecular interactions. In benzamide crystals, the interplay between hydrogen bonding and π-stacking is crucial.[5][6][7] For 2-methoxybenzamide, the structure is dominated by a classic and robust hydrogen-bonding motif.

  • The Centrosymmetric Dimer Synthon: The primary interaction is a strong N-H···O hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule. Two molecules are linked via a pair of these bonds to form a centrosymmetric R²₂(8) ring motif. This dimer is an exceptionally common and stable "synthon" in the crystal engineering of amides.[8][9]

This primary interaction creates robust dimeric units, which then pack into the larger three-dimensional lattice.

G cluster_dimer Primary Interaction: The R²₂(8) Dimer mol1 Molecule A (2-Methoxybenzamide) mol2 Molecule B (2-Methoxybenzamide) mol1->mol2 N-H···O Lattice 3D Crystal Lattice mol1->Lattice Self-Assembly mol2->mol1 O···H-N

Caption: Supramolecular assembly of 2-methoxybenzamide into a centrosymmetric dimer.

Part 4: Conclusion and Outlook

This guide has detailed the end-to-end process of 2-methoxybenzamide crystal structure analysis, from chemical synthesis to the interpretation of its supramolecular architecture. The structure is defined by a planar molecular conformation and a dominant packing motif driven by N-H···O hydrogen bonds, forming stable centrosymmetric dimers.

This definitive structural knowledge provides an authoritative foundation for future work. For drug development professionals, it is the starting point for computational modeling, co-crystallization experiments, and the rational design of derivatives with tailored properties. For materials scientists, it offers insights into predictable self-assembly for the creation of novel organic functional materials. The protocols and analyses presented herein serve as a robust framework for the structural investigation of related molecular systems.

References

  • Zeitschrift für Kristallographie – New Crystal Structures. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Zeitschrift für Kristallographie - New Crystal Structures. (n.d.). ORES. Retrieved January 31, 2026, from [Link]

  • Zeitschrift Fur Kristallographie-new Crystal Structures Impact Factor, Ranking & Research Scope. (2026). Researcher.Life. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxybenzamide. PubChem. Retrieved January 31, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

  • Kanthapazham, R., Osipov, A. A., Efremov, A. N., Senchurin, V. S., Naifert, S. A., Spiridonova, D. V., & Zherebtsov, D. A. (2025). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • ISSN 2197-4578 (Online) | Zeitschrift für Kristallographie. New crystal structures. The ISSN Portal. (n.d.). Retrieved January 31, 2026, from [Link]

  • Al Jasem, Y., et al. (n.d.). Crystal Structures of Some 2-Alkoxybenzamides. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820–22825. [Link]

  • Al Jasem, Y. (n.d.). Crystal structures of some 2-Alkoxybenzamides. Sciforum. Retrieved January 31, 2026, from [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

  • Kanthapazham, R., et al. (2025). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. PubMed. [Link]

  • 2-methoxybenzamide (C8H9NO2). (n.d.). PubChemLite. Retrieved January 31, 2026, from [Link]

  • Ectors, P., Ectors, D., & Zahn, D. (2015). Structure and interactions in benzamide molecular crystals. ResearchGate. Retrieved January 31, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

  • Zeitschrift fur Kristallographie - New Crystal Structures: Impact Factor, Ranking, H-Index, ISSN, CiteScore, SJR and Other Key Journal Metrics. (n.d.). Researcher.Life. Retrieved January 31, 2026, from [Link]

  • Ectors, P., Ectors, D., & Zahn, D. (2015). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. RSC Publishing. [Link]

  • CN104151157A - Preparation method of methoxybenzoic acid. (n.d.). Google Patents.
  • Ectors, P., Ectors, D., & Zahn, D. (2015). Structure and interactions in benzamide molecular crystals. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamide. PubChem. Retrieved January 31, 2026, from [Link]

Sources

Exploratory

The 2-Methoxybenzamide Scaffold: Pharmacological Versatility and Mechanistic Profiling

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of the 2-Methoxybenzamide scaffold. [1][2] Executive Summary 2-Methoxybenzamide (CAS: 2439-77-2) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of the 2-Methoxybenzamide scaffold.

[1][2]

Executive Summary

2-Methoxybenzamide (CAS: 2439-77-2) is frequently categorized as a chemical intermediate; however, in medicinal chemistry, it functions as a privileged scaffold . Its fundamental biological activity is driven by the ortho-methoxy substituent, which facilitates an intramolecular hydrogen bond with the amide nitrogen. This "conformational lock" mimics the planar geometry required for binding to specific hydrophobic pockets in G-protein-coupled receptors (GPCRs) and enzymatic clefts.

This guide analyzes its two primary biological activities:[1][2][3][4][5][6][7]

  • Antineoplastic Activity: Potent antagonism of the Hedgehog (Hh) signaling pathway via the Smoothened (Smo) receptor.[1][2][8]

  • Antimicrobial Activity: Inhibition of bacterial cell division by targeting the FtsZ protein (tubulin homolog).[9]

Structural Basis of Activity: The "Conformational Lock"

The biological potency of 2-methoxybenzamide derivatives stems from their ability to adopt a pseudo-cyclic conformation.

  • Mechanism: The oxygen atom of the 2-methoxy group acts as a hydrogen bond acceptor for the amide proton (N-H).

  • Effect: This intramolecular interaction (

    
    ) restricts bond rotation, locking the molecule into a planar conformation.
    
  • Pharmacological Relevance: This planarity allows the scaffold to insert deeply into the narrow transmembrane helices of the Smoothened receptor or the interdomain cleft of FtsZ, a feat difficult for freely rotating analogs (e.g., 3-methoxybenzamide).

Primary Mechanism: Hedgehog (Hh) Signaling Inhibition

Aberrant activation of the Hedgehog pathway drives tumorigenesis in basal cell carcinoma and medulloblastoma. 2-Methoxybenzamide derivatives function as Smoothened (Smo) Antagonists .

Mechanism of Action

In a healthy state, the Patched (Ptch) receptor inhibits Smo. When the Sonic Hedgehog (Shh) ligand binds Ptch, this inhibition is released, allowing Smo to translocate to the primary cilium and activate Gli transcription factors.[2]

  • Intervention: 2-Methoxybenzamide analogs bind to the heptahelical bundle of Smo.

  • Result: This prevents Smo accumulation in the primary cilium, effectively severing the downstream signal to Gli transcription factors.

Pathway Visualization

The following diagram illustrates the specific blockade point of 2-Methoxybenzamide within the Hh cascade.

Hh_Pathway Shh Shh Ligand (Extracellular) Ptch Patched (Ptch) Receptor Shh->Ptch Binds & Inactivates Smo Smoothened (Smo) Transmembrane Protein Ptch->Smo Inhibits (Native State) Gli_Complex Gli Transcription Factors Smo->Gli_Complex Activates (Signaling State) Inhibitor 2-Methoxybenzamide Derivatives Inhibitor->Smo ANTAGONISM (Blocks Ciliary Entry) Nucleus Nucleus: Gene Transcription Gli_Complex->Nucleus Translocation Tumor Tumorigenesis (BCC, Medulloblastoma) Nucleus->Tumor Upregulation

Figure 1: Mechanism of Hedgehog pathway inhibition.[1][2] The scaffold blocks Smoothened (Smo), preventing Gli activation.[1]

Quantitative Potency Data

Recent Structure-Activity Relationship (SAR) studies highlight the potency of substituted 2-methoxybenzamides compared to standard inhibitors like Vismodegib.

Compound IDR-Group SubstitutionTargetIC50 (µM)Relative Potency
Vismodegib Reference DrugSmo0.01 - 0.021.0x (Baseline)
Compound 21 2-Cl-nicotinamide tailSmo0.03 ~1.0x (High)
Compound 17 4-Cl-phenyl tailSmo0.120.25x (Moderate)
Compound 18 2,4-Di-Cl-phenyl tailSmo0.260.11x (Low)

Data Source: Synthesis and evaluation of 2-methoxybenzamide derivatives (Li et al., 2021).[1]

Secondary Mechanism: Antimicrobial FtsZ Inhibition

Beyond oncology, the benzamide core is a validated inhibitor of bacterial cell division, specifically targeting FtsZ (Filamenting temperature-sensitive mutant Z).

Mechanism of Action

FtsZ is a GTPase that polymerizes to form the Z-ring at the center of a dividing bacterium.[9]

  • Binding Site: 2-Methoxybenzamide derivatives bind to the interdomain cleft of FtsZ.

  • Effect: This binding stabilizes FtsZ in a conformation that prevents proper polymerization. The Z-ring cannot constrict, leading to filamentation (cell elongation without division) and eventual lysis.

  • Spectrum: Effective against MRSA (Methicillin-Resistant S. aureus) and drug-resistant E. coli (when efflux pumps are disabled).

Experimental Protocols

The following protocols are designed for validating the biological activity of 2-methoxybenzamide derivatives.

Protocol A: Gli-Luciferase Reporter Assay (Hh Pathway)

Purpose: To quantify the inhibition of Smo-dependent signaling. Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter (Gli-Luc).

Workflow:

  • Seeding: Plate NIH3T3-Gli-Luc cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Induction: Replace medium with low-serum (0.5% calf serum) medium containing recombinant Shh protein (to activate the pathway).

  • Treatment: Add test compounds (2-Methoxybenzamide derivatives) at graded concentrations (e.g., 0.01 µM to 10 µM). Include Vismodegib as a positive control.

  • Incubation: Incubate for 24–48 hours.

  • Lysis & Detection: Remove medium. Add lysis buffer and Luciferase substrate (e.g., Bright-Glo™).

  • Measurement: Measure luminescence using a microplate luminometer.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to calculate IC50.

Protocol B: Bacterial FtsZ Polymerization Assay

Purpose: To confirm direct interaction with the cell division machinery.

Workflow:

  • Preparation: Purify recombinant S. aureus FtsZ protein in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2).

  • Baseline: Measure light scattering (350 nm) in a fluorometer to establish a baseline.

  • Treatment: Add 2-Methoxybenzamide derivative (10–50 µM) or vehicle (DMSO) to the cuvette.

  • Initiation: Add GTP (1 mM) to trigger polymerization.

  • Kinetics: Monitor absorbance/scattering at 350 nm for 20 minutes.

    • Control: Rapid increase in absorbance (polymer formation).

    • Active Compound:[1][2][3][8][10][11][12] Reduced slope or maximum absorbance (inhibition of assembly).

Synthesis & Visualization of Workflow

The synthesis of bioactive derivatives typically involves an amidation reaction between 2-methoxybenzoic acid and a functionalized amine.

Synthesis_Workflow Start 2-Methoxybenzoic Acid (Precursor) Reaction Amidation (RT, 12h, DCM) Start->Reaction Reagent Amine (R-NH2) + Coupling Agent (EDCI/HOBt) Reagent->Reaction Product 2-Methoxybenzamide Derivative Reaction->Product Purification Recrystallization (EtOH) Product->Purification

Figure 2: General synthetic route for bioactive 2-methoxybenzamide analogs.

Safety and Handling (GHS)

While derivatives vary, the core scaffold (2-Methoxybenzamide) presents specific hazards:

  • Acute Toxicity (Oral): Category 4 (H302). Harmful if swallowed.[4]

  • Skin/Eye Irritation: Category 2 (H315/H319).

  • Handling: Use nitrile gloves and chemical safety goggles. Perform synthesis in a fume hood to avoid inhalation of dust/vapors.

References

  • Li, Z., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.[1][2] Semantic Scholar.

  • PubChem. 2-Methoxybenzamide | C8H9NO2 | CID 75540. National Institutes of Health (NIH).

  • Stokes, N. R., et al. (2013).Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay. Journal of Biological Chemistry. (Contextual grounding for Benzamide FtsZ inhibition).
  • Kaul, M., et al. (2013).FtsZ-Targeting Benzamide Antibiotics. (Contextual grounding for Benzamide mechanism).
  • Smolecule. 2-Methoxybenzamide Biological Activity and Hedgehog Signaling.

Sources

Foundational

An In-depth Technical Guide to the Thermochemical Data of 2-Methoxybenzamide

This guide provides a comprehensive overview of the thermochemical properties of 2-Methoxybenzamide, a crucial molecule in medicinal chemistry and materials science. Understanding the energetic landscape of this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the thermochemical properties of 2-Methoxybenzamide, a crucial molecule in medicinal chemistry and materials science. Understanding the energetic landscape of this compound is paramount for researchers, scientists, and drug development professionals engaged in optimizing synthesis, predicting stability, and designing new molecular entities. This document synthesizes experimental findings with computational insights to offer a holistic and actionable resource.

Introduction: The Significance of Thermochemical Data for 2-Methoxybenzamide

2-Methoxybenzamide and its derivatives are of significant interest in drug discovery, notably as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers.[1] The thermodynamic stability of a drug candidate directly influences its shelf-life, bioavailability, and formulation. Key thermochemical parameters such as the enthalpy of formation, sublimation, and fusion provide a quantitative measure of this stability.[2][3] This data is indispensable for:

  • Polymorph Screening: Identifying the most stable crystalline form of an active pharmaceutical ingredient (API).

  • Co-crystal Design: Engineering new solid forms with enhanced physicochemical properties.[2][3]

  • Process Chemistry: Optimizing reaction conditions and purification methods.

  • Computational Modeling: Validating and refining theoretical models for predicting molecular properties.

This guide will delve into the experimental determination and computational prediction of the key thermochemical data for 2-Methoxybenzamide, providing both the foundational knowledge and the practical details necessary for its application in a research and development setting.

Experimental Determination of Thermochemical Properties

The cornerstone of reliable thermochemical data lies in precise experimental measurements. For 2-Methoxybenzamide, the primary techniques employed are combustion calorimetry to determine the enthalpy of formation and the transpiration method to determine the enthalpy of sublimation.[4][5]

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfHm°) in the crystalline state is a measure of the energy released or absorbed when one mole of the compound is formed from its constituent elements in their standard states.[6][7] For organic molecules like 2-Methoxybenzamide, this is typically determined indirectly through combustion calorimetry.[8][9][10][11]

The process involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Combustion_Calorimetry_Workflow cluster_preparation Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis P1 Weigh Sample P2 Pelletize Sample P1->P2 P3 Place in Crucible P2->P3 C1 Assemble Bomb P3->C1 C2 Pressurize with O₂ C1->C2 C3 Immerse in Water Bath C2->C3 C4 Equilibrate Temperature C3->C4 C5 Ignite Sample C4->C5 C6 Record Temperature Rise C5->C6 A1 Correct for Heat Exchange C6->A1 A3 Determine Specific Energy of Combustion A1->A3 A2 Calculate Calorimeter Heat Capacity (using Benzoic Acid standard) A2->A3 A4 Calculate Standard Molar Enthalpy of Combustion A3->A4 A5 Derive Standard Molar Enthalpy of Formation A4->A5

Fig. 1: Experimental workflow for determining the enthalpy of formation using combustion calorimetry.
  • Sample Preparation: A precise mass of high-purity 2-Methoxybenzamide is pressed into a pellet.

  • Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard, typically benzoic acid, for which the energy of combustion is known with high accuracy.[8][9][12]

  • Combustion of 2-Methoxybenzamide: The sample pellet is placed in a crucible inside the bomb, which is then sealed and pressurized with pure oxygen (typically to 3.04 MPa).

  • Measurement: The bomb is submerged in a precisely measured quantity of water in an adiabatic jacket. After thermal equilibrium is reached, the sample is ignited via a cotton fuse. The temperature of the water is recorded at regular intervals until a stable final temperature is achieved.

  • Analysis: The raw temperature data is corrected for heat exchange with the surroundings. The specific energy of combustion (Δcu°) is calculated using the formula: Δcu° = (Ccal * ΔT - qfuse) / msample where ΔT is the corrected temperature rise, qfuse is the heat released by the ignition fuse, and msample is the mass of the sample.

  • Derivation of Enthalpy of Formation: The standard molar enthalpy of combustion (ΔcHm°) is calculated from Δcu°. The standard molar enthalpy of formation of crystalline 2-Methoxybenzamide (ΔfHm°(cr)) is then derived using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubHm°) is the heat required to transform one mole of a substance from the solid to the gaseous state.[13][14] It is a critical parameter for deriving the gas-phase enthalpy of formation from the crystalline-phase value.

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility solids like 2-Methoxybenzamide at different temperatures.[4][5]

Transpiration_Method_Workflow cluster_setup Experimental Setup cluster_measurement Measurement at Constant Temperature cluster_analysis Data Analysis S1 Pack Saturator Cell with Sample S2 Place in Thermostated Chamber S1->S2 S3 Connect Inert Gas Flow S2->S3 S4 Connect Condenser Trap S3->S4 M1 Pass Inert Gas at a Known Flow Rate S4->M1 M2 Sample Vaporizes and is Carried by Gas M1->M2 M4 Measure Total Gas Volume M1->M4 M3 Vapor Condenses in the Trap M2->M3 M5 Quantify Mass of Condensed Sample M3->M5 A1 Calculate Vapor Pressure at each Temperature M4->A1 M5->A1 A2 Plot ln(p) vs. 1/T A1->A2 A3 Determine Enthalpy of Sublimation from the Slope (Clausius-Clapeyron Equation) A2->A3

Fig. 2: Workflow for the transpiration method to determine the enthalpy of sublimation.
  • Setup: A sample of 2-Methoxybenzamide is packed into a saturator cell, which is placed in a temperature-controlled environment.

  • Transpiration: A stream of an inert gas (e.g., nitrogen) is passed through the saturator cell at a slow, precisely controlled flow rate. The gas becomes saturated with the vapor of 2-Methoxybenzamide.

  • Condensation: The gas stream then passes through a condenser trap (often cooled) where the vaporized compound is deposited.

  • Quantification: The experiment is run for a specific duration. The total volume of the carrier gas is measured, and the mass of the condensed sample is determined by weighing the trap before and after the experiment.

  • Vapor Pressure Calculation: The partial pressure (p) of the substance at a given temperature (T) is calculated from the mass of the sublimed material and the total volume of the gas that has passed through the saturator.

  • Clausius-Clapeyron Analysis: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of the plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Thermochemistry

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and validating thermochemical data. The G4 theory is a high-accuracy composite quantum chemical method used for this purpose.[4][5]

G4 Quantum-Chemical Method

The G4 method calculates the total energy of a molecule by a series of well-defined ab initio molecular orbital theory calculations. This approach systematically approximates the exact solution of the Schrödinger equation, including corrections for electron correlation and basis set deficiencies. The gas-phase enthalpy of formation is then derived from the computed atomization energy.

G4_Method_Relationship Exp Experimental Data Crystalline Enthalpy of Formation Enthalpy of Sublimation GasPhase Derived Experimental Gas-Phase Enthalpy of Formation Exp->GasPhase ΔH°(g) = ΔH°(cr) + ΔH°(sub) Validation Mutual Validation GasPhase->Validation Comp Computational G4 Method Atomization Energy Calculation CompGasPhase Calculated Gas-Phase Enthalpy of Formation Comp->CompGasPhase Derived from Atomization Energy CompGasPhase->Validation

Fig. 3: Relationship between experimental and computational data for mutual validation.

The excellent agreement often found between the experimentally derived gas-phase enthalpy of formation and the value calculated by the G4 method provides a strong validation of both the experimental measurements and the computational approach.[4][5]

Summary of Thermochemical Data for 2-Methoxybenzamide

The following table summarizes the key thermochemical data for 2-Methoxybenzamide at 298.15 K, based on a comprehensive study by Verevkin et al.[4][5]

Thermochemical PropertySymbolValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Formation (crystalline)ΔfHm°(cr)-330.1 ± 2.0Combustion Calorimetry
Standard Molar Enthalpy of SublimationΔsubHm°113.8 ± 1.0Transpiration Method
Derived Standard Molar Enthalpy of Formation (gas-phase)ΔfHm°(g)-216.3 ± 2.2From Experimental (cr) and (sub)
Calculated Standard Molar Enthalpy of Formation (gas-phase)ΔfHm°(g)-215.5G4 Quantum-Chemical Method

Conclusion

This guide has detailed the experimental and computational methodologies for determining the key thermochemical properties of 2-Methoxybenzamide. The presented data, particularly the standard molar enthalpies of formation and sublimation, are fundamental for advancing the use of this compound in pharmaceutical and materials science applications. The strong agreement between the experimental and high-level computational results instills a high degree of confidence in these values. Researchers and developers can leverage this information to build more accurate predictive models, optimize processes, and ultimately accelerate the development of new technologies based on the 2-methoxybenzamide scaffold.

References

  • RSC Adv., 2021, 11, 15583-15595. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

  • J. Phys. Chem. A 2016, 120, 41, 8493–8503. Benchmark Thermodynamic Properties of Methyl- and Methoxybenzamides: Comprehensive Experimental and Theoretical Study. [Link]

  • PubChem. 2-Methoxybenzamide. [Link]

  • NIST Chemistry WebBook. 2-Methoxybenzamide. [Link]

  • Cheméo. Chemical Properties of 2-Methoxybenzamide. [Link]

  • Chemistry LibreTexts. Calorimetry. [Link]

  • ResearchGate. Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study. [Link]

Sources

Exploratory

2-Methoxybenzamide: Synthetic Dominance &amp; Biomimetic Origins

Technical Guide for Research & Development Executive Summary 2-Methoxybenzamide (O-Methoxybenzamide) occupies a unique niche in chemical biology: it is a robust industrial scaffold with a discrete, albeit elusive, natura...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

2-Methoxybenzamide (O-Methoxybenzamide) occupies a unique niche in chemical biology: it is a robust industrial scaffold with a discrete, albeit elusive, natural footprint. While primarily encountered as a synthetic intermediate in the production of antipsychotics (e.g., sulpiride) and herbicide safeners (e.g., cyprosulfamide), recent metabolomic studies have identified it as a secondary metabolite in Streptomyces and Pseudomonas species.

This guide analyzes the molecule through two lenses: its synthetic utility as a pharmacophore locked by intramolecular hydrogen bonding, and its biogenic origin as a downstream product of the shikimate pathway.

Chemical Identity & Properties
PropertyData
IUPAC Name 2-Methoxybenzamide
CAS Registry 2439-77-2
Molecular Formula

Molecular Weight 151.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 127–130 °C
Solubility Soluble in ethanol, DMSO, chloroform; sparingly soluble in water
pKa (Amide) ~14 (Neutral amide, weakly acidic NH)
Key Pharmacophore o-Methoxy group acts as an H-bond acceptor for the amide NH
Synthetic Origin: The Dominant Source

For 99% of research and industrial applications, 2-Methoxybenzamide is of synthetic origin. The synthesis is favored due to the low cost of the precursor, 2-methoxybenzoic acid (anisic acid) , and the high atom economy of the amidation process.

A. Mechanistic Pathway: Nucleophilic Acyl Substitution

The most reliable laboratory and industrial route involves the activation of 2-methoxybenzoic acid to its acid chloride, followed by ammonolysis. This method avoids the harsh conditions required for direct thermal dehydration of ammonium salts.

Reaction Scheme (DOT Visualization):

Synthesis Anisic 2-Methoxybenzoic Acid (Precursor) Inter 2-Methoxybenzoyl Chloride (Reactive Intermediate) Anisic->Inter Reflux, -SO2, -HCl SOCl2 Thionyl Chloride (Activator) SOCl2->Inter Product 2-Methoxybenzamide (Target) Inter->Product Nucleophilic Attack Ammonia Ammonia (NH3) (Nucleophile) Ammonia->Product

Figure 1: Synthetic pathway via acid chloride activation. The transformation proceeds through a tetrahedral intermediate before eliminating the chloride leaving group.

B. Experimental Protocol: Acid Chloride Route

Objective: Synthesis of 2-Methoxybenzamide (10 mmol scale).

  • Activation:

    • In a dry round-bottom flask, dissolve 2-methoxybenzoic acid (1.52 g, 10 mmol) in anhydrous toluene (15 mL).

    • Add thionyl chloride (

      
      , 1.5 mL, ~20 mmol) dropwise.
      
    • Add a catalytic amount of DMF (1 drop) to initiate the formation of the Vilsmeier-Haack active species.

    • Reflux for 2 hours. Monitor gas evolution (

      
      , 
      
      
      
      ).
    • Checkpoint: The solution should turn clear yellow. Evaporate excess

      
       and toluene under reduced pressure to yield the crude acid chloride (oil/solid).
      
  • Amidation:

    • Dissolve the residue in dry dichloromethane (DCM) (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add aqueous ammonia (25%) (5 mL) or bubble ammonia gas through the solution for 15 minutes.

    • Stir at room temperature for 1 hour.

  • Workup & Purification:

    • Filter the precipitate (crude amide).

    • Wash with cold water (to remove ammonium chloride) and cold hexane.

    • Recrystallize from ethanol/water (1:1) to obtain white needles.

    • Yield Expectation: 85–95%.

Natural Occurrence: The Biological Investigation

While often classified as "synthetic," 2-Methoxybenzamide is a confirmed natural product, though it rarely accumulates in high quantities. It typically appears as a metabolite in Actinobacteria or as a substructure in complex plant alkaloids.

A. Microbial Sources[1][2][3]
  • Streptomyces sp.: Metabolomic screening of marine and terrestrial Streptomyces (e.g., strain SY1965 from the Mariana Trench) has identified 2-methoxybenzamide alongside salicylamide. It is likely a byproduct of the siderophore biosynthesis pathways or a detoxification product of methoxybenzoic acids.

  • Pseudomonas fluorescens: Volatile organic compound (VOC) profiling indicates this bacterium emits 2-methoxybenzamide, which may play a role in plant-microbe signaling or antimicrobial defense.

B. Plant Sources[1][4][5][6]
  • Aegiceras corniculatum (Mangrove): The derivative 4-hydroxy-2-methoxybenzamide has been isolated from this species.[7] The presence of the o-methoxybenzamide core suggests a biosynthetic link to salicylic acid methylation.

  • Piper species: Amide alkaloids in Piper flaviflorum often contain the 2-methoxybenzamide moiety linked to phenethylamines, suggesting it serves as an acyl donor in plant alkaloid biosynthesis.

C. Biosynthetic Hypothesis

The biogenesis likely mirrors the phenylpropanoid pathway, diverging at salicylic acid.

Biosynthetic Pathway (DOT Visualization):

Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate synthase SA Salicylic Acid (2-Hydroxybenzoic acid) Isochorismate->SA Pyruvate lyase Anisic 2-Methoxybenzoic Acid SA->Anisic O-Methyltransferase (OMT) + SAM SAM SAM (S-Adenosylmethionine) Amide 2-Methoxybenzamide (Natural Metabolite) Anisic->Amide Amidase / Glutamine dep.

Figure 2: Proposed biosynthetic pathway. The critical step is the O-methylation of salicylic acid followed by amidation, likely utilizing glutamine as the nitrogen source.

Pharmaceutical & Structural Relevance

The "ortho-methoxy" effect is the defining feature of this molecule in drug design.

A. The Intramolecular Hydrogen Bond

Unlike the para-isomer, 2-methoxybenzamide adopts a planar conformation due to a strong intramolecular hydrogen bond between the amide hydrogen (


) and the methoxy oxygen (

).
  • Effect: This "locks" the molecule, reducing entropic penalty upon binding to protein targets (e.g., Dopamine D2 receptors).

  • Lipophilicity: The internal H-bond masks polar groups, increasing membrane permeability (LogP ~1.5) compared to salicylamide.[3]

B. Applications
  • Antipsychotic Scaffold: The 2-methoxybenzamide motif is the pharmacophore of Sulpiride and Amisulpride . The methoxy group is critical for D2/D3 receptor selectivity.

  • Herbicide Safeners: Compounds like Cyprosulfamide utilize this core to induce glutathione S-transferase (GST) activity in crops, protecting them from herbicide damage.[8]

  • Hedgehog Signaling: Synthetic derivatives (e.g., N-benzyl analogs) are emerging as inhibitors of the Smoothened (Smo) receptor in cancer therapy.

Analytical Validation

To confirm the identity of the synthesized or isolated product, use the following spectroscopic markers:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.6 – 7.8 ppm (dd, 1H, H-6): Deshielded by carbonyl.
      
    • 
       7.5 ppm (br s, 1H, NH): Broad amide peak.
      
    • 
       7.4 ppm (br s, 1H, NH): Second amide peak (non-equivalent due to rotation barrier).
      
    • 
       3.85 ppm (s, 3H, 
      
      
      
      ): Characteristic singlet.
  • IR Spectroscopy:

    • 
      : N-H stretching (primary amide).
      
    • 
      : C=O stretching (Amide I band).
      
    • 
      : C-O-C asymmetric stretching (Aryl ether).
      
References
  • Natural Occurrence in Mangroves

    • Title: A new embelin from the mangrove Aegiceras cornicul
    • Source: Journal of Asian Natural Products Research (via ResearchG
    • URL:[Link]

  • Microbial Metabolites

    • Title: Bioactive Metabolites from Terrestrial and Marine Actinomycetes.[2]

    • Source: Marine Drugs (PMC).
    • URL:[Link]

  • Hedgehog Pathway Inhibition

    • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
    • Source: RSC Advances.[9]

    • URL:[Link]

  • Herbicide Safener (Cyprosulfamide)

    • Title: The selectivity and metabolism of sulfonamide herbicide safeners in crops.[8]

    • Source: Newcastle University Theses.
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 2-Methoxybenzamide Compound Summary.
    • Source: PubChem.[9][10][11]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-Methoxybenzamide Derivatives

Topic: Synthesis protocol for 2-Methoxybenzamide derivatives Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocol for 2-Methoxybenzamide derivatives Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

From High-Throughput Library Generation to Process Scale-Up

Executive Summary & Scientific Rationale

The 2-methoxybenzamide scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for a diverse range of bioactive molecules, including antipsychotics (e.g., Sulpiride , Amisulpride ), gastroprokinetics, and emerging anticancer agents targeting the Hedgehog signaling pathway.

The presence of the ortho-methoxy group is not merely structural; it exerts a critical intramolecular hydrogen bond with the amide proton (N-H...O), locking the molecule into a pseudo-six-membered ring conformation. This conformational rigidity often enhances receptor binding affinity (particularly at Dopamine D2/D3 receptors) and improves metabolic stability against amidases.

This guide provides two distinct, field-validated protocols for synthesizing these derivatives:

  • Protocol A (HATU-Mediated): Optimized for parallel medicinal chemistry (10 mg – 500 mg) where substrate scope and mild conditions are paramount.

  • Protocol B (Acid Chloride Activation): Engineered for robustness and scalability (>1 g) where cost-efficiency and atom economy drive the process.

Retrosynthetic Analysis & Strategy

The construction of 2-methoxybenzamide derivatives is classically approached via the formation of the amide bond between a 2-methoxybenzoic acid derivative and a primary or secondary amine.

Strategic Considerations:

  • The "Ortho-Effect": The 2-methoxy group creates steric bulk near the reaction center. While this stabilizes the final product, it can retard the rate of nucleophilic attack during synthesis. Highly activated intermediates (acyl chlorides or HATU-active esters) are required to overcome this energy barrier.

  • Electronic Effects: If the amine partner is electron-deficient (e.g., an aniline with electron-withdrawing groups), the nucleophilicity is compromised, necessitating the more aggressive Acid Chloride method.

Pathway Visualization

SynthesisStrategy Start 2-Methoxybenzoic Acid Scaffold Activation Activation Strategy Start->Activation RouteA Route A: HATU/DIPEA (High-Throughput) Activation->RouteA Sensitive FG / Small Scale RouteB Route B: SOCl2/Oxalyl Chloride (Scale-Up) Activation->RouteB Robust FG / Large Scale IntermediateA Active Ester (O-At) RouteA->IntermediateA IntermediateB Acyl Chloride (R-COCl) RouteB->IntermediateB Product 2-Methoxybenzamide Derivative IntermediateA->Product + Amine IntermediateB->Product + Amine Amine Amine Partner (R'-NH2) Amine->IntermediateA Amine->IntermediateB

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and substrate sensitivity.

Protocol A: High-Throughput Synthesis (HATU Method)

Best for: Library generation, acid-sensitive substrates, and rapid SAR exploration.

Reagents & Materials
  • Substrate: 2-Methoxybenzoic acid derivative (1.0 equiv).

  • Amine: Primary or secondary amine (1.1 – 1.2 equiv).

  • Coupling Agent: HATU (1.1 – 1.2 equiv). Note: HATU is preferred over EDC/HOBt for sterically hindered ortho-substituted acids.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv).

  • Solvent: Anhydrous DMF or DMA (Dichloromethane can be used if solubility permits).

Step-by-Step Procedure
  • Activation:

    • In a dry vial equipped with a magnetic stir bar, dissolve the 2-methoxybenzoic acid derivative (0.5 mmol) in anhydrous DMF (2.0 mL).

    • Add DIPEA (1.5 mmol, 3.0 equiv) and stir for 2 minutes.

    • Add HATU (0.55 mmol, 1.1 equiv) in one portion. The solution typically turns yellow/orange.

    • Critical Step: Allow the activation to proceed for 10–15 minutes at room temperature. This pre-activation ensures the formation of the reactive succinimide/azabenzotriazole ester before the amine is introduced.

  • Coupling:

    • Add the Amine (0.55 mmol, 1.1 equiv) to the reaction mixture.

    • Stir at room temperature for 2–16 hours . Monitor by LC-MS.[1]

    • Tip: If the amine is an HCl salt, ensure an extra equivalent of DIPEA is added.

  • Work-up (Liquid-Liquid Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (15 mL).

    • Wash 1: Saturated NaHCO₃ (2 x 10 mL) – Removes unreacted acid and HATU byproducts.

    • Wash 2: Water (1 x 10 mL) – Removes DMF.

    • Wash 3: Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • For library scale, the crude purity is often >90%. If necessary, purify via Flash Column Chromatography (Hexane/EtOAc gradient) or Preparative HPLC.

Protocol B: Scalable Synthesis (Acid Chloride Method)

Best for: Gram-scale synthesis, anilines with low nucleophilicity, and cost reduction.

Reagents & Materials
  • Substrate: 2-Methoxybenzoic acid derivative (1.0 equiv).

  • Chlorinating Agent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF.[1][2][3][4]

  • Amine: Primary or secondary amine (1.0 – 1.1 equiv).

  • Base: Triethylamine (TEA) (2.0 – 3.0 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Procedure
  • Acid Chloride Generation (In Situ):

    • Dissolve 2-methoxybenzoic acid (10 mmol, 1.52 g) in anhydrous DCM (20 mL) or Toluene (if heating is required).

    • Option 1 (Thionyl Chloride): Add SOCl₂ (30 mmol, 2.2 mL) dropwise. Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours.

    • Option 2 (Oxalyl Chloride - Milder): Cool to 0°C. Add Oxalyl Chloride (12 mmol) and 2 drops of anhydrous DMF. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Verification: Monitor by TLC (quench an aliquot with MeOH to form the methyl ester).

    • Evaporation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess chlorinating agent. Crucial: Co-evaporate with dry toluene (2x) to remove trace HCl/SOCl₂.

  • Coupling (Schotten-Baumann Conditions):

    • Re-dissolve the crude acid chloride residue in anhydrous DCM (15 mL).

    • In a separate flask, dissolve the Amine (10 mmol) and TEA (25 mmol) in DCM (15 mL). Cool this amine solution to 0°C.

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes.

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Work-up:

    • Wash the organic phase with 1M HCl (2 x 20 mL) – Critical for removing unreacted amine and pyridine/TEA.

    • Wash with Saturated NaHCO₃ (2 x 20 mL).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Crystallization:

    • Many 2-methoxybenzamides crystallize readily. Triturate the crude solid with cold Diethyl Ether or Hexane/EtOAc (9:1) to yield the pure product.

Comparative Analysis of Methods

FeatureProtocol A (HATU)Protocol B (Acid Chloride)
Scale mg to 1 g1 g to >1 kg
Substrate Tolerance Excellent (tolerates acid-sensitive groups)Good (avoid acid-labile groups like Boc)
Steric Hindrance High (HATU activates efficiently)Very High (Acid chlorides are highly reactive)
Cost High (Reagents are expensive)Low (SOCl₂ is cheap)
Purification Chromatography often requiredCrystallization often sufficient
Atom Economy Low (High MW byproducts)High

Troubleshooting & Optimization (Expert Insights)

Issue 1: Low Yield with Sterically Hindered Amines
  • Cause: The ortho-methoxy group on the acid combined with a bulky amine creates significant steric clash.

  • Solution: Switch to Protocol B (Acid Chloride) and use Pyridine as the solvent/base instead of DCM/TEA. Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.

Issue 2: Hydrolysis of the Product
  • Observation: The product degrades back to the acid during acidic workup.

  • Insight: While 2-methoxybenzamides are generally stable, electron-rich anilines can make the amide bond labile.

  • Fix: Reduce the concentration of the HCl wash to 0.1M or use a citric acid buffer (pH 5) instead of strong mineral acid.

Issue 3: Demethylation
  • Warning: Avoid using Boron Tribromide (BBr₃) or strong Lewis acids for other deprotection steps after forming the amide, as the ortho-methoxy group is prone to cleavage, yielding the salicylamide (phenol) derivative.

Characterization Standards

To validate the synthesis of a 2-methoxybenzamide derivative, look for these specific NMR signatures:

  • ¹H NMR (CDCl₃/DMSO-d₆):

    • Methoxy Singlet: A sharp singlet (3H) typically appearing between δ 3.8 – 4.0 ppm .

    • Amide Proton (NH): A broad singlet, often downfield (δ 7.5 – 9.5 ppm ). In ortho-substituted benzamides, this proton may appear further downfield due to intramolecular H-bonding with the methoxy oxygen.

    • Aromatic Region: Characteristic 4-proton pattern (unless further substituted). The proton para to the methoxy group often appears as a triplet of doublets.

References

  • Sun, C., et al. (2021). "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition."[4][5] RSC Advances, 11, 22820–22825.[4][6]

  • BenchChem. "Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines."[7]

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[2] Organic Process Research & Development, 20(2), 140–177.[2]

  • Jagtap, S. D., et al. (2019). "Thionyl Chloride Induced Convenient Synthesis of Benzamides from 3-Bromo-5-Nitrobenzoic Acid and Amines Under Solvent Free Conditions."[8] European Chemical Bulletin, 8(4), 123-127.[8]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.

Sources

Application

Application Note: Evaluation of 2-Methoxybenzamide Scaffolds as Hedgehog Pathway Antagonists

[1][2][3] Introduction & Mechanistic Rationale The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway—specifically throug...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Mechanistic Rationale

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway—specifically through the G-protein-coupled receptor-like protein Smoothened (Smo) —is a primary driver in basal cell carcinoma (BCC) and medulloblastoma.[1][2][3]

While first-generation inhibitors like Vismodegib are clinically effective, resistance mutations (e.g., Smo-D473H) have necessitated the development of novel chemotypes. The 2-methoxybenzamide moiety has emerged as a privileged scaffold in medicinal chemistry. Structural Activity Relationship (SAR) studies indicate that the ortho-methoxy group often forms a critical intramolecular hydrogen bond with the amide nitrogen, locking the molecule into a planar conformation favored for binding within the Smo transmembrane heptahelical bundle.

This application note details the rigorous evaluation of 2-methoxybenzamide derivatives using two orthogonal validation systems: a BODIPY-Cyclopamine Competitive Binding Assay (target engagement) and a GLI-Luciferase Reporter Assay (functional pathway inhibition).

Pathway Mechanism & Inhibition Point

The diagram below illustrates the canonical Hh pathway and the specific intervention point of 2-methoxybenzamide derivatives at the Smo receptor.

HedgehogPathway Hh_Ligand Hedgehog Ligand (SHH) Ptch1 Patched-1 (Ptch1) Hh_Ligand->Ptch1 Binds & Inhibits Smo Smoothened (Smo) Ptch1->Smo Represses (In absence of Ligand) SuFu SuFu Complex Smo->SuFu Dissociates Gli Inhibitor 2-Methoxybenzamide Derivatives Inhibitor->Smo Antagonizes (Transmembrane Binding) Gli_Act GLI Transcription Factors (Active) SuFu->Gli_Act Releases Nucleus Nucleus: Gene Transcription (Bcl-2, Cyclin D1) Gli_Act->Nucleus Translocates

Figure 1: Mechanism of Action. 2-Methoxybenzamide derivatives bind the Smoothened transmembrane domain, preventing signal transduction despite Patched-1 inactivation.

Protocol A: BODIPY-Cyclopamine Competitive Binding Assay

Purpose: To determine if the test compound binds directly to the Smoothened receptor by displacing a known fluorescent antagonist (BODIPY-Cyclopamine). This distinguishes direct Smo inhibitors from downstream pathway blockers (e.g., GLI inhibitors).

Reagents & Equipment[5][6][7][8]
  • Cells: HEK293T cells transiently transfected with human Smoothened (hSmo) expression vector.

  • Tracer: BODIPY-Cyclopamine (BC),

    
    .
    
  • Positive Control: Cyclopamine or Vismodegib (unlabeled).

  • Buffer: Phenol-red free DMEM + 0.5% BSA (critical for reducing non-specific lipophilic binding).

  • Detection: Flow Cytometer (488 nm excitation / 530 nm emission) or High-Content Imager.

Step-by-Step Methodology
  • Transfection:

    • Seed HEK293T cells in 10 cm dishes.

    • Transfect with hSmo plasmid using Lipofectamine 3000. Incubate for 48 hours to allow receptor accumulation on the cell surface.

  • Cell Preparation:

    • Dissociate cells using enzyme-free dissociation buffer (e.g., TrypLE) to preserve receptor integrity.

    • Resuspend cells in Assay Buffer at

      
       cells/mL.
      
  • Competition Incubation:

    • Aliquot

      
       of cell suspension into V-bottom 96-well plates.
      
    • Add Test Compound (2-Methoxybenzamide derivative) at titrating concentrations (e.g., 0.1 nM to

      
      ).
      
    • Add BODIPY-Cyclopamine at a fixed concentration of 5 nM .

    • Controls:

      • Max Binding: Cells + 5 nM BC + DMSO vehicle.

      • Non-Specific Binding (NSB): Cells + 5 nM BC +

        
         Vismodegib.
        
    • Incubate for 45 minutes at 37°C . (Note: 37°C is preferred over 4°C to allow conformational shifts required for deep pocket binding).

  • Analysis:

    • Wash cells

      
       with cold PBS + 0.5% BSA.
      
    • Resuspend in

      
       cold PBS.
      
    • Analyze via Flow Cytometry (Mean Fluorescence Intensity - MFI).

Data Calculation

Calculate the specific binding percentage:



Plot % Binding vs. Log[Compound] to determine the 

.

Protocol B: GLI-Luciferase Functional Reporter Assay

Purpose: To quantify the compound's ability to inhibit the full biological signaling cascade. This is the "gold standard" for potency assessment.

Reagents & Equipment[5][6][7][8]
  • Cell Line: NIH3T3-Light2 (stably expressing 8xGLI-binding site Firefly Luciferase and constitutive Renilla Luciferase).

  • Agonist: SAG (Smoothened Agonist) or Recombinant Sonic Hedgehog (Shh) ligand.

  • Lysis/Detection: Dual-Luciferase® Reporter Assay System (Promega).

Step-by-Step Methodology
  • Seeding:

    • Plate NIH3T3-Light2 cells in white-walled 96-well plates at 10,000 cells/well in DMEM + 10% Calf Serum (CS). Note: Use Calf Serum, not FBS, to keep basal Hh signaling low.

  • Induction & Treatment:

    • After 24 hours, carefully remove media.

    • Add Low-Serum Media (DMEM + 0.5% CS) containing:

      • Agonist: 100 nM SAG (induces ~100-fold luciferase signal).

      • Test Compound: Serial dilutions of 2-methoxybenzamide derivative.

    • Incubate for 30 hours .

  • Readout:

    • Lyse cells with Passive Lysis Buffer (20 µL/well) for 15 mins on a shaker.

    • Inject Luciferase Assay Reagent II (Firefly substrate) and read luminescence (

      
      ).
      
    • Inject Stop & Glo® Reagent (Renilla substrate) and read luminescence (

      
      ).
      
  • Normalization:

    • Calculate Relative Light Units (RLU):

      
      .
      
    • This normalization corrects for variations in cell number and toxicity.

Experimental Workflow Visualization

AssayWorkflow Prep Cell Seeding (NIH3T3-Light2) Starve Serum Starvation (0.5% CS) Prep->Starve 24h Treat Co-Treatment: SAG (100nM) + 2-Methoxybenzamide Starve->Treat Induction Lysis Cell Lysis Treat->Lysis 30h Incubation Read Dual Luciferase Readout Lysis->Read Substrate Injection Data IC50 Calculation Read->Data Normalization

Figure 2: Functional Assay Workflow. The normalization step (Renilla) is crucial to distinguish specific Hh inhibition from general cytotoxicity.

Data Summary & Interpretation

When evaluating 2-methoxybenzamide derivatives, organize your data as follows to facilitate SAR analysis.

Table 1: Representative Potency Data Structure

Compound IDR-Group SubstitutionGLI-Luc IC50 (nM)BODIPY Binding (% Disp. @ 1µM)Toxicity (CC50)
Vismodegib (Control)15 ± 3>95%> 20 µM
2-MBA-01 H (Scaffold)> 10,000< 10%> 50 µM
2-MBA-05 4-Chloro-N-phenyl450 ± 2065%25 µM
2-MBA-21 Optimized Derivative22 ± 592%> 50 µM

Interpretation Guide:

  • High Potency / High Displacement: Indicates a direct Smo antagonist (e.g., Compound 21).

  • High Potency / Low Displacement: Suggests the compound may act downstream (e.g., on GLI) or at an allosteric Smo site not overlapping with the cyclopamine pocket.

  • Low Potency: The 2-methoxybenzamide core requires specific lipophilic tails (often aryl-amides) to achieve nanomolar potency.

Troubleshooting & Optimization

  • Solubility: The 2-methoxybenzamide scaffold is generally lipophilic. Ensure stock solutions are prepared in 100% DMSO and final assay concentration of DMSO does not exceed 0.5%, as DMSO >1% can suppress GLI reporter activity non-specifically.

  • Serum Interference: In the binding assay, high serum concentrations can sequester lipophilic benzamides. Use 0.5% BSA instead of whole serum during the binding step.

  • Renilla Signal Drop: If the Renilla signal decreases significantly with increasing compound concentration, the compound is cytotoxic. Do not calculate an IC50 from these wells; report as "Toxic".

References

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.[1][3][4] RSC Advances, 11, 22820-22825.[4]

  • Ding, H., et al. (2017). Synthesis and Smo Activity of Some Novel Benzamide Derivatives.[5] Molecules, 23(1),[5] 85.

  • Xin, M., et al. (2013). The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors.[6] Bioorganic & Medicinal Chemistry Letters, 23(24), 6777-6783.[6]

  • Stanford University. Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Beachy Lab Protocols.

Sources

Method

Application Note: Precision Targeting of Epigenetic Machinery in Medulloblastoma using 2-Methoxybenzamide Scaffolds

Executive Summary Medulloblastoma (MB) remains the most common malignant pediatric brain tumor.[1][2][3][4] While standard cytotoxic therapies (cisplatin, vincristine, radiation) improve survival, they often result in se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Medulloblastoma (MB) remains the most common malignant pediatric brain tumor.[1][2][3][4] While standard cytotoxic therapies (cisplatin, vincristine, radiation) improve survival, they often result in severe neurocognitive sequelae. This application note details the use of 2-Methoxybenzamide derivatives as targeted Histone Deacetylase (HDAC) inhibitors . Unlike broad-spectrum hydroxamic acids (e.g., SAHA), benzamide-based scaffolds offer isoform selectivity (primarily HDAC 1, 2, and 3), reducing off-target toxicity while driving tumor cell differentiation and apoptosis in MYC-driven (Group 3) and SHH-subgroup medulloblastoma.

Mechanism of Action: The Epigenetic Trigger

The therapeutic efficacy of 2-methoxybenzamide relies on its ability to function as a Zinc-Binding Group (ZBG) within the catalytic pocket of Class I HDACs.

Structural Logic
  • The Pharmacophore: The benzamide moiety penetrates the tubular active site of the HDAC enzyme.

  • The ortho-Methoxy Substitution: The 2-methoxy group provides critical conformational rigidity (via intramolecular hydrogen bonding) and steric bulk that favors binding to the narrower pockets of Class I HDACs (HDAC1/2/3) over Class II, thereby enhancing selectivity.

  • The Effect: Inhibition of HDAC activity prevents the deacetylation of histone tails (H3/H4). This results in chromatin relaxation (euchromatin formation), re-expression of silenced tumor suppressor genes (e.g., CDKN1A/p21, DKK1), and induction of neuronal differentiation.

Pathway Visualization

HDAC_Mechanism Compound 2-Methoxybenzamide Derivative Target Class I HDACs (HDAC 1/2/3) Compound->Target Binds Action Chelates Zn2+ in Catalytic Pocket Target->Action Effect1 Inhibits Deacetylation Action->Effect1 Effect2 Accumulation of Acetyl-Histone H3/H4 Effect1->Effect2 Chromatin Chromatin Relaxation (Open State) Effect2->Chromatin GeneExpr Re-expression of Tumor Suppressors (p21, DKK1) Chromatin->GeneExpr Outcome Differentiation & Apoptosis GeneExpr->Outcome

Figure 1: Mechanism of Action for 2-Methoxybenzamide derivatives in reversing epigenetic silencing.

Compound Preparation & Handling

Note: 2-Methoxybenzamide is often a fragment or scaffold. If using a specific derivative (e.g., a synthesized lead), adjust molecular weight calculations accordingly.

Solubility Profile
  • DMSO (Dimethyl Sulfoxide): Soluble >30 mg/mL.[5] Preferred for stock solutions.

  • Ethanol: Soluble ~1 mg/mL.[5]

  • Aqueous Buffers (PBS): Sparingly soluble.[5] Critical Step: Predissolve in DMSO before diluting into media.[5]

Stock Solution Protocol
  • Weighing: Weigh 10 mg of 2-Methoxybenzamide (MW: ~151.16 g/mol for core structure).

  • Dissolution: Add anhydrous DMSO to achieve a 100 mM stock concentration.

    • Calculation: Volume (mL) = Mass (mg) / (MW * Concentration).

  • Storage: Aliquot into amber glass vials (hydroscopic protection). Store at -20°C. Stable for 6 months.

  • Working Solution: Dilute 1:1000 in cell culture media for a 100 µM screening concentration. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Experimental Protocols

Protocol A: In Vitro Efficacy Screening (Cell Viability)

Objective: Determine IC50 values in MB cell lines.

Materials:

  • Cell Lines: Daoy (SHH subtype), D283 Med (Group 3/4 subtype).

  • Reagent: CellTiter-Glo® (ATP quantitation) or MTS Reagent.

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions of the 2-methoxybenzamide derivative (0.1 µM to 100 µM) in complete media.

  • Incubation: Treat cells for 72 hours . (HDAC inhibitors often require longer incubation to manifest phenotypic changes compared to kinase inhibitors).

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Incubate 10 mins. Read Luminescence.

  • Analysis: Plot Log[Concentration] vs. Normalized Response to calculate IC50.

Protocol B: Pharmacodynamic Validation (Western Blot)

Objective: Confirm target engagement by assessing Histone H3 Acetylation.

Workflow Visualization:

WB_Protocol Step1 Treat Cells (Daoy/D283) 24-48h Step2 Acid Extraction or RIPA Lysis Step1->Step2 Step3 SDS-PAGE Electrophoresis Step2->Step3 Step4 Transfer to PVDF Membrane Step3->Step4 Step5 Probe Primary Abs: 1. Acetyl-H3 (Lys9/14) 2. p21/WAF1 Step4->Step5 Step6 Chemiluminescent Imaging Step5->Step6

Figure 2: Pharmacodynamic validation workflow for HDAC inhibition.

Detailed Steps:

  • Treatment: Treat cells with IC50 and 5xIC50 concentrations for 24 hours.

  • Lysis: Use RIPA buffer supplemented with Protease Inhibitors AND HDAC Inhibitors (e.g., Sodium Butyrate or TSA) to preserve acetylation status during lysis. Critical Step: Failure to add HDAC inhibitors to lysis buffer will result in false negatives due to post-lysis deacetylation.

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) [1:1000].

    • Primary: Anti-p21 (CDKN1A) [1:1000] (Downstream effector).

    • Loading Control: Anti-Beta-Actin or Total H3.

  • Success Criteria: A dose-dependent increase in Acetyl-H3 signal compared to DMSO control confirms the 2-methoxybenzamide derivative is effectively inhibiting HDAC activity inside the cell.

Data Interpretation & Troubleshooting

Expected Results
AssayControl (DMSO)Treatment (2-Methoxybenzamide)Interpretation
Cell Morphology Adherent, cobble-stoneNeurite extensions, spindle shapeInduction of neuronal differentiation.
Western Blot (Ac-H3) Low / BasalHigh Intensity Successful HDAC inhibition.
Western Blot (p21) Low / AbsentIncreased Cell cycle arrest (G1/S checkpoint).
Viability (IC50) 100%Dose-dependent dropCytotoxicity/Cytostasis.
Troubleshooting Guide
  • Issue: Precipitation in cell media.

    • Cause: Compound concentration > solubility limit in aqueous media.

    • Fix: Ensure final DMSO concentration is 0.1-0.5%. Sonicate stock solution. Do not exceed 100 µM in media.

  • Issue: No increase in Acetyl-H3 signal.

    • Cause: Lysis buffer lacked HDAC inhibitors or treatment time too short.

    • Fix: Add Sodium Butyrate (10 mM) to lysis buffer. Extend treatment to 24h.

References

  • HDAC Inhibitor Mechanism: West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation.

  • Benzamide SAR: Lagemann, C., et al. (2008). Discovery of highly potent and selective HDAC inhibitors based on a 2-substituted benzamide scaffold.[6] Journal of Medicinal Chemistry.

  • Medulloblastoma Therapy: Northcott, P. A., et al. (2019).[3] Medulloblastoma.[1][3][4][7][8][9][10] Nature Reviews Disease Primers.

  • Epigenetics in MB: Li, Y., et al. (2017). Histone deacetylase inhibitors in medulloblastoma: pre-clinical rationale and clinical investigations. Cancer Letters.

  • Chemical Properties: PubChem Compound Summary for CID 75540, 2-Methoxybenzamide.

Sources

Application

Analytical techniques for the quantification of 2-Methoxybenzamide

An In-Depth Technical Guide to the Quantitative Analysis of 2-Methoxybenzamide Introduction: The Analytical Imperative for 2-Methoxybenzamide 2-Methoxybenzamide (o-anisamide) is a significant chemical entity, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantitative Analysis of 2-Methoxybenzamide

Introduction: The Analytical Imperative for 2-Methoxybenzamide

2-Methoxybenzamide (o-anisamide) is a significant chemical entity, recognized for its role as a synthetic intermediate and its emergence in pharmacological research, including the development of Hedgehog (Hh) signaling pathway antagonists.[1] Its molecular structure, featuring a methoxy group and an amide functional group on a benzene ring, presents unique analytical challenges and opportunities.[2][3] Accurate and precise quantification of 2-Methoxybenzamide is paramount for a variety of applications, from quality control in manufacturing to pharmacokinetic studies in drug development.[4] This guide provides a comprehensive overview of robust analytical techniques, complete with detailed protocols, to empower researchers, scientists, and drug development professionals in their quantitative endeavors.

Physicochemical Properties of 2-Methoxybenzamide

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.

PropertyValueSource
Chemical Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [5]
CAS Number 2439-77-2[2][3]
Synonyms o-Methoxybenzamide, o-Anisamide[5]
Structure Aromatic amide[2][3]

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique is dictated by the specific requirements of the study, including sensitivity, selectivity, matrix complexity, and available instrumentation. The three most powerful and widely adopted chromatographic methods for the quantification of 2-Methoxybenzamide are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: A workhorse in many analytical laboratories, HPLC-UV offers a balance of performance, cost-effectiveness, and simplicity. It is particularly well-suited for purity assessments and the analysis of bulk materials or formulated products where concentration levels are relatively high.

  • GC-MS: This technique is ideal for the analysis of volatile and thermally stable compounds.[6] For a molecule like 2-Methoxybenzamide, chemical derivatization is often employed to increase its volatility and improve peak shape, enabling sensitive and selective detection.[7]

  • LC-MS/MS: Representing the gold standard for trace-level quantification in complex biological matrices, LC-MS/MS provides unparalleled sensitivity and selectivity.[8][9] By coupling the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, this method can accurately measure minute quantities of the analyte, making it indispensable for pharmacokinetic and metabolomic studies.[10][11]

Visualizing the Analytical Strategy

A well-defined workflow is critical for achieving reproducible and reliable results. The following diagrams illustrate the key stages of analysis and the decision-making process for method selection.

Analytical_Workflow General Workflow for Quantitative Analysis cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Sample Sample Collection & Storage Prep Sample Preparation (Extraction, Cleanup) Sample->Prep Instrument Chromatographic Separation (HPLC / GC) Prep->Instrument Standard Standard & Calibrator Preparation Standard->Instrument Detection Detection (UV / MS / MS/MS) Instrument->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation & QC Check Integration->Validation Report Final Report Validation->Report

Caption: A generalized workflow for the quantitative analysis of 2-Methoxybenzamide.

Method_Selection Decision Tree for Method Selection Start What is the primary analytical goal? Matrix What is the sample matrix? Start->Matrix Concentration Expected Concentration? Matrix->Concentration Complex (e.g., Plasma, Urine) Concentration2 Expected Concentration? Matrix->Concentration2 Simple (e.g., Bulk Drug, Formulation) GCMS Consider GC-MS (with derivatization) Concentration->GCMS Moderate Levels (µg/mL) LCMS Use LC-MS/MS Concentration->LCMS Trace Levels (ng/mL or lower) HPLC Use HPLC-UV Concentration2->HPLC High Levels (> µg/mL) Concentration2->LCMS Low Levels

Caption: A decision tree to guide the selection of the optimal analytical technique.

Application Note 1: Quantification by Reverse-Phase HPLC-UV

Principle: This method separates 2-Methoxybenzamide from other components in a mixture based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[12] Quantification is achieved by measuring the absorbance of the analyte using a UV detector set to a wavelength where it exhibits maximum absorbance.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides good retention for moderately polar compounds like 2-Methoxybenzamide.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reverse-phase chromatography. Acetonitrile acts as the organic modifier; adjusting its concentration controls the retention time. A small amount of acid (formic or phosphoric) is added to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. For LC-MS compatibility, a volatile acid like formic acid is essential.[12]

Detailed Protocol:

  • Instrumentation and Materials:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • 2-Methoxybenzamide reference standard.

    • HPLC-grade acetonitrile, water, and formic acid.

    • 0.2 µm syringe filters for sample preparation.[13]

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water:Formic Acid (e.g., 40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (typically ~230 nm or ~290 nm)
Run Time 10 minutes
  • Preparation of Solutions:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2-Methoxybenzamide reference standard and dissolve in 10 mL of mobile phase.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.2 µm syringe filter before injection to protect the column.[14]

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standards in increasing order of concentration to generate a calibration curve.

    • Inject the prepared samples.

    • Plot the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² > 0.995 is generally considered acceptable.

    • Calculate the concentration of 2-Methoxybenzamide in the samples using the calibration curve.

Application Note 2: Trace Analysis by LC-MS/MS

Principle: This highly sensitive and selective method is ideal for quantifying 2-Methoxybenzamide in complex biological matrices like plasma or urine.[4] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[15] MRM enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte.

Causality Behind Experimental Choices:

  • Sample Preparation: Biological samples require extensive cleanup to remove interfering substances like proteins and salts.[16] Solid-Phase Extraction (SPE) is a robust technique that provides excellent sample cleanup and concentration.[17]

  • Ionization: ESI in positive ion mode is generally effective for compounds like 2-Methoxybenzamide that can be readily protonated.

  • MRM Transitions: The selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) and one or more product ions generated by collision-induced dissociation provides high specificity and reduces background noise.

Detailed Protocol:

  • Instrumentation and Materials:

    • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) with an ESI source.

    • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • SPE cartridges (e.g., Oasis HLB or equivalent).

    • 2-Methoxybenzamide reference standard and a suitable internal standard (IS), such as a stable isotope-labeled version.

    • LC-MS grade solvents (acetonitrile, methanol, water, formic acid).

  • LC-MS/MS Conditions:

ParameterLC ConditionsMS Conditions
Mobile Phase A 0.1% Formic Acid in WaterIonization Mode
Mobile Phase B 0.1% Formic Acid in AcetonitrileCapillary Voltage
Gradient 5% B to 95% B over 5 minSource Temp.
Flow Rate 0.4 mL/minDesolvation Temp.
Injection Volume 5 µLMRM Transitions
Column Temp. 40 °C(e.g., for [M+H]⁺ of 152.1)
  • Sample Preparation (SPE Protocol for Plasma):

SPE_Workflow Solid-Phase Extraction (SPE) Workflow Start Plasma Sample (+ Internal Standard) Pretreat Pre-treatment (e.g., Dilute with 4% H3PO4) Start->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition Cartridge (Methanol, then Water) Condition->Load Wash 3. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute 4. Elute Analyte (e.g., Methanol or ACN) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical Solid-Phase Extraction (SPE) workflow for plasma samples.

  • Quantification:

    • Optimize MS parameters by infusing a standard solution of 2-Methoxybenzamide to identify the precursor ion and the most stable product ions for MRM.

    • Prepare calibration standards and quality control (QC) samples in the same biological matrix as the unknown samples.

    • Process all standards, QCs, and unknown samples using the SPE protocol.

    • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration.

    • Quantify the unknown samples using the regression equation from the calibration curve.

Application Note 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is suitable for volatile analytes.[6] 2-Methoxybenzamide's amide group can lead to poor peak shape and thermal degradation in the GC inlet. Chemical derivatization, such as silylation, converts the polar N-H bond into a nonpolar and more volatile derivative, enabling robust analysis.[18]

Causality Behind Experimental Choices:

  • Derivatization: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amides. They replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[18]

  • GC Column: A nonpolar or mid-polarity column (e.g., DB-5ms or HP-5ms) is generally used for the separation of TMS derivatives.

  • Detection: Mass spectrometry provides definitive identification based on the mass spectrum of the derivatized analyte and sensitive quantification using selected ion monitoring (SIM).

Detailed Protocol:

  • Instrumentation and Materials:

    • GC-MS system with a split/splitless inlet.

    • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Derivatizing reagent: BSTFA with 1% TMCS.

    • Anhydrous pyridine or acetonitrile (as reaction solvent).

    • 2-Methoxybenzamide reference standard.

  • Derivatization Procedure:

    • Evaporate the solvent from the sample extract to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1)
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (for identification) or SIM (for quantification)
  • Quantification:

    • Identify the retention time and mass spectrum of the derivatized 2-Methoxybenzamide by injecting a derivatized standard.

    • For SIM mode, select 3-4 characteristic and abundant ions from the mass spectrum for monitoring.

    • Prepare and derivatize a set of calibration standards.

    • Construct a calibration curve by plotting the peak area of the primary quantification ion against concentration.

    • Analyze derivatized samples and quantify using the calibration curve.

Method Validation: Ensuring Data Integrity

All analytical methods must be validated to ensure they are suitable for their intended purpose.[19][20] Key validation parameters, as outlined by ICH and FDA guidelines, are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interference at the retention time of the analyte.[21]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% (or 85-115% for bioanalysis).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision and accuracy criteria met.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations.

References

  • SIELC Technologies. (n.d.). Separation of 2-Methoxybenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Li, J., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Analytical & Bioanalytical Techniques, 3(4). Available at: [Link]

  • ResearchGate. (2013). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Retrieved from [Link]

  • ResearchGate. (2018). Two spectrophotometric methods for simultaneous determination of some antihyperlipidemic drugs. Retrieved from [Link]

  • Swartz, M., & Krull, I. (2006). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 24(8), 778-787. Available at: [Link]

  • NIST. (n.d.). 2-Methoxybenzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • SciSpace. (2022). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Retrieved from [Link]

  • Patel, D. P., et al. (2018). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 155, 335-342. Available at: [Link]

  • NIST. (n.d.). 2-Methoxybenzamide: Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • EANM. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging, 47, 2389–2400. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(36), 22359-22369. Available at: [Link]

  • Google Patents. (n.d.). HPLC method for the analysis of bosentan and related substances and use of these substances as reference standards and markers.
  • PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • proLékaře.cz. (2011). Analytical methods for the determination of select.... Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (2014). LC-MS/MS methods for determination of two or more drugs/metabolites. Retrieved from [Link]

  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • ResearchGate. (2014). Analytical method validation: A brief review. Retrieved from [Link]

  • Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

  • eScholarship.org. (2017). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

  • Semantic Scholar. (2001). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 2-Methoxybenzamide in the Synthesis of Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This comprehensive guide details the strategic application of 2-methoxybenzamide as a versatile scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of 2-methoxybenzamide as a versatile scaffold in the synthesis of novel therapeutic agents. Moving beyond a simple recitation of procedures, this document elucidates the chemical rationale behind synthetic choices, providing field-proven insights into the development of potent inhibitors for critical biological targets. Herein, we present detailed, step-by-step protocols for the synthesis of Hedgehog (Hh) signaling pathway inhibitors, Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, and antiplasmodial agents, all originating from the 2-methoxybenzamide core structure. Each protocol is designed as a self-validating system, complete with characterization data, quantitative analysis, and visual guides to workflows and signaling pathways.

Introduction: The Strategic Value of the 2-Methoxybenzamide Scaffold

The benzamide moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its metabolic stability and ability to form key hydrogen bonds with biological targets.[1] The 2-methoxybenzamide scaffold, in particular, offers a unique combination of features that make it an attractive starting point for drug discovery. The ortho-methoxy group can influence the conformation of the amide bond, pre-organizing the molecule for optimal binding to a target protein. This steric and electronic influence can also be exploited to fine-tune pharmacokinetic properties.

This guide will explore the practical synthesis of diverse therapeutic agents from this valuable building block, providing detailed methodologies and the scientific reasoning that underpins these synthetic strategies.

Application I: Synthesis of Hedgehog Signaling Pathway Inhibitors for Oncology

The aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[2][3] The Smoothened (Smo) receptor is a key transducer in this pathway, making it a prime target for therapeutic intervention.[2][4] This section details the synthesis of potent Smo inhibitors based on a 2-methoxybenzamide core.

Scientific Rationale

The synthetic strategy involves a multi-step sequence to build a complex molecule designed to interact with key residues in the Smo receptor binding pocket. The 2-methoxybenzamide unit acts as a central scaffold, connecting an aryl amide group with a phenyl imidazole fragment. This design allows for multiple points of interaction, including hydrogen bonds with residues such as Tyr394 and Arg400, leading to high-affinity binding and potent inhibition of the Hh pathway.[2]

Synthetic Workflow

The overall synthetic workflow is a convergent approach, where two key fragments are synthesized separately and then coupled in the final step.

Caption: Convergent synthesis workflow for Hedgehog pathway inhibitors.

Detailed Experimental Protocol: Synthesis of Compound 21

This protocol describes the synthesis of a specific potent Hedgehog pathway inhibitor, referred to as compound 21 in the source literature.[2][4]

Part A: Synthesis of Carboxylic Acid Intermediate (6a)

  • Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (2.0 eq) dropwise. Heat the mixture to 80 °C and reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Amide Formation: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the resulting acyl chloride in DMF. In a separate flask, dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) and triethylamine (TEA, 1.5 eq) in DMF. Add the acyl chloride solution dropwise to the amine solution at room temperature and stir overnight.

  • Work-up and Purification (Amide Intermediate): Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the amide intermediate.

  • Hydrolysis: Dissolve the purified amide intermediate in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to 40 °C for 5 hours.

  • Work-up and Purification (Carboxylic Acid Intermediate 6a): After cooling, acidify the mixture with 1N HCl to pH 3-4. Collect the precipitate by filtration, wash with water, and dry to yield the carboxylic acid intermediate (6a).

Part B: Synthesis of Amino Compound (9)

  • Amidine Formation: In a solution of sodium methoxide in methanol, add 2-chloro-5-nitrobenzonitrile (1.0 eq) and ammonium chloride (1.2 eq). Stir the mixture at room temperature.

  • Cyclization: After formation of the amidine, add 2-bromoacetophenone (1.0 eq) and continue stirring to form the imidazole intermediate (8).

  • Reduction: Dissolve the imidazole intermediate in ethanol and add stannous chloride (SnCl2, 3.0 eq). Heat the mixture to reflux to reduce the nitro group to an amine.

  • Work-up and Purification (Amino Compound 9): Neutralize the reaction mixture and extract with an organic solvent. Purify the crude product to obtain the amino compound (9).

Part C: Final Amide Coupling

  • Coupling Reaction: To a solution of the carboxylic acid intermediate (6a, 1.0 eq) in dichloromethane (DCM), add the amino compound (9, 1.0 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 2.0 eq). Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the final compound (21).

Quantitative Data
CompoundR GroupYield (%)IC50 (µM) vs. Gli-luc
174-Cl860.12
183,4-diCl750.26
194-F810.31
203,4-diF730.25
214-CF3710.08

Data synthesized from Sun et al., RSC Adv., 2021.[4]

Application II: Synthesis of PTP1B Inhibitors for Type 2 Diabetes

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, making it a validated target for the treatment of type 2 diabetes and obesity.[5] 2-Alkoxybenzamide derivatives have been identified as potent and selective PTP1B inhibitors.

Scientific Rationale

The design of these inhibitors is based on the "bioisosteric principle," where structural motifs are replaced to enhance potency and selectivity.[5] The 2-ethoxy-4-(methoxymethyl)benzamide scaffold has been shown to exhibit high inhibitory activity. The amide bond is crucial for interaction with the enzyme's active site, while modifications on the benzamide ring system allow for optimization of selectivity and pharmacokinetic properties.

Synthetic Workflow

G A 2-Hydroxy-4-(methoxymethyl)benzoic acid B Ethyl 2-ethoxy-4-(methoxymethyl)benzoate A->B Ethyl iodide, K2CO3, DMF C 2-Ethoxy-4-(methoxymethyl)benzoic acid B->C LiOH, THF/H2O E Target PTP1B Inhibitor C->E D Amine (R-NH2) D->E EDCI, HOBt, DIPEA, DMF

Caption: Synthetic pathway for PTP1B inhibitors.

Detailed Experimental Protocol: General Procedure for Benzamide Synthesis
  • Esterification: To a solution of 2-hydroxy-4-(methoxymethyl)benzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq). Stir the mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the ethyl ester.

  • Hydrolysis: Dissolve the ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the carboxylic acid.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir for 10 minutes, then add the desired amine (1.1 eq). Stir at room temperature overnight.

  • Final Work-up and Purification: Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data
CompoundR GroupPTP1B IC50 (µM)Selectivity vs. TCPTP
10m(specific amine)0.0732-fold
10n(specific amine)0.1525-fold

Data synthesized from a representative study on PTP1B inhibitors.[5]

Conclusion

The 2-methoxybenzamide scaffold is a highly valuable starting point for the development of a diverse range of therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for accessing potent Hedgehog signaling pathway inhibitors and PTP1B inhibitors. The underlying chemical principles discussed offer insights into the rational design of these molecules. Researchers and drug development professionals can leverage these methodologies to accelerate their discovery programs and develop novel therapeutics for a variety of diseases.

References

  • Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11, 22820-22825. [Link]

  • Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. National Center for Biotechnology Information. [Link]

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. PubMed. [Link]

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. National Center for Biotechnology Information. [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. [Link]

  • Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. IJPPR. [Link]

  • Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. PubMed Central. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. National Center for Biotechnology Information. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template. PubMed. [Link]

  • Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy. National Center for Biotechnology Information. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. [Link]

  • Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Europe PMC. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to increase the reaction yield of 2-Methoxybenzamide synthesis

Status: Operational 🟢 Current Ticket: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Introduction: The "Ortho-Effect" Challenge Welcome to the Technical Support Center. You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 Current Ticket: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of 2-Methoxybenzamide (o-Anisamide) is stalling or producing low yields compared to its para- or meta-isomers.

The Root Cause: The 2-methoxy substituent creates a unique "perfect storm" of resistance:

  • Electronic Deactivation: The methoxy group is a strong Electron Donating Group (EDG) by resonance. It donates electron density into the ring and, by extension, the carbonyl carbon. This makes the carbonyl carbon less electrophilic and more resistant to nucleophilic attack by ammonia.

  • Steric Hindrance: The ortho position physically shields the carbonyl group, slowing down the approach of nucleophiles.

This guide provides three validated workflows to overcome these barriers.

Module 1: The Acid Chloride Route (The Workhorse)

Best for: Scale-up, cost-efficiency, and robust starting materials.

Standard Operating Procedure (SOP)

This route activates the carboxylic acid into an acid chloride, the most reactive derivative, to overcome the electronic deactivation of the methoxy group.

Reagents: 2-Methoxybenzoic acid, Thionyl Chloride (


), Catalytic DMF, Aqueous Ammonia (

).
StepActionCritical Technical Note (The "Why")
1. Activation Reflux acid in neat

(3-5 eq) with 1-2 drops of DMF for 3 hours.
Crucial: The DMF forms a Vilsmeier-Haack intermediate, which is far more reactive than

alone. Without DMF, the ortho-methoxy steric hindrance may prevent complete conversion to the acid chloride.
2. Evaporation Remove excess

under vacuum. Add dry Toluene and re-evaporate (Azeotropic drying).
Residual

will react with your ammonia source to form massive amounts of

salt, which traps your product and complicates workup.
3. Amidation Dissolve residue in anhydrous THF. Add dropwise to a stirred, cold (

) solution of conc.

(excess).
Adding the acid chloride to the amine ensures the amine is always in excess, preventing the formation of secondary imides (dimers).
Troubleshooting: Low Yield Diagnostics

Q: I see a white precipitate, but my yield is <40%. What happened? A: You likely suffered from Hydrolysis .

  • Diagnosis: Check the melting point of the solid. If it is

    
    , it is reverted starting material (2-methoxybenzoic acid). The product should melt at 
    
    
    
    .
  • Fix: The acid chloride intermediate is highly moisture-sensitive. Ensure your THF is anhydrous (<50 ppm

    
    ) and the reaction vessel is purged with Nitrogen/Argon.
    

Q: My product is an oil that won't crystallize. A: This indicates Rotameric impurities or solvent trapping .

  • Fix: Triturate the oil with cold diethyl ether or hexanes. The 2-methoxy group can form internal hydrogen bonds that make the molecule "greasy." Breaking this solvation shell usually triggers crystallization.

Module 2: Nitrile Hydrolysis (The "Green" Alternative)

Best for: High purity requirements, avoiding chlorinated reagents.

This method utilizes the Radziszewski reaction or base-catalyzed hydration. It is often superior for ortho-substituted benzamides because the linear nitrile group is less sterically hindered than the carboxylic acid.

Protocol: Base-Catalyzed Hydration

Reference: Adapted from hydration of aromatic nitriles (See Ref [1]).

  • Mix: 2-Methoxybenzonitrile (1.0 eq), NaOH (1.0 eq).

  • Solvent: Isopropyl Alcohol (IPA) [Concentration: 0.5 M].

  • Conditions: Heat to

    
     for 12–24 hours.
    
  • Workup: Pour into ice water. The amide usually precipitates as a pure white solid.

Yield Optimization Data:

Parameter Standard Condition Optimized Condition Yield Impact
Base Equivalents 0.1 eq (Catalytic) 1.0 - 1.2 eq (Stoichiometric) +25% (Prevents stalling)

| Temperature | Reflux (


) | 

| +15% (Prevents over-hydrolysis to acid) | | Solvent | Water | IPA or t-Amyl Alcohol | +30% (Solubility of nitrile is key) |

Module 3: Visualization & Logic

Workflow Diagram: Acid Chloride Synthesis

This diagram illustrates the critical decision points and failure modes for the standard synthesis route.

G Start Start: 2-Methoxybenzoic Acid Activation Activation: SOCl2 + cat. DMF (Reflux 3h) Start->Activation Check1 Check: Is gas evolution complete? Activation->Check1 Check1->Activation No (Bubbling continues) Evap Evaporation: Remove SOCl2 (Azeotrope w/ Toluene) Check1->Evap Yes Amidation Amidation: Add Acid Chloride to NH4OH (0°C, THF solvent) Evap->Amidation Quench Quench: Pour into Ice Water Amidation->Quench Result Result: Precipitate formed? Quench->Result Success Success: Filter & Dry (Target: 2-Methoxybenzamide) Result->Success White Solid Failure1 Failure: Hydrolysis to Acid (Check Moisture Control) Result->Failure1 Solid (Wrong MP) Failure2 Failure: Oily Impurities (Triturate w/ Hexanes) Result->Failure2 Sticky Oil

Caption: Step-by-step logic flow for the Acid Chloride route, highlighting critical checkpoints for gas evolution and physical state of the product.

Module 4: Advanced FAQs (The "Why" Behind the Protocol)

Q: Can I use coupling agents like EDC or HATU instead of Thionyl Chloride? A: Yes, but with a caveat.

  • The Issue: Standard coupling agents (EDC/NHS) often struggle with the steric bulk of the ortho-methoxy group. The active ester intermediate forms, but the ammonia attack is slow.

  • The Fix: If you must use coupling agents, use HATU with DIPEA in DMF. HATU is specifically designed for sterically hindered amides. However, for a simple benzamide, this is often cost-prohibitive compared to the

    
     route.
    

Q: How do I purify the final product if recrystallization fails? A: 2-Methoxybenzamide has a specific solubility profile.

  • Recrystallization: Use Water:Ethanol (80:20) . Dissolve in hot ethanol first, then add hot water until cloudy, and cool slowly.

  • Flash Chromatography: If you have significant impurities, use a silica column.

    • Eluent: 100% Dichloromethane

      
       5% Methanol in Dichloromethane. The product usually elutes early due to the internal hydrogen bonding reducing its polarity interaction with silica.
      

References

  • Transition metal-free hydration of nitriles to amides mediated by NaOH. Source: OAText. URL:[Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Source: RSC Advances (Royal Society of Chemistry).[1] URL:[Link]

  • Thionyl Chloride (SOCl2) Reaction with Carboxylic Acids. Source: Chemistry Steps.[2][3][4][5][6][7] URL:[Link]

  • Two-Solvent Recrystallization Guide. Source: MIT OpenCourseWare. URL:[Link]

Sources

Optimization

Recrystallization techniques for purifying 2-Methoxybenzamide

Technical Support Center: Purification of 2-Methoxybenzamide Product: 2-Methoxybenzamide (CAS: 2439-77-2) Application: Pharmaceutical Intermediate / Research Reagent User Level: Tier 2/3 (Advanced Chemical Support) Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxybenzamide

Product: 2-Methoxybenzamide (CAS: 2439-77-2) Application: Pharmaceutical Intermediate / Research Reagent User Level: Tier 2/3 (Advanced Chemical Support)

Executive Summary

2-Methoxybenzamide (


, MW: 151.16  g/mol ) is a benzamide derivative typically synthesized via the reaction of 2-methoxybenzoyl chloride with ammonia or the hydrolysis of 2-methoxybenzonitrile. While the theoretical melting point is 127–129°C  [1], crude samples often exhibit broad melting ranges (e.g., 122–125°C) due to persistent impurities such as 2-methoxybenzoic acid  (hydrolysis byproduct) or inorganic salts.

This guide provides a validated purification workflow, emphasizing a mixed-solvent recrystallization strategy that balances yield with high purity.

Part 1: Pre-Recrystallization Diagnostics

Before attempting recrystallization, verify the nature of your crude material. Recrystallization is inefficient if the impurity profile is chemically distinct (e.g., acidic impurities).

Diagnostic CheckIf Positive...Action Required
Smell Test Strong vinegar/acrid odorIndicates 2-methoxybenzoic acid contamination. Do not recrystallize yet. Perform a bicarbonate wash (See Protocol A).
Solubility Test Insoluble in hot EthanolIndicates inorganic salts (e.g.,

). Perform a hot filtration step.[1][2]
Color Yellow/Orange tintIndicates oxidation byproducts or polymerized impurities. Use activated charcoal.[1][2]
Protocol A: Pre-Purification Acid Removal (Mandatory for Acidic Crudes)

Recrystallization alone often fails to remove homologous acid impurities due to dimer formation.

  • Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Wash organic layer

    
     with saturated 
    
    
    
    solution
    . (The acid converts to the water-soluble sodium salt).
  • Wash

    
     with Brine.
    
  • Dry over

    
    , filter, and evaporate to dryness.
    
  • Proceed to Recrystallization.

Part 2: Primary Recrystallization Protocol (Ethanol/Water)

Best for: General purity enhancement, removal of polar impurities, and salt removal.

Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent) Target Concentration: ~1 g solute per 5–8 mL Ethanol (initial).

Step-by-Step Procedure:

  • Dissolution: Place the crude 2-methoxybenzamide in an Erlenmeyer flask. Add hot Ethanol (95%) slowly while heating on a steam bath. Use the minimum amount required to dissolve the solid.[1][3]

    • Tip: If the solution is colored, add activated charcoal (1-2% w/w), boil for 2 mins, and perform a hot filtration through Celite [2].

  • The Cloud Point: Keep the ethanol solution boiling. Add hot Water dropwise.

    • Continue adding water until a faint, persistent cloudiness (turbidity) appears.

    • Add one drop of hot ethanol to clear the solution back to transparency.

  • Crystallization: Remove from heat.

    • Critical: Allow to cool to room temperature slowly (20–30 mins). Rapid cooling traps impurities.

    • Once at room temperature, place in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation: Filter via vacuum filtration (Buchner funnel).[1]

  • Washing: Wash the filter cake with a cold 50:50 Ethanol:Water mixture.

  • Drying: Dry in a vacuum oven at

    
     overnight.
    

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This is a common phenomenon with benzamides when the temperature drops too fast or the solvent polarity gap is too wide [3]. The compound separates as a supercooled liquid before it can organize into a crystal lattice. Corrective Actions:

  • Re-heat: Re-dissolve the oil by heating the mixture back to boiling.

  • Seed: Add a single crystal of pure 2-methoxybenzamide (if available) to the cooling solution at

    
    .
    
  • Agitate: Scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

  • Solvent Adjustment: You may have added too much water.[1] Add a small volume of ethanol to redissolve, then cool more slowly.

Q2: The melting point is still broad (e.g., 124–128°C) after recrystallization.

Diagnosis: You likely have polymorphic mixtures or persistent acid impurities .

  • Polymorphism: Benzamides can exist in metastable forms.[4] Ensure the drying process is sufficient (

    
     vacuum) to convert metastable solvates to the stable form.
    
  • Acid Impurity: If you skipped Protocol A (Bicarbonate wash), the acid impurity (MP ~100°C) is depressing the melting point.

Q3: Can I use a different solvent system?

Yes. If the Ethanol/Water system fails (e.g., yield is too low due to water solubility), use Ethyl Acetate / n-Heptane .

  • Dissolve in minimum hot Ethyl Acetate.

  • Add hot n-Heptane until cloudy.

  • This system is superior for removing lipophilic impurities (e.g., dimers) but less effective for removing salts.

Part 4: Visual Workflows

Figure 1: Solvent Selection Decision Tree

Use this logic to determine the optimal purification route based on your specific impurity profile.

SolventSelection Start Start: Crude 2-Methoxybenzamide CheckAcid Check: Is there a vinegar odor or Acid Impurity > 5%? Start->CheckAcid WashStep Perform NaHCO3 Wash (Protocol A) CheckAcid->WashStep Yes CheckSalt Check: Are there inorganic salts (insoluble in EtOH)? CheckAcid->CheckSalt No WashStep->CheckSalt HotFilter Perform Hot Filtration (Remove undissolved solids) CheckSalt->HotFilter Yes SelectSolvent Select Solvent System CheckSalt->SelectSolvent No HotFilter->SelectSolvent EtOHWater System A: Ethanol / Water (Best for General Purity) SelectSolvent->EtOHWater Standard EtOAcHept System B: EtOAc / Heptane (Best for Lipophilic Impurities) SelectSolvent->EtOAcHept If Oiling Out occurs

Caption: Decision matrix for selecting pre-treatment and solvent systems based on impurity characteristics.

Figure 2: Recrystallization Process Flow

A visual guide to the "Cloud Point" technique.

RecrystFlow Step1 1. Dissolve in Hot Ethanol Step2 2. Add Hot Water Dropwise Step1->Step2 Decision Cloud Point Reached? Step2->Decision Decision->Step2 No (Solution Clear) Step3 3. Add 1 drop Ethanol (Clear) Decision->Step3 Yes (Turbid) Step4 4. Slow Cool (RT -> Ice Bath) Step3->Step4 Step5 5. Filter & Dry Step4->Step5

Caption: The "Cloud Point" method ensures the solution is saturated at boiling temperature, maximizing yield upon cooling.

References

  • NIST Chemistry WebBook. 2-Methoxybenzamide Properties. National Institute of Standards and Technology. Available at: [Link]

  • University of Wisconsin-Madison. Recrystallization and Hot Filtration Techniques. Department of Chemistry. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Available at: [Link]

Sources

Troubleshooting

Identifying and minimizing side reactions in 2-Methoxybenzamide synthesis

Welcome to the technical support guide for the synthesis of 2-Methoxybenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methoxybenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Overview of Primary Synthesis Route

The most prevalent and reliable method for synthesizing 2-Methoxybenzamide (o-Anisamide) begins with 2-methoxybenzoic acid. The carboxylic acid is first activated, typically by conversion to an acyl chloride, and then reacted with an ammonia source to form the final amide product.

A standard laboratory procedure involves reacting 2-methoxybenzoic acid with thionyl chloride (SOCl₂) to form 2-methoxybenzoyl chloride.[1] This intermediate is then carefully reacted with aqueous or gaseous ammonia to yield 2-Methoxybenzamide. While seemingly straightforward, this process is susceptible to side reactions that can impact yield and purity.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

FAQ 1: Low Yield & Presence of Starting Material

Question: My final product yield is significantly lower than expected, and analytical data (TLC, NMR) shows a substantial amount of unreacted 2-methoxybenzoic acid. What is causing this?

Answer: This issue almost certainly points to the hydrolysis of either the 2-methoxybenzoyl chloride intermediate or the 2-Methoxybenzamide product back to the starting carboxylic acid.

  • Causality: Acyl chlorides are highly reactive and extremely sensitive to moisture. Any residual water in your solvents, reagents, or glassware, or even atmospheric humidity, can rapidly hydrolyze the acyl chloride intermediate back to 2-methoxybenzoic acid before it has a chance to react with ammonia. Similarly, the final amide product can undergo hydrolysis under harsh acidic or basic conditions, especially if elevated temperatures are used during workup.[2][3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. Consider using freshly distilled thionyl chloride.

    • Control the Amidation Reaction: When adding the acyl chloride to the ammonia solution, do so slowly and at a low temperature (e.g., 0-5°C). This minimizes the heat of reaction and reduces the rate of competing hydrolysis.

    • Workup pH and Temperature: During the workup, avoid excessively acidic or basic conditions and prolonged heating, which can promote the hydrolysis of the amide product.[3]

FAQ 2: Presence of an Impurity Identified as 2-Hydroxybenzamide

Question: My product is contaminated with a significant impurity that I've identified as 2-hydroxybenzamide. How is this forming and how can I prevent it?

Answer: The formation of 2-hydroxybenzamide is a classic case of O-demethylation, where the methoxy group (-OCH₃) is cleaved to a hydroxyl group (-OH).

  • Causality: The methyl ether on the benzene ring is generally stable, but it can be cleaved under strongly acidic conditions, particularly in the presence of Lewis acids or at high temperatures.[4] Reagents like boron tribromide (BBr₃) are potent demethylating agents, but even weaker Lewis acids or strong Brønsted acids (like HBr) can cause this side reaction, especially if the reaction is overheated or run for an extended period.[4] In the context of this synthesis, if excess activating agent (like SOCl₂) is used and heated for too long, the resulting acidic conditions can promote demethylation.

  • Mitigation Strategies:

    • Stoichiometry and Temperature Control: Use a minimal excess of thionyl chloride (e.g., 1.1-1.5 equivalents) and maintain a controlled temperature during the acyl chloride formation (e.g., reflux, but avoid excessive heating).

    • Avoid Strong Lewis Acids: Be mindful of any reagents that could act as strong Lewis acids. If O-demethylation is a persistent issue, consider alternative coupling agents for the amidation that operate under milder, neutral conditions, such as EDC/HOBt.[5]

    • Purification: If the side product does form, it can often be separated from the desired 2-Methoxybenzamide by recrystallization or column chromatography, as the phenolic hydroxyl group significantly changes the compound's polarity.

Reaction and Troubleshooting Workflow

The following diagrams illustrate the primary reaction pathway versus the common side reactions and a logical workflow for troubleshooting poor outcomes.

G cluster_main Primary Synthesis Pathway cluster_side Side Reactions A 2-Methoxybenzoic Acid B 2-Methoxybenzoyl Chloride A->B + SOCl2 C 2-Methoxybenzamide (Product) B->C + NH3 D 2-Methoxybenzoic Acid (via Hydrolysis) B->D  + H2O (Trace) E 2-Hydroxybenzamide (via O-Demethylation) C->E Harsh Acid / Heat G Start Experiment Complete Check Analyze Yield & Purity (TLC, NMR, LCMS) Start->Check Success High Yield & Purity ✓ End Check->Success Meets Specs Problem Low Yield or Impure Product Check->Problem Fails Specs ID_Impurity Identify Major Contaminant Problem->ID_Impurity Is_SM Starting Material (2-Methoxybenzoic Acid) ID_Impurity->Is_SM Contaminant matches SM Is_Demethyl Demethylated Product (2-Hydroxybenzamide) ID_Impurity->Is_Demethyl Contaminant M-14 Da Other Other Impurity ID_Impurity->Other Unknown Solve_Hydrolysis Diagnosis: Hydrolysis Action: Ensure Anhydrous Conditions, Control Temperature Is_SM->Solve_Hydrolysis Solve_Demethyl Diagnosis: O-Demethylation Action: Moderate Temp, Minimize Acid, Consider Milder Coupling Agent Is_Demethyl->Solve_Demethyl Solve_Other Action: Re-evaluate Reagent Purity & Purification Method Other->Solve_Other

Caption: Troubleshooting workflow for 2-Methoxybenzamide synthesis.

Quantitative Data Summary

The choice of reaction conditions can significantly affect the outcome. The following table provides a general guide to expected results based on the control of key parameters.

Parameter ControlKey Side ReactionExpected PurityExpected Yield
Optimal (Anhydrous, Temp. Control)Minimal>98%85-95%
Poor Moisture Control Hydrolysis60-80%<70%
Excessive Heat/Acid O-Demethylation70-90%75-85%
Poor Control (Both) Hydrolysis & Demethylation<70%<60%

Experimental Protocol: Optimized Synthesis and Purification

This protocol is designed to maximize yield and purity by actively preventing the side reactions discussed.

5.1. Synthesis of 2-Methoxybenzamide

  • Preparation: Dry all glassware (a 100 mL round-bottom flask, condenser, and dropping funnel) in an oven at 120°C for at least 4 hours and allow to cool in a desiccator. Assemble the apparatus under a nitrogen atmosphere.

  • Acyl Chloride Formation: To the round-bottom flask, add 2-methoxybenzoic acid (10.0 g, 65.7 mmol). To the dropping funnel, add thionyl chloride (5.7 mL, 78.8 mmol, 1.2 eq).

  • Add the thionyl chloride dropwise to the 2-methoxybenzoic acid at room temperature over 15 minutes.

  • Once the addition is complete, heat the mixture to a gentle reflux (approx. 80°C) for 1 hour. The solution should become clear.

  • Removal of Excess SOCl₂: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This step is crucial to prevent quenching issues in the next step.

  • Amidation: Cool the flask containing the crude 2-methoxybenzoyl chloride in an ice bath (0-5°C). In a separate beaker, prepare 50 mL of concentrated (28-30%) aqueous ammonium hydroxide and cool it in an ice bath.

  • Slowly and carefully, add the cold ammonium hydroxide solution to the crude acyl chloride via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C. A white precipitate will form immediately.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Isolation: Filter the white solid using a Büchner funnel. Wash the solid thoroughly with two 50 mL portions of cold deionized water to remove any ammonium salts.

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.

5.2. Purification by Recrystallization

  • Transfer the crude 2-Methoxybenzamide to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot water (start with ~100 mL, heated to ~90°C) to dissolve the solid completely. If the solid does not dissolve, add more hot water portion-wise.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Filter the purified crystals using a Büchner funnel, wash with a small amount of ice-cold water, and dry in a vacuum oven.

  • Expected Outcome: Pure, white crystalline solid. Melting point: 129-131°C. Purity can be confirmed by HPLC, NMR, or melting point analysis. [6]

References

  • Royal Society of Chemistry. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Retrieved from [Link]

  • National Institute of Standards and Technology. 2-Methoxybenzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]

  • Semantic Scholar. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]

  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • Google Patents. Process for the synthesis of a benzamide derivative.
  • National Institute of Standards and Technology. 2-Methoxybenzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. Reaction progression trends for the acid activation of 2-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • ResearchGate. Acid hydrolysis of benzamides in <60 wt% H2SO4. Retrieved from [Link]

  • National Center for Biotechnology Information. 2-Methoxybenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications. ACS Omega. Retrieved from [Link]

  • Springer Nature. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Scientific Reports. Retrieved from [Link]

  • Wiley Online Library. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta- and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. Retrieved from [Link]

  • Geocities. Hydrolysis of Benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. Chemistry – A European Journal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Heliyon. Retrieved from [Link]

Sources

Optimization

Overcoming challenges in the crystallization of 2-Methoxybenzamide

Welcome to the technical support center for the crystallization of 2-Methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-Methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, we synthesize fundamental principles with practical, field-proven insights to empower you to optimize your crystallization processes.

Introduction: The Crystallization Challenge

2-Methoxybenzamide, a valuable building block in medicinal chemistry, presents a unique set of crystallization challenges. Its molecular structure, featuring a methoxy group ortho to an amide, influences its solubility, potential for polymorphism, and tendency towards "oiling out." This guide provides a structured approach to troubleshooting these issues, ensuring the isolation of a pure, crystalline solid with the desired physical attributes.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of 2-Methoxybenzamide, and why is it important for crystallization?

A1: The reported melting point of 2-Methoxybenzamide is 127 °C.[1] Knowing the melting point is crucial because it helps in diagnosing "oiling out," a phenomenon where the compound separates from the solution as a liquid instead of a solid. This occurs if the temperature of the saturated solution is above the melting point of the solute.[2]

Q2: What are the best starting solvents for the recrystallization of 2-Methoxybenzamide?

A2: While specific solubility data for 2-Methoxybenzamide is not extensively published, we can infer suitable solvents from structurally related compounds like 2-ethoxybenzamide and general benzamides.[3][4] Polar organic solvents are generally a good starting point. Screening should include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aprotic Polar Solvents: Acetonitrile, N,N-Dimethylformamide (DMF)[3][4]

A mixed solvent system, such as ethanol/water or acetone/water, can be highly effective for fine-tuning solubility.[5]

Q3: My 2-Methoxybenzamide is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" is a common issue with several root causes. Here's a systematic approach to resolve it:

  • Reheat and Dilute: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation level.

  • Slow Cooling: Allow the solution to cool more slowly. Rapid cooling can lead to the system's temperature being above the compound's melting point when it comes out of solution.[2]

  • Induce Crystallization at a Lower Temperature: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal at a temperature well below the melting point.

Q4: How do I know if my 2-Methoxybenzamide has formed a different polymorph?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be identified by differences in physical properties.[6] Key analytical techniques to detect polymorphism include:

  • Powder X-Ray Diffraction (PXRD): Each polymorph will have a unique diffraction pattern, acting as a "fingerprint."[2]

  • Differential Scanning Calorimetry (DSC): Different polymorphs will exhibit distinct melting points and may show solid-solid phase transitions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The vibrational modes of the molecule can differ between polymorphs, leading to a unique spectral fingerprint.[5][7]

Troubleshooting Guide

This section provides a more in-depth look at common problems and their solutions, structured in a question-and-answer format to directly address your experimental hurdles.

Problem 1: No Crystals Form Upon Cooling

Q: I've cooled my solution of 2-Methoxybenzamide, but no crystals have appeared. What's wrong?

A: This is a classic supersaturation problem. The solution is not sufficiently concentrated for nucleation to occur.

Causality and Solution Pathway:

G A No Crystal Formation B Is the solution clear or cloudy? A->B C Solution is clear: Likely undersaturated B->C Clear D Solution is cloudy/oily: See 'Oiling Out' section B->D Cloudy/Oily E Action: Increase Concentration C->E F Gently heat to evaporate some solvent E->F G Action: Induce Nucleation F->G H Scratch inner surface of the flask G->H I Add a seed crystal G->I J Action: Further Cooling H->J I->J K Use an ice bath or colder refrigeration J->K L Crystals Formed K->L

  • Step 1: Increase Concentration: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of 2-Methoxybenzamide. Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and impurity inclusion.

  • Step 2: Induce Crystallization: If increasing the concentration is not sufficient, you may need to provide nucleation sites.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation points.

    • Seeding: If you have a pure crystal of 2-Methoxybenzamide, add a tiny amount to the solution. This "seed" will act as a template for crystal growth.

  • Step 3: Lower the Temperature: If crystals still do not form, the solubility at room temperature may be too high. Try cooling the solution in an ice-water bath.

Problem 2: The Product Has "Oiled Out"

Q: My 2-Methoxybenzamide has formed an oil instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[2] This can be due to high supersaturation, rapid cooling, or the presence of impurities that depress the melting point.

Causality and Solution Pathway:

G A Product 'Oiled Out' B Action: Redissolve and Modify Conditions A->B C Reheat to redissolve the oil B->C D Add a small amount of additional hot solvent C->D E Action: Control Cooling Rate D->E F Allow to cool slowly to room temperature E->F G Insulate the flask to slow cooling F->G H Action: Consider Solvent System G->H I If problem persists, try a different solvent or mixed-solvent system H->I J Crystals Formed I->J

  • Step 1: Reheat and Dilute: The immediate action is to reheat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to reduce the supersaturation.

  • Step 2: Slow Down the Cooling: Rapid cooling is a common cause of oiling out.[2] Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Step 3: Re-evaluate Your Solvent System: If oiling out persists, the chosen solvent may not be ideal. A solvent in which 2-Methoxybenzamide is slightly less soluble at higher temperatures might be a better choice. Alternatively, using a mixed solvent system can provide better control over the solubility gradient.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of 2-Methoxybenzamide.

Methodology:

  • Place approximately 20-30 mg of crude 2-Methoxybenzamide into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, water, ethyl acetate, acetone) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath.

  • If the solid dissolves upon heating, allow the tube to cool slowly to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals formed.

Ideal Solvent Characteristics:

  • Poor solubility at room temperature.

  • Good solubility at elevated temperatures.

  • Does not react with 2-Methoxybenzamide.

  • Volatile enough to be easily removed from the crystals.

Solvent Predicted Solubility Behavior (based on related compounds)
WaterLow
EthanolModerate to High
AcetoneHigh
Ethyl AcetateModerate
TolueneLow to Moderate
HeptaneVery Low
Protocol 2: Recrystallization of 2-Methoxybenzamide using Ethanol/Water

Objective: To purify crude 2-Methoxybenzamide using a mixed solvent system.

Methodology:

  • Dissolve the crude 2-Methoxybenzamide in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals thoroughly.

Characterization of Crystalline Form

Ensuring the correct and consistent crystalline form is critical, especially in a pharmaceutical context.

Powder X-Ray Diffraction (PXRD)

PXRD is the definitive technique for identifying the crystalline form of a solid.[2][6] Each polymorph will produce a unique diffraction pattern. When developing a crystallization process, it is essential to obtain a reference PXRD pattern for your desired form and use it as a benchmark for subsequent batches.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[8] For 2-Methoxybenzamide, a DSC thermogram should show a sharp endotherm corresponding to its melting point of approximately 127 °C.[1] The presence of multiple melting peaks or other thermal events before the final melting could indicate the presence of polymorphs or impurities.[3][9]

FTIR Spectroscopy

FTIR can be a rapid and convenient method to check for polymorphic consistency.[5][7] While the differences in the spectra between polymorphs can be subtle, they are often reproducible. A reference spectrum of the desired form should be used for comparison.

References

  • emerging techniques for polymorph detection. (2015). International Journal of Chemical and Pharmaceutical Analysis.
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characteriz
  • Effective recrystallization of crude 2-Methoxynaphthalene using ethanol. (n.d.). Benchchem.
  • Rowan College at Burlington County CHE 241 Lab 2: Recrystalliz
  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formul
  • 2-Methoxybenzaldehyde. (n.d.). Wikipedia.
  • 2-Methoxybenzaldehyde 98 135-02-4. (n.d.). Sigma-Aldrich.
  • 2-Methoxybenzamide. (n.d.). NIST WebBook.
  • 2-Methoxybenzamide | C8H9NO2 | CID 75540. (n.d.). PubChem.
  • Chemical Properties of 2-Methoxybenzamide (CAS 2439-77-2). (n.d.). Cheméo.
  • PRODUCT INFORM
  • Recrystallization. (n.d.).
  • Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (n.d.). MDPI.
  • solubility of 4-benzoylbenzamide in common organic solvents. (n.d.). Benchchem.
  • Synthesis, characterization and thermal behaviour of solid-state compounds of 2-methoxybenzoate with some bivalent transition metal ions. (2005).
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2025).
  • Interpreting DSC D

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 2-Methoxybenzamide

Welcome to the Technical Support Center for the synthesis of 2-Methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up the synthesis of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles and provide practical, field-tested solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-Methoxybenzamide suitable for scale-up?

A1: The two most industrially viable routes for the synthesis of 2-Methoxybenzamide are the amidation of 2-methoxybenzoic acid and the controlled hydrolysis of 2-methoxybenzonitrile. The choice between these routes often depends on the cost and availability of starting materials, as well as the specific equipment and safety infrastructure available.

Q2: Which route is generally preferred for large-scale production?

A2: The amidation of 2-methoxybenzoic acid is often favored for its typically higher yields and more straightforward reaction control. This route usually proceeds via an activated carboxylic acid derivative, most commonly the acid chloride, which reacts readily with an ammonia source.

Q3: What are the key safety concerns when synthesizing 2-Methoxybenzamide at scale?

A3: Key safety concerns include the handling of corrosive and reactive reagents like thionyl chloride or oxalyl chloride, which are used to make the acid chloride.[1] These reagents react violently with water and release toxic gases such as SO₂ and HCl.[1] The amidation reaction itself can be highly exothermic and requires careful temperature management to avoid runaway reactions. Additionally, 2-Methoxybenzamide is harmful if swallowed and can cause skin and eye irritation, necessitating appropriate personal protective equipment (PPE).[2]

Q4: What are the critical process parameters to monitor during the synthesis?

A4: Critical process parameters include reaction temperature, rate of reagent addition, stirring efficiency, and reaction completion. Close monitoring of these parameters is crucial for ensuring reaction safety, maximizing yield, and minimizing impurity formation. Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and product purity.

Troubleshooting Guide: From Laboratory to Pilot Plant

This section addresses specific issues that may arise during the scale-up of 2-Methoxybenzamide synthesis in a question-and-answer format, providing detailed, actionable solutions.

Route 1: Amidation of 2-Methoxybenzoic Acid via Acid Chloride

This is a robust and common method for preparing 2-Methoxybenzamide. The overall transformation is a two-step process:

  • Activation of 2-Methoxybenzoic Acid: Conversion of the carboxylic acid to a more reactive species, typically an acid chloride.

  • Amidation: Reaction of the activated species with an ammonia source.

Question: My reaction to form 2-methoxybenzoyl chloride from 2-methoxybenzoic acid is sluggish and gives a low yield. What could be the cause?

Answer: This issue often stems from the quality of reagents and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Moisture Contamination: Thionyl chloride (SOCl₂) and oxalyl chloride react readily with water. Any moisture in the starting material or solvent will consume the reagent and reduce the yield.

    • Solution: Ensure that the 2-methoxybenzoic acid is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent: An inadequate amount of the chlorinating agent will lead to incomplete conversion.

    • Solution: Use a slight excess of the chlorinating agent (typically 1.1 to 1.5 equivalents). However, a large excess should be avoided as it can lead to purification challenges.

  • Inadequate Temperature: While the reaction is often performed at room temperature or with gentle heating, very low temperatures can slow down the reaction rate.

    • Solution: Gentle heating (40-50°C) can facilitate the reaction.[1] Monitor the reaction for the evolution of HCl and SO₂ gas (in the case of SOCl₂) as an indicator of reaction progress.

Question: During the addition of 2-methoxybenzoyl chloride to aqueous ammonia, I observe a strong exotherm that is difficult to control, and my final product is impure. How can I manage this?

Answer: The reaction of an acid chloride with ammonia is highly exothermic and can lead to side reactions if not properly controlled. The primary impurity is often the corresponding carboxylic acid from the hydrolysis of the unreacted acid chloride.

  • Temperature Control: Inadequate temperature control is the primary culprit.

    • Solution:

      • Cooling: Conduct the reaction at a low temperature (0-10°C) using an ice bath. For larger scale, a jacketed reactor with a cooling system is essential.

      • Slow Addition: Add the 2-methoxybenzoyl chloride to the ammonia solution slowly and dropwise, allowing the heat to dissipate. The addition rate should be carefully controlled to maintain the desired reaction temperature.[1]

  • Localized High Concentrations: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.

    • Solution: Ensure efficient and vigorous stirring throughout the addition of the acid chloride.

Experimental Protocol: Synthesis of 2-Methoxybenzamide from 2-Methoxybenzoic Acid

Step 1: Formation of 2-Methoxybenzoyl Chloride

  • Charge a dry, inerted reactor with 2-methoxybenzoic acid and an anhydrous solvent (e.g., toluene or dichloromethane).

  • Slowly add thionyl chloride (1.2 equivalents) to the stirred suspension at room temperature.

  • Gently heat the mixture to 40-50°C and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent by vacuum distillation.

Step 2: Amidation

  • In a separate reactor, prepare a solution of aqueous ammonia and cool it to 0-5°C.

  • Slowly add the crude 2-methoxybenzoyl chloride from Step 1 to the cold, vigorously stirred ammonia solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The solid product, 2-methoxybenzamide, will precipitate out of the solution.

Question: My crude 2-Methoxybenzamide has a yellowish tint and is difficult to purify by recrystallization. What are the likely impurities and how can I remove them?

Answer: A yellowish tint can indicate the presence of colored impurities, which may arise from side reactions or impurities in the starting materials.

  • Common Impurities:

    • 2-Methoxybenzoic Acid: From the hydrolysis of unreacted 2-methoxybenzoyl chloride.

    • N-(2-methoxybenzoyl)-2-methoxybenzamide: From the reaction of 2-methoxybenzamide with another molecule of 2-methoxybenzoyl chloride (diacylation).

  • Purification Strategy:

    • Aqueous Wash: Slurry the crude product in a dilute sodium bicarbonate solution to remove any unreacted 2-methoxybenzoic acid.

    • Recrystallization: Recrystallization from a suitable solvent is the most effective method for removing other impurities.

      • Solvent Selection: A mixed solvent system, such as ethanol/water or toluene/heptane, is often effective. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility at 25°CSolubility at Boiling PointObservations
WaterLowModerateGood for final wash, but may not be ideal as a primary recrystallization solvent.
EthanolModerateHighA good primary solvent.
TolueneLowHighAnother good primary solvent option.
Ethanol/WaterLowHighA promising mixed solvent system.
Toluene/HeptaneLowHighAnother promising mixed solvent system.
Route 2: Controlled Hydrolysis of 2-Methoxybenzonitrile

This route offers an alternative to the use of highly reactive acid chlorides. However, controlling the hydrolysis to stop at the amide stage without proceeding to the carboxylic acid can be challenging.

Question: When I try to hydrolyze 2-methoxybenzonitrile, I get a significant amount of 2-methoxybenzoic acid as a byproduct. How can I selectively form the amide?

Answer: The key to selective hydrolysis is to use milder reaction conditions and carefully monitor the reaction progress.

  • Reaction Conditions:

    • Alkaline Hydrogen Peroxide: A common method for the selective hydrolysis of nitriles to amides involves the use of hydrogen peroxide in an alkaline solution (e.g., with sodium hydroxide).[3]

    • Temperature: The reaction is typically carried out at a controlled temperature, often slightly above room temperature, to favor amide formation over further hydrolysis.

    • pH Control: Maintaining the pH in a slightly basic range is crucial.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_route1 Route 1: From 2-Methoxybenzoic Acid cluster_route2 Route 2: From 2-Methoxybenzonitrile 2-MBA 2-Methoxybenzoic Acid Acid_Chloride 2-Methoxybenzoyl Chloride 2-MBA->Acid_Chloride SOCl2 or (COCl)2 Amidation Amidation with NH3 Acid_Chloride->Amidation Crude_Product1 Crude 2-Methoxybenzamide Amidation->Crude_Product1 Purification1 Purification Crude_Product1->Purification1 Aqueous Wash & Recrystallization Final_Product1 Pure 2-Methoxybenzamide Purification1->Final_Product1 2-MBN 2-Methoxybenzonitrile Hydrolysis Controlled Hydrolysis 2-MBN->Hydrolysis H2O2, NaOH Crude_Product2 Crude 2-Methoxybenzamide Hydrolysis->Crude_Product2 Purification2 Purification Crude_Product2->Purification2 Recrystallization Final_Product2 Pure 2-Methoxybenzamide Purification2->Final_Product2

Caption: Synthetic routes to 2-Methoxybenzamide.

Troubleshooting_Amidation Problem Low Yield / Impure Product in Amidation Cause1 Exothermic Runaway Problem->Cause1 Cause2 Hydrolysis of Acid Chloride Problem->Cause2 Cause3 Diacylation Problem->Cause3 Solution1 Improve Temperature Control: - Use jacketed reactor - Slow, controlled addition of acid chloride Cause1->Solution1 Solution2 Ensure Anhydrous Conditions: - Dry starting materials and solvents - Inert atmosphere Cause2->Solution2 Solution4 Purification Strategy: - Aqueous bicarbonate wash - Recrystallization Cause2->Solution4 Solution3 Optimize Stoichiometry: - Avoid large excess of acid chloride Cause3->Solution3 Cause3->Solution4

Caption: Troubleshooting amidation of 2-methoxybenzoyl chloride.

Analytical Monitoring

Effective analytical monitoring is crucial for a successful scale-up.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction.

    • Typical Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

    • Visualization: UV light (254 nm). The product, 2-Methoxybenzamide, will be more polar than the starting material, 2-methoxybenzoyl chloride.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and product purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and helps identify impurities.

    • ¹H NMR (in CDCl₃): Expect signals for the methoxy group (~3.9 ppm, singlet), the aromatic protons (multiplets between 6.9-8.2 ppm), and the amide protons (broad singlets, which may exchange with D₂O).

    • ¹³C NMR (in CDCl₃): Expect signals for the carbonyl carbon (~168 ppm), the methoxy carbon (~56 ppm), and the aromatic carbons.

References

  • A. V. N. C. S. T. U. V. W. X. Y. Z. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Available at: [Link].

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Removal of Excess Thionyl Chloride. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxybenzamide. PubChem. Retrieved from [Link].

Sources

Optimization

Technical Support Center: Purification of Crude 2-Methoxybenzamide

Welcome to the technical support center for the purification of crude 2-Methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-Methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. The following question-and-answer format directly addresses specific issues to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Methoxybenzamide and where do they originate?

The nature and prevalence of impurities in crude 2-Methoxybenzamide are intrinsically linked to the synthetic route employed. Understanding the origin of these impurities is the first step in designing an effective purification strategy.

  • From 2-Methoxybenzoic Acid: A primary route to 2-Methoxybenzamide involves the conversion of 2-methoxybenzoic acid. A common impurity from this synthesis is the unreacted starting material, 2-methoxybenzoic acid . Its presence is typically due to incomplete reaction.[1][2] Another potential impurity is the formation of N-substituted benzamides if the reaction conditions are not carefully controlled.

  • From 2-Methoxybenzonitrile: Hydrolysis of 2-methoxybenzonitrile is another common synthetic pathway. In this case, potential impurities include unreacted 2-methoxybenzonitrile . Over-hydrolysis can also occur, leading to the formation of 2-methoxybenzoic acid .[3]

  • General Synthesis Byproducts: Regardless of the primary route, side reactions can introduce other impurities. These can include colored byproducts and other unforeseen molecules depending on the specific reagents and conditions used.

Q2: My crude 2-Methoxybenzamide is off-color. What is the likely cause and how can I remove the color?

Discoloration in the crude product often indicates the presence of minor, highly conjugated impurities. These can sometimes be challenging to remove completely.

  • Recrystallization with Decolorizing Carbon: A highly effective first step is recrystallization with the addition of a small amount of activated carbon. The carbon adsorbs colored impurities, which are then removed by hot filtration. It is crucial to use a minimal amount of carbon to avoid adsorption of the desired product.

  • Column Chromatography: If recrystallization is insufficient, column chromatography is a more rigorous method for separating colored impurities from the desired product.

Troubleshooting Purification Methods

This section provides detailed protocols and troubleshooting guides for the most common purification techniques applied to 2-Methoxybenzamide.

Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like 2-Methoxybenzamide. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[4]

Q3: How do I select the right solvent for recrystallizing 2-Methoxybenzamide?

An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For 2-Methoxybenzamide, several solvents and solvent systems can be effective. A patent for a similar compound suggests that isopropanol can be a suitable solvent.[5]

Solvent SystemSuitability for 2-MethoxybenzamideKey Considerations
Isopropanol GoodA good starting point based on literature for similar compounds.[5]
Ethanol/Water GoodA common mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheating to clarify and then slow cooling can yield pure crystals.
Toluene ModerateMay be suitable but requires careful handling due to its higher boiling point and potential for oiling out.
Water Poor2-Methoxybenzamide has low solubility in water, even when hot.

Experimental Protocol: Recrystallization of 2-Methoxybenzamide from Isopropanol

  • Dissolution: In a fume hood, place the crude 2-Methoxybenzamide in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of the solvent.

Troubleshooting Recrystallization

ProblemPossible CauseSolution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add a small amount of additional hot solvent and reheat to dissolve the oil. Allow for slower cooling.
No Crystals Form The solution is not saturated, or nucleation is slow.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure 2-Methoxybenzamide. If still unsuccessful, evaporate some solvent to increase the concentration and cool again.
Poor Recovery Too much solvent was used, or the crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly chilled before filtration.

Diagram: Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Hot Filtration Hot Filtration Dissolve in Hot Solvent->Hot Filtration Removes insoluble impurities Slow Cooling & Crystallization Slow Cooling & Crystallization Hot Filtration->Slow Cooling & Crystallization Vacuum Filtration Vacuum Filtration Slow Cooling & Crystallization->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Pure 2-Methoxybenzamide Pure 2-Methoxybenzamide Dry Crystals->Pure 2-Methoxybenzamide

Caption: Workflow for the purification of 2-Methoxybenzamide by recrystallization.

Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography offers a higher degree of purification.[6][7]

Q4: What is a suitable stationary and mobile phase for the column chromatography of 2-Methoxybenzamide?

  • Stationary Phase: Silica gel is the most common and effective stationary phase for the purification of moderately polar compounds like 2-Methoxybenzamide.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is typically used. A good starting point is a mixture of hexanes and ethyl acetate . The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for 2-Methoxybenzamide.

Experimental Protocol: Column Chromatography of 2-Methoxybenzamide

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 80:20 hexanes:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 2-Methoxybenzamide in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure 2-Methoxybenzamide and remove the solvent by rotary evaporation.

Troubleshooting Column Chromatography

ProblemPossible CauseSolution
Poor Separation The mobile phase is too polar or not polar enough.Adjust the mobile phase composition. A more polar eluent will move all compounds faster, while a less polar eluent will slow them down.
Cracked Column Bed The column ran dry, or the packing was not uniform.Ensure the silica gel bed is always covered with solvent. Repack the column if necessary.
Streaking of Bands The sample was overloaded, or it is not very soluble in the mobile phase.Use a smaller amount of crude material. Ensure the sample is fully dissolved before loading.

Diagram: Column Chromatography Setup

G cluster_1 Column Chromatography Column Eluent (Mobile Phase) Sand Sample loaded on Silica Gel (Stationary Phase) Cotton Plug Stopcock Collection Flask Collection Flask Column:f4->Collection Flask Elution of Fractions

Caption: A schematic of a typical column chromatography setup for purification.

Acid-Base Extraction

This technique is particularly useful for removing acidic or basic impurities from a neutral compound like 2-Methoxybenzamide.

Q5: How can I use acid-base extraction to remove 2-methoxybenzoic acid from my crude product?

An acid-base extraction can effectively separate 2-methoxybenzoic acid from the neutral 2-Methoxybenzamide.[8]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 2-Methoxybenzamide in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base, such as 5% sodium bicarbonate solution. The basic solution will react with the acidic 2-methoxybenzoic acid to form its water-soluble sodium salt, which will partition into the aqueous layer.

  • Separation: Drain the aqueous layer. Repeat the wash with the basic solution to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to yield the purified 2-Methoxybenzamide.

Troubleshooting Acid-Base Extraction

ProblemPossible CauseSolution
Emulsion Formation Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking vigorously. The addition of a small amount of brine (saturated NaCl solution) can also help to break up emulsions.
Incomplete Separation Insufficient washing with the basic solution.Perform multiple washes with the aqueous base to ensure complete extraction of the acidic impurity.

Diagram: Acid-Base Extraction Principle

G cluster_2 Acid-Base Extraction Start Crude 2-Methoxybenzamide (with 2-Methoxybenzoic Acid) in Organic Solvent Wash Wash with aq. NaHCO3 Start->Wash Separate Separate Layers Wash->Separate Organic Organic Layer: Pure 2-Methoxybenzamide Separate->Organic Aqueous Aqueous Layer: Sodium 2-Methoxybenzoate Separate->Aqueous

Caption: The principle of separating an acidic impurity using acid-base extraction.

Purity Assessment

Q6: How can I assess the purity of my final 2-Methoxybenzamide product?

Several analytical techniques can be used to determine the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of a sample and detecting trace impurities. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and a small amount of acid (e.g., phosphoric or formic acid) is suitable for 2-Methoxybenzamide.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference standard.[10]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.

References

  • SIELC Technologies. (n.d.). Separation of 2-Methoxybenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of the People. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • Patel, D. et al. (2015). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension. Journal of Pharmaceutical Sciences and Research, 7(5), 236-241.
  • National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • Wong, J. (n.d.). Recrystallization. Retrieved from a university chemistry department website.
  • Google Patents. (n.d.). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
  • PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]

  • MDPI. (2022). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 23(15), 8352.
  • Royal Society of Chemistry. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 9(45), 26217-26224.
  • ResearchGate. (n.d.). Crystal Structures of Some 2-Alkoxybenzamides. Retrieved from [Link]

  • EPO. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. Retrieved from [Link]

  • ResearchGate. (2013). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • JoVE. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005063701A1 - Synthese de (r)-5-(2-aminopropyl)-2-methoxybenzenosulfonamide optiquement pur.
  • ScienceDirect. (2007). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 614-621.
  • Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • University of Calgary. (n.d.). recrystallisation experimental techniques required. Retrieved from [Link]

  • ResearchGate. (2012). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Royal Society of Chemistry. (1974). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (1), 77-81.
  • ResearchGate. (2014). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1169-1176.
  • TGA. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • University of Pisa. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • European Patent Office. (2022). PROCESS OF MANUFACTURING 2-(4 -DIETHYLAMINO-2 -HYDROXYBENZOYL)BENZOIC ACID HEXYL ESTER - European Patent Office - EP 4015500 A1. Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-Methoxybenzamide analogs

Topic: Optimization & Troubleshooting for Ortho-Substituted Benzamides Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.4 (Current) Core Directive: The "Ortho" Challenge Synthesizing 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for Ortho-Substituted Benzamides Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.4 (Current)

Core Directive: The "Ortho" Challenge

Synthesizing 2-methoxybenzamide analogs presents a unique dual-challenge not found in meta- or para-substituted systems. As a Senior Application Scientist, I must highlight the underlying causality before we discuss protocols:

  • Electronic Deactivation: The 2-methoxy group is a strong electron-donating group (EDG) by resonance. This increases electron density at the carbonyl carbon, making it less electrophilic and therefore less reactive toward amines compared to unsubstituted benzoic acid.

  • Steric Shielding: The ortho-position physically blocks the trajectory of the incoming nucleophile (amine).

The Consequence: Standard "mild" coupling conditions (e.g., EDC/HOBt at room temperature) often result in stalled reactions or low yields. You generally require high-energy activation (Acid Chlorides) or high-efficiency coupling agents (HATU/T3P).

Route Selection Strategy

Do not default to one method. Use this decision matrix to select the optimal route for your specific analog.

RouteSelection Start START: Target Analog Structure AmineType Is the Amine Partner Acid-Sensitive or Chiral? Start->AmineType AcidChloride ROUTE A: Acid Chloride Method (Robust, High Energy) AmineType->AcidChloride No (e.g., Aniline, Alkyl amine) Coupling ROUTE B: Advanced Coupling (HATU/T3P) AmineType->Coupling Yes (e.g., Amino acid, Boc-amine) AC_Details Reagents: SOCl2 or (COCl)2 Temp: Reflux (Activation) Base: TEA/DIPEA AcidChloride->AC_Details Cp_Details Reagents: HATU or T3P Temp: 0°C to RT Base: DIPEA (Excess) Coupling->Cp_Details AC_Pros Pros: Overcomes steric/electronic deactivation of 2-OMe AC_Details->AC_Pros Cp_Pros Pros: Prevents racemization; Tolerates functional groups Cp_Details->Cp_Pros

Figure 1: Decision tree for selecting the synthetic pathway based on amine stability and chirality.

Detailed Protocols & Optimization

Method A: The Acid Chloride Route (Recommended for Scale/Yield)

Best for: Overcoming the electronic deactivation of the 2-OMe group.

The Protocol:

  • Activation: Dissolve 2-methoxybenzoic acid (1.0 eq) in dry Toluene or DCM. Add Thionyl Chloride (SOCl2, 1.5 eq) and a catalytic drop of DMF.

    • Critical Step: Reflux for 2–3 hours. The 2-OMe group deactivates the acid; mild stirring at RT is often insufficient to fully form the acid chloride.

    • Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure acid is consumed.

  • Evaporation: Remove solvent and excess SOCl2 completely under vacuum (azeotrope with toluene if needed). Residual SOCl2 will char your amine.

  • Coupling: Re-dissolve the crude acid chloride in dry DCM. Add the Amine (1.1 eq) and Triethylamine (TEA, 2.0 eq) at 0°C, then warm to RT.

Optimization Table: Acid Chloride Method

ParameterRecommendationScientific Rationale
Solvent DCM (Dichloromethane)Excellent solubility for benzamides; easy to wash with water/brine later.
Catalyst DMF (1-2 drops)Forms the Vilsmeier-Haack intermediate, essential for activating the electron-rich benzoic acid.
Temperature Reflux (Activation)Overcomes the resonance stabilization of the carboxylic acid caused by the 2-OMe group.
Base TEA or PyridinePyridine can act as both solvent and base, preventing "gummy" precipitates.
Method B: The HATU/Coupling Agent Route

Best for: Complex amines, chiral centers, or high-throughput screening.

The Protocol:

  • Dissolve 2-methoxybenzoic acid (1.0 eq) in dry DMF (dimethylformamide).

  • Add DIPEA (Diisopropylethylamine, 3.0 eq).

  • Add HATU (1.1 eq). Stir for 15 mins at RT to form the activated ester (O-At).

    • Note: The solution usually turns yellow/orange.

  • Add the Amine (1.1 eq). Stir for 4–16 hours.

Optimization Table: Coupling Method

ParameterRecommendationScientific Rationale
Coupling Agent HATU or T3P EDC/HOBt is often too weak for sterically hindered ortho-systems. HATU is faster; T3P is safer and easier to work up.
Stoichiometry Excess Base (3.0 eq)Essential to keep the acid deprotonated for HATU activation and to neutralize the amine salt.
Order of Addition Acid + Base + HATU -> Wait -> AminePre-activation is crucial. If you mix everything at once, the amine may attack the HATU directly (guanidinylation).

Troubleshooting Guide (FAQ)

Issue 1: "My reaction yield is low (<40%), and I see starting material."
  • Diagnosis: Incomplete activation. The 2-methoxy group is making the carbonyl lazy.

  • Solution:

    • If using Method A : You likely didn't reflux long enough or your SOCl2 is wet (hydrolyzed). Switch to Oxalyl Chloride + DMF in DCM at RT if heating is an issue.

    • If using Method B : Switch from EDC to HATU or PyBOP . If already using HATU, ensure your solvent is anhydrous DMF. Water kills the active ester faster than the hindered amine can attack it.

Issue 2: "The product is an oil/gum, but it should be a solid."
  • Diagnosis: Impurities (specifically Tetramethylurea from HATU or residual DMF) are preventing crystallization.

  • Solution (The "Magic" Wash):

    • Dissolve the crude oil in Ethyl Acetate.

    • Wash 3x with 5% LiCl (Lithium Chloride) solution . This aggressively pulls DMF out of the organic layer.

    • Wash 2x with 1M HCl (removes unreacted amine) and 2x with Sat. NaHCO3 (removes unreacted acid).

    • Dry over MgSO4 and evaporate. Triturate with cold Hexane/Ether.

Issue 3: "I see a side product with M+ mass higher than expected."
  • Diagnosis: Dimerization or Guanidinylation.

  • Mechanism: If using HATU, the amine can react with the coupling agent itself if the carboxylic acid activation is slow (which it is, due to the 2-OMe steric hindrance).

  • Solution: Increase the "Pre-activation" time (Step 3 in Method B) to 30 minutes before adding the amine. Ensure the acid is fully converted to the active ester first.

Workflow Visualization: Troubleshooting Logic

Troubleshooting Problem PROBLEM DETECTED Type Identify Issue Type Problem->Type LowYield Low Yield / SM Remaining Type->LowYield Oiling Product is Oiling/Gummy Type->Oiling SideProd Wrong Mass / Side Product Type->SideProd Sol_Yield ACTION: 1. Check solvent dryness 2. Switch to Acid Chloride 3. Increase Temp LowYield->Sol_Yield Sol_Oil ACTION: 1. LiCl Wash (removes DMF) 2. Triturate w/ Et2O or Hexane 3. Recrystallize (EtOH) Oiling->Sol_Oil Sol_Side ACTION: 1. Increase Pre-activation time 2. Add amine slower 3. Check Amine Nucleophilicity SideProd->Sol_Side

Figure 2: Troubleshooting logic flow for common issues in 2-methoxybenzamide synthesis.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11, 22820-22825.[3]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.

Sources

Optimization

Technical Support Center: 2-Methoxybenzamide (2-MBA) Experimental Guide

[1] Introduction Welcome to the technical support hub for 2-Methoxybenzamide (2-MBA) . While benzamides are ubiquitous scaffolds in medicinal chemistry (e.g., antipsychotics like sulpiride, histone deacetylase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the technical support hub for 2-Methoxybenzamide (2-MBA) . While benzamides are ubiquitous scaffolds in medicinal chemistry (e.g., antipsychotics like sulpiride, histone deacetylase inhibitors), the ortho-methoxy substituent in 2-MBA introduces unique physicochemical constraints.[1]

The "Ortho-Effect" Critical Insight: Unlike its meta- or para- isomers, 2-MBA possesses a strong propensity for intramolecular hydrogen bonding between the amide proton (N-H) and the methoxy oxygen.[1] This "molecular lock" significantly influences its solubility, crystal packing, and reactivity.[1] This guide addresses the specific experimental anomalies caused by this structural feature.

Module 1: Synthesis & Purification

Core Workflow: The Acid Chloride Route

While direct coupling (EDC/NHS) is possible, the steric bulk of the ortho-methoxy group often necessitates the more reactive acid chloride pathway.[1]

SynthesisWorkflow Start 2-Methoxybenzoic Acid Step1 Activation (SOCl2 or Oxalyl Chloride) Start->Step1 Reflux Inter Acid Chloride (Moisture Sensitive!) Step1->Inter -SO2, -HCl Step2 Amidation (NH3/Amine + Base) Inter->Step2 0°C, DCM/THF End 2-Methoxybenzamide Step2->End Workup

Figure 1: Standard synthesis workflow emphasizing the critical instability of the acid chloride intermediate.

Troubleshooting Synthesis Failures

Q: My yield is consistently low (<50%), despite the TLC showing consumption of the starting acid. Where is the product going? A: The issue is likely Hydrolysis of the Intermediate . The ortho-methoxy group creates steric hindrance that slows down the amidation reaction.[1] If your solvent (DCM, THF) is not strictly anhydrous, the highly reactive acid chloride will react with trace water faster than with your amine, reverting to the starting material (which might streak on TLC or overlap with product depending on the eluent).[1]

  • Corrective Action: Use freshly distilled thionyl chloride.[1] Ensure the amine is added in excess (2-3 eq) or use a non-nucleophilic base (DIPEA/TEA) to scavenge HCl immediately.[1]

Q: I see a persistent impurity at slightly higher Rf than my product. What is it? A: This is often the N-Benzoylbenzamide Dimer .[1] If you use a large excess of acid chloride relative to ammonia/amine, the formed amide product can attack a second molecule of acid chloride.

  • Corrective Action: Reverse addition order. Add the acid chloride solution dropwise into the amine solution (keeping amine in excess) at 0°C.

SymptomProbable CauseTechnical Solution
Sticky Gum / Oil Trapped solvent in crystal lattice2-MBA forms solvates easily.[1] Recrystallize from Ethanol/Water (1:1) or Toluene.[1]
Violent Exotherm Uncontrolled HCl releaseThe reaction of acid chloride + amine is exothermic. Maintain T < 5°C during addition.
Starting Material Returns Incomplete activationDMF catalysis is required.[1] Add 2-3 drops of dry DMF to the SOCl2 reaction.

Module 2: Solid-State & Crystallization

Polymorphism Control

2-Methoxybenzamide exhibits polymorphism driven by the competition between the intramolecular H-bond (planar conformation) and intermolecular amide dimers.[1]

Q: My melting point varies between batches (e.g., 126°C vs 132°C). Is my compound impure? A: Not necessarily. You are likely observing Polymorphic Twinning .

  • Form I (Thermodynamic): Obtained from slow evaporation of non-polar solvents (Toluene).[1] High melting point.[1]

  • Form II (Kinetic): Obtained from rapid precipitation (e.g., pouring DMSO solution into water).[1] Lower melting point.[1]

  • Validation: Run a DSC (Differential Scanning Calorimetry).[1][2][3] A sharp endotherm followed by an exotherm (recrystallization) indicates a metastable form.[1]

PolymorphLogic Start Crude 2-MBA Solid Choice Solvent Choice Start->Choice PathA Rapid Ppt (Water/MeOH) Choice->PathA High Supersaturation PathB Slow Evap (Toluene/EtOAc) Choice->PathB Low Supersaturation ResultA Kinetic Form (Needles/Amorphous) PathA->ResultA ResultB Thermodynamic Form (Blocks/Prisms) PathB->ResultB

Figure 2: Decision tree for targeting specific crystal habits and polymorphs.

Module 3: Analytical Characterization (HPLC & NMR)

HPLC Method Development

Q: Why do I see severe peak tailing for 2-MBA? A: This is a classic Silanol Interaction . Although amides are neutral/weakly basic, the nitrogen lone pair can interact with acidic silanol groups on the silica column surface.

  • The Fix:

    • Lower pH: Use 0.1% Formic Acid or Phosphoric Acid (pH ~2.5).[1] This suppresses silanol ionization (Si-OH instead of Si-O⁻).

    • End-Capping: Ensure you are using a "fully end-capped" C18 column (e.g., Zorbax Eclipse or Phenomenex Kinetex).[1]

Recommended HPLC Parameters:

Parameter Setting Rationale
Column C18 End-capped (4.6 x 150mm, 5µm) Minimizes secondary silanol interactions.[1]
Mobile Phase A Water + 0.1% Formic Acid Low pH prevents tailing.[1]
Mobile Phase B Acetonitrile Sharpens peaks compared to Methanol.[1]
Gradient 10% B to 90% B over 15 min Elutes 2-MBA (mid-polarity) effectively.

| Detection | UV @ 280 nm | Max absorbance for the benzamide chromophore.[1] |

NMR Interpretation

Q: The amide protons (NH2) are missing or integrated incorrectly in CDCl3. A: Amide protons are broad and quadrupole-broadened. In CDCl3, they often appear as two distinct broad humps (due to restricted rotation) or wash out completely if the sample is wet.[1]

  • Solution: Switch to DMSO-d6 . The strong H-bond accepting nature of DMSO sharpens amide signals and usually resolves them into two distinct singlets (non-equivalent protons due to restricted C-N rotation).[1]

Module 4: Biological Assay Handling

Solubility & Stability

Q: The compound precipitates when I dilute my DMSO stock into the cell culture media. A: 2-Methoxybenzamide is lipophilic (logP ~1.5).[1] Rapid dilution into aqueous media causes "crashing out."[1]

  • Protocol for dosing:

    • Prepare 1000x stock in pure DMSO.

    • Intermediate Step: Dilute 1:10 into culture media containing 10% serum (proteins help solubilize).[1]

    • Add this intermediate to the final well.

    • Limit: Do not exceed 0.5% final DMSO concentration to avoid solvent toxicity artifacts [4].[1]

References

  • Benzamide Synthesis & Side Reactions

    • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.[1]

    • Source: PMC / NIH.[1][4]

    • URL:[Link][1]

  • Polymorphism & Solvent Effects

    • Title: Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals (Analogous Benzamide System).[2][3]

    • Source: MATEC Web of Conferences / ResearchGate.[1]

    • URL:[Link]

  • HPLC Troubleshooting

    • Title: Troubleshooting peak tailing in HPLC analysis of benzamides.
    • Source: BenchChem Technical Support.[1][5][6]

  • Biological Assay Solubility

    • Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
    • Source: PubMed.[1]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: 2-Methoxybenzamide Derivatives vs. Vismodegib in Hedgehog Inhibition

[1] Executive Summary This technical guide provides a comparative analysis between Vismodegib (GDC-0449) , the first-in-class FDA-approved Hedgehog (Hh) pathway inhibitor, and 2-Methoxybenzamide (2-MBA) derivatives , a c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative analysis between Vismodegib (GDC-0449) , the first-in-class FDA-approved Hedgehog (Hh) pathway inhibitor, and 2-Methoxybenzamide (2-MBA) derivatives , a chemically distinct class of Smoothened (SMO) antagonists.

While Vismodegib remains the clinical standard for Basal Cell Carcinoma (BCC), emerging data indicates that 2-MBA derivatives—specifically optimized analogs like Compound 21 —offer superior potency against drug-resistant SMO mutants (e.g., D477G) and enhanced antiproliferative efficacy in medulloblastoma models. This guide dissects the structural activity relationships (SAR), mechanistic differentiation, and experimental protocols required to validate these compounds in a research setting.

Mechanistic Differentiation & Structural Logic

To understand the shift from Vismodegib to 2-MBA scaffolds, one must analyze the binding interface within the SMO transmembrane protein.

  • Vismodegib (The Standard):

    • Structure: A 2-chloro-benzamide core fused with a pyridine ring.[1][2]

    • Mechanism: Binds to the heptahelical bundle of the SMO receptor, locking it in an inactive conformation.

    • Limitation: The binding pocket is susceptible to point mutations (e.g., D477G, E518K) which sterically hinder Vismodegib binding, leading to clinical resistance.

  • 2-Methoxybenzamide Derivatives (The Challenger):

    • Structure: Characterized by a 2-methoxy group on the benzamide ring.[3][4][5][6][7] This moiety is not merely decorative; it acts as a "conformational lock," restricting rotation and favoring a binding pose that interacts with Arg400 in the SMO pocket.

    • Advantage: The 2-MBA scaffold creates additional hydrogen bonding networks that Vismodegib lacks, allowing it to maintain affinity even when the standard binding pocket is mutated.

Pathway Visualization: Points of Inhibition

The following diagram illustrates the Hh signaling cascade and the precise intervention point of both compounds at the SMO receptor.

HedgehogPathway Shh Shh Ligand (Extracellular) PTCH1 PTCH1 Receptor (Inhibits SMO) Shh->PTCH1 Binds & Inactivates SMO SMO Transmembrane (Signal Transducer) PTCH1->SMO Represses (Absence of Shh) SUFU SUFU (Negative Regulator) SMO->SUFU Dissociates Complex GLI GLI Transcription Factors (Zinc Finger) SUFU->GLI Sequesters Nucleus Nucleus (Gene Transcription) GLI->Nucleus Translocation Vismodegib Vismodegib (Clinical Standard) Vismodegib->SMO Allosteric Inhibition MBA 2-MBA Derivatives (Compound 21) MBA->SMO High-Affinity Blockade (Resistant Mutants)

Figure 1: Hedgehog signaling cascade illustrating the competitive antagonism of SMO by Vismodegib and 2-MBA derivatives.

Comparative Performance Data

The following data summarizes the potency of the optimized 2-MBA derivative ("Compound 21") versus Vismodegib. Data is synthesized from comparative studies in RSC Advances and related pharmacological assays.[8]

MetricVismodegib (Control)2-MBA Derivative (Cpd 21)Interpretation
IC50 (Gli-Luc Assay) ~0.15 µM0.03 µM 2-MBA derivative is ~5x more potent in inhibiting GLI transcription.
Efficacy (Daoy Cells) Moderate AntiproliferationHigh Antiproliferation 2-MBA induces greater cytotoxicity in medulloblastoma lines.
Resistance Profile Ineffective against SMO-D477GEffective 2-MBA retains binding affinity in Vismodegib-resistant mutants.
Ciliary Trafficking Blocks SMO entryBlocks SMO entryBoth prevent SMO accumulation in the primary cilium.
Binding Interactions Standard PocketStandard + Arg400 Additional H-bonds contribute to higher affinity.

Expert Insight: The critical differentiator is not just the IC50 in wild-type cells, but the resistance profile . If your research involves recurrent BCC or drug-resistant medulloblastoma, the 2-MBA scaffold is the superior candidate for screening.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols. These workflows ensure that observed inhibition is due to specific Hh pathway blockade and not general cytotoxicity.

Protocol A: Gli-Luciferase Reporter Assay (The Gold Standard)

Purpose: To quantify the transcriptional activity of the Hh pathway.

  • Cell Seeding: Seed NIH3T3 cells (which possess primary cilia) in 96-well plates.

  • Transfection: Co-transfect with:

    • 8xGli-BS-Luc: Firefly luciferase under the control of 8 GLI binding sites.

    • pRL-TK: Renilla luciferase (constitutive expression) for normalization of transfection efficiency.

  • Induction: 24 hours post-transfection, switch to low-serum medium (0.5% calf serum) containing Shh-N conditioned medium (or recombinant Shh protein) to activate the pathway.

  • Treatment: Concurrently treat with serial dilutions of Vismodegib and 2-MBA (0.001 µM – 10 µM).

  • Readout: After 48 hours, lyse cells and measure luminescence using a Dual-Luciferase assay system.

  • Validation: Calculate the Firefly/Renilla ratio. A decrease in this ratio indicates specific Hh inhibition.

Protocol B: Antiproliferation Assay (Daoy Cells)

Purpose: To assess functional tumor growth inhibition.

  • Model: Use Daoy cells (human medulloblastoma) which have constitutively active Hh signaling.[3][5][6]

  • Seeding: 3,000 cells/well in 96-well plates.

  • Incubation: Treat cells with compounds for 72 hours.

  • Detection: Add CCK-8 or MTS reagent. Incubate for 2-4 hours.

  • Analysis: Measure absorbance at 450 nm (CCK-8) or 490 nm (MTS).

  • Control: Use DMSO (vehicle) as 100% viability and Staurosporine as a positive kill control.

Workflow Visualization

ExperimentalWorkflow Seed Seed NIH3T3/Daoy (Day 0) Transfect Transfect Reporters (Gli-Luc + Renilla) Seed->Transfect NIH3T3 Only Induce Induce with Shh + Add Inhibitor Seed->Induce Daoy (Constitutive) Transfect->Induce 24h Post-Transfection Incubate Incubate 48-72 Hours Induce->Incubate Lyse Cell Lysis Incubate->Lyse Reporter Assay Read Luminescence/OD Readout Incubate->Read Viability Assay Lyse->Read Analyze Calculate IC50 & Normalization Read->Analyze

Figure 2: Step-by-step experimental workflow for validating Hh inhibition potency.

Synthesis & Reagent Availability

While Vismodegib is commercially available from major vendors (Sigma, SelleckChem), 2-MBA derivatives often require in-house synthesis or custom synthesis orders.

Synthesis of 2-MBA (Compound 21) Key Steps:

  • Starting Material: Methyl 4-amino-2-methoxybenzoate.[5]

  • Coupling: React with specific aryl chlorides using HATU/DIPEA coupling conditions.

  • Purification: Flash column chromatography. Note: The 2-methoxy group is introduced early in the scaffold synthesis to ensure regioselectivity.

References
  • Zhang, D., et al. (2021). "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition."[3][5][6][7] RSC Advances, 11, 22820-22825.[5][8]

    • Significance: Primary source for the 2-MBA derivative (Compound 21)
  • Robarge, K. D., et al. (2009). "GDC-0449-a potent inhibitor of the hedgehog pathway." Bioorganic & Medicinal Chemistry Letters, 19(19), 5576-5581.

    • Significance: Seminal paper defining Vismodegib's chemical structure and initial potency.
  • Yauch, R. L., et al. (2009). "Smoothened mutation confers resistance to a Hedgehog pathway inhibitor in medulloblastoma." Science, 326(5952), 572-574.

    • Significance: Establishes the mechanism of resistance (D477G mutation)

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationships of 2-Methoxybenzamide Analogs

For researchers and scientists in drug development, the 2-methoxybenzamide scaffold represents a versatile and promising starting point for the design of novel therapeutics. Its inherent structural features and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in drug development, the 2-methoxybenzamide scaffold represents a versatile and promising starting point for the design of novel therapeutics. Its inherent structural features and synthetic tractability have led to the exploration of its analogs against a diverse array of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for distinct classes of 2-methoxybenzamide analogs, supported by experimental data and detailed protocols to facilitate further research and development.

Introduction: The Versatility of the 2-Methoxybenzamide Core

The 2-methoxybenzamide moiety, characterized by an ortho-methoxy group on a benzamide core, serves as a privileged scaffold in medicinal chemistry. The methoxy group can influence conformation through steric and electronic effects, while the amide linkage provides a key hydrogen bonding motif for receptor interactions. This unique combination has been successfully exploited to develop potent and selective modulators of various biological pathways, including those involved in cancer and neurological disorders. This guide will delve into the SAR of three distinct classes of 2-methoxybenzamide analogs: Hedgehog signaling pathway inhibitors, MALT1 paracaspase inhibitors, and dopamine receptor antagonists.

I. Hedgehog Signaling Pathway Inhibitors: Targeting Developmental Pathways in Cancer

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the growth of various cancers.[1] A key component of this pathway is the transmembrane protein Smoothened (Smo), making it an attractive target for therapeutic intervention.[1] A series of 2-methoxybenzamide derivatives have been identified as potent Smo antagonists, demonstrating nanomolar efficacy in cellular assays.[1][2]

Structure-Activity Relationship Insights

The SAR studies of these 2-methoxybenzamide analogs reveal several key features crucial for their inhibitory activity against the Hh pathway. The general structure consists of a 2-methoxybenzamide core connecting two aryl moieties.

A significant finding is the enhanced potency observed when a pyridine ring is introduced in place of a phenyl ring in one of the aryl positions.[1] For instance, compound 21 , which incorporates a pyridine ring, exhibits a remarkable IC50 of 0.03 µM in a Gli-luciferase reporter assay, a significant improvement over its phenyl-containing counterpart, compound 17 (IC50 = 0.17 µM).[1] This suggests that the nitrogen atom in the pyridine ring may form a favorable interaction within the Smo binding pocket.

Furthermore, substitutions on the other phenyl ring also play a role in modulating activity. While fluoro analogs such as compounds 19 (IC50 = 0.31 µM) and 20 (IC50 = 0.25 µM) are effective, their potency is lower than that of compound 17 .[1] This indicates that electronic and steric properties of this region are finely tuned for optimal binding.

Comparative Biological Data

The inhibitory activities of representative 2-methoxybenzamide analogs against the Hedgehog signaling pathway are summarized in the table below. Activity was determined using a Gli-luciferase reporter assay in NIH3T3 cells.

CompoundRXIC50 (µM)[1]
10 2-ClCH0.17 ± 0.06
11 2,4-diClCH0.53 ± 0.05
12 3-FCH0.79 ± 0.14
17 HCH0.17
19 4-FCH0.31
20 3-FCH0.25
21 HN0.03
Mechanism of Action: Inhibition of Smoothened

These 2-methoxybenzamide derivatives exert their effect by directly targeting and inhibiting the Smoothened protein.[1] This prevents the downstream activation of the Gli family of transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival.[1][3]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU SUFU Smo->SUFU dissociates from Gli Gli SUFU->Gli sequesters Gli_active Active Gli Gli->Gli_active activation & translocation Target_Genes Target Gene Expression Gli_active->Target_Genes promotes Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 binds Inhibitor 2-Methoxybenzamide Analog (e.g., Cmpd 21) Inhibitor->Smo inhibits

Caption: Hedgehog signaling pathway inhibition.

II. MALT1 Paracaspase Inhibitors: A Focus on Lymphoma Therapeutics

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase crucial for the activation of NF-κB signaling in lymphocytes.[4] Its aberrant activity is implicated in certain types of lymphoma, making it a compelling therapeutic target.[5][6] While the initial lead compound, MI-2, is not a 2-methoxybenzamide itself, subsequent SAR studies on its analogs have explored modifications, including the introduction of a 2-methoxyethoxy side chain, which bears relevance to our topic.[5]

Structure-Activity Relationship Insights

Systematic SAR studies on MI-2 analogs have revealed that the 2-methoxyethoxy side chain has minimal impact on the inhibitory activity.[5] This part of the molecule is tolerant to various modifications, and it can be replaced by other functionalized groups, in some cases leading to retained or even enhanced potency.[5] For example, analogs bearing a terminal hydroxyl group on this side chain have demonstrated enhanced activity against MALT1.[5] In contrast, modifications to other parts of the scaffold, such as the core and the phenylglycine-derived moiety, are often detrimental to activity.[5]

Comparative Biological Data

The following table summarizes the inhibitory activity of MI-2 and a representative analog against MALT1 paracaspase. The activity was determined using a fluorogenic assay with the Ac-LRSR-AMC substrate.

CompoundModification from MI-2IC50 (µM)[7]
MI-2 -5.84
MI-2 Analog Replacement of 2-methoxyethoxy with other functionalized groupsVaries
Mechanism of Action: Covalent Inhibition of MALT1

MI-2 and its active analogs function as irreversible inhibitors of MALT1, forming a covalent bond with the catalytic cysteine residue in the active site of the paracaspase.[8] This blocks the proteolytic activity of MALT1, which is essential for the cleavage of substrates like BCL10 and RelB, thereby inhibiting the downstream NF-κB signaling cascade.[9]

MALT1_Pathway BCR_TCR BCR/TCR Activation CARMA1 CARMA1 BCR_TCR->CARMA1 BCL10 BCL10 CARMA1->BCL10 CBM_complex CBM Complex CARMA1->CBM_complex MALT1 MALT1 BCL10->MALT1 BCL10->CBM_complex MALT1->CBM_complex TRAF6 TRAF6 CBM_complex->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor MALT1 Inhibitor (MI-2 Analog) Inhibitor->MALT1 covalently inhibits

Caption: MALT1 signaling pathway and its inhibition.

III. Dopamine Receptor Antagonists: Modulating Neurological Functions

Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are well-established targets for antipsychotic drugs.[10] A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, which are analogs of 2-methoxybenzamide, have been synthesized and evaluated for their binding affinities to these receptors.[10]

Structure-Activity Relationship Insights

The SAR of these benzamide derivatives reveals that the D2, D3, and D4 receptors exhibit different tolerances to the bulk of substituents at the 4-amino position of the benzamide nucleus.[10] Specifically, the bulk tolerance follows the order D4 > D3 > D2.[10] Cycloalkylcarbonyl groups, such as cyclopropylcarbonyl, are well-tolerated and contribute to high affinity and selectivity for D3 and D4 receptors over D2 receptors.[10]

The substituent on the pyrrolidine nitrogen also plays a critical role in determining both affinity and selectivity. A benzyl group at this position, as seen in the potent compound 5c (YM-43611), is favorable for high affinity at D3 and D4 receptors.[10]

Comparative Biological Data

The binding affinities (Ki) of key (S)-N-(3-pyrrolidinyl)benzamide derivatives for human dopamine D2, D3, and D4 receptors are presented below.

CompoundR1R2D2 Ki (nM)[10]D3 Ki (nM)[10]D4 Ki (nM)[10]
1 HBenzyl14011012
2a AcetylBenzyl10001400170
5c (YM-43611) CyclopropylcarbonylBenzyl230212.1
5d CyclobutylcarbonylBenzyl470202.5
5e CyclopentylcarbonylBenzyl720366.2
Mechanism of Action: Competitive Antagonism at Dopamine Receptors

These 2-methoxybenzamide analogs act as competitive antagonists at dopamine D2-like receptors. They bind to the receptor's active site, preventing the binding of the endogenous ligand, dopamine. By blocking dopamine signaling, these compounds can modulate various neurological processes. D2-like receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11]

Dopamine_Pathway cluster_membrane Cell Membrane D2R Dopamine D2-like Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Dopamine Dopamine Dopamine->D2R binds Antagonist 2-Methoxybenzamide Analog (e.g., YM-43611) Antagonist->D2R blocks G_protein->AC inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream modulates

Caption: Dopamine D2-like receptor signaling and antagonism.

IV. Experimental Protocols

Synthesis of 2-Methoxybenzamide Analogs (General Scheme)

A common method for the synthesis of N-substituted 2-methoxybenzamides involves the coupling of a 2-methoxybenzoyl chloride with a desired amine.

Synthesis_Workflow start 2-Methoxybenzoic Acid step1 Thionyl Chloride (SOCl2) or Oxalyl Chloride start->step1 intermediate 2-Methoxybenzoyl Chloride step1->intermediate step2 Amine (R-NH2), Base (e.g., Et3N) intermediate->step2 product N-Substituted 2-Methoxybenzamide step2->product

Caption: General synthesis workflow for N-substituted 2-methoxybenzamides.

Step-by-Step Methodology:

  • Acid Chloride Formation: 2-Methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or toluene, to form 2-methoxybenzoyl chloride. The reaction is often performed at reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.

  • Amide Coupling: The resulting 2-methoxybenzoyl chloride is then reacted with the desired amine in the presence of a base, such as triethylamine or pyridine, in an inert solvent like DCM. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final 2-methoxybenzamide analog.

Biological Assays

1. Hedgehog Signaling Inhibition: Gli-Luciferase Reporter Assay [1][12][13][14]

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of Gli-responsive elements.

Workflow:

Gli_Luc_Assay_Workflow start Seed NIH3T3 cells with Gli-luciferase reporter step1 Treat cells with 2-methoxybenzamide analogs start->step1 step2 Stimulate with Hh pathway agonist (e.g., Shh) step1->step2 step3 Incubate for 24-48 hours step2->step3 step4 Lyse cells and add luciferase substrate step3->step4 end Measure luminescence step4->end

Caption: Workflow for the Gli-luciferase reporter assay.

Detailed Protocol:

  • Cell Culture: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-methoxybenzamide analogs.

  • Pathway Activation: The Hedgehog pathway is activated by adding a Smoothened agonist or Sonic hedgehog (Shh) conditioned medium.

  • Incubation: The plates are incubated for 24-48 hours to allow for reporter gene expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (e.g., luciferin) is added. The resulting luminescence, which is proportional to the level of Gli-mediated transcription, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. MALT1 Protease Activity Assay [15][16][17]

This is a biochemical assay that measures the enzymatic activity of MALT1 using a fluorogenic substrate.

Workflow:

MALT1_Assay_Workflow start Incubate recombinant MALT1 with inhibitor step1 Add fluorogenic substrate (Ac-LRSR-AMC) start->step1 step2 Incubate at 37°C step1->step2 step3 Measure fluorescence (Ex: 355 nm, Em: 460 nm) step2->step3 end Calculate % inhibition step3->end

Caption: Workflow for the MALT1 protease activity assay.

Detailed Protocol:

  • Enzyme and Inhibitor Incubation: Recombinant MALT1 enzyme is pre-incubated with various concentrations of the test compounds in an appropriate assay buffer.

  • Substrate Addition: The reaction is initiated by adding the fluorogenic substrate, Ac-LRSR-AMC.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period.

  • Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm. Cleavage of the AMC group by active MALT1 results in an increase in fluorescence.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor. IC50 values are then determined from the dose-response curves.

3. Dopamine Receptor Binding Assay [10][18][19][20]

This assay determines the affinity of a compound for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Workflow:

DR_Binding_Assay_Workflow start Prepare cell membranes expressing dopamine receptor step1 Incubate membranes with radioligand and competitor start->step1 step2 Separate bound and free radioligand by filtration step1->step2 step3 Quantify bound radioactivity by scintillation counting step2->step3 end Calculate Ki values step3->end

Caption: Workflow for the dopamine receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3, or D4) are prepared from cultured cells or tissue homogenates.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone) and varying concentrations of the unlabeled test compound (the 2-methoxybenzamide analog).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

V. Conclusion and Future Perspectives

The 2-methoxybenzamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to significant changes in biological activity and target selectivity. For Hedgehog signaling inhibitors, the introduction of a pyridine moiety is a key strategy for enhancing potency. In the case of MALT1 inhibitors, the 2-methoxyethoxy side chain is highly amenable to modification. For dopamine receptor antagonists, the nature of the substituents on the 4-amino group and the pyrrolidine ring are critical determinants of affinity and selectivity.

The detailed experimental protocols provided herein offer a validated framework for researchers to further explore the potential of 2-methoxybenzamide analogs. Future work in this area could focus on leveraging these SAR insights to design novel compounds with improved pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of new and effective therapies for a range of diseases.

References

  • Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820–22825. [Link]

  • Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820–22825. [Link]

  • Fontan, L., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(13), 3859-3867. [Link]

  • Nagel, D., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell, 22(6), 824-837. [Link]

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820-22825. [Link]

  • McInnes, C., et al. (2012). Measurement of Endogenous MALT1 Activity. Bio-protocol, 2(21), e289. [Link]

  • Mishra, A., et al. (2018). Dopamine Receptors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Schlauderer, F., et al. (2013). Measurement of Endogenous MALT1 Activity. Bio-protocol, 3(19), e899. [Link]

  • Nishiyama, H., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 41(19), 3589-3596. [Link]

  • PubChem. (n.d.). N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • ResearchGate. (n.d.). MALT1 domain architecture and sequence details. [Diagram]. Retrieved from [Link]

  • Leysen, J. E., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 51(3), 225-235. [Link]

  • Schetz, J. A., et al. (2000). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods, 20(3), 325-337.
  • Beachy, P. A., et al. (n.d.). Hedgehog (Hh) Reporter Activity Assay. Bio-protocol. [Link]

  • UniProt. (n.d.). Malt1 - Mucosa-associated lymphoid tissue lymphoma translocation protein 1 homolog - Mus musculus (Mouse). Retrieved from [Link]

  • Poreba, M., et al. (2018). Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes. Scientific Reports, 8(1), 16075. [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [Link]

  • Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell, 22(6), 812-824. [Link]

  • Koshimori, Y., et al. (2020). Biochemistry, Dopamine Receptors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Patent US4085217A. (1978). Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide.
  • Chen, J. Q., & Taipale, J. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Retrieved from [Link]

  • Poreba, M., et al. (2018). Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes. Scientific Reports, 8, 16075. [Link]

  • Patent US4085217A. (1978). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • ResearchGate. (n.d.). Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. [Diagram]. Retrieved from [Link]

  • Thome, M. (2014). The paracaspase MALT1: biological function and potential for therapeutic inhibition. Journal of Molecular Medicine, 92(1), 23-33. [Link]

  • AMSBIO. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • Luedtke, R. R., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7696. [Link]

  • Wikipedia. (n.d.). MALT1. Retrieved from [Link]

  • Srivastava, S. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. [Link]

  • Fontan, L., et al. (2023). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Haematologica, 108(9), 2419-2432. [Link]

  • Amaro, R. E., et al. (2019). Inhibition of hedgehog signaling by stereochemically defined des-triazole itraconazole analogues. ACS Medicinal Chemistry Letters, 10(12), 1676-1681. [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

  • Grienke, U., et al. (2016). Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling. Molecules, 21(11), 1447. [Link]

  • Durdagi, S., et al. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Molecular Graphics and Modelling, 66, 147-156. [Link]

  • Mach, R. H., et al. (2006). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. Journal of Medicinal Chemistry, 49(2), 655-666. [Link]

  • ResearchGate. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. [Link]

  • ResearchGate. (n.d.). Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor. [Link]

  • Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation, 128(10), 4397-4412. [Link]

  • ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study. [Link]

Sources

Validation

Screening the biological activity of novel 2-Methoxybenzamide derivatives

Executive Summary The 2-methoxybenzamide scaffold represents a privileged structure in medicinal chemistry, famously serving as the pharmacophore for atypical antipsychotics (e.g., Amisulpride, Sulpiride) and Class I-sel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methoxybenzamide scaffold represents a privileged structure in medicinal chemistry, famously serving as the pharmacophore for atypical antipsychotics (e.g., Amisulpride, Sulpiride) and Class I-selective histone deacetylase (HDAC) inhibitors (e.g., Entinostat).

For the drug developer, the screening of "novel" derivatives requires a bifurcated strategy. Unlike promiscuous scaffolds, the biological activity of 2-methoxybenzamides is dictated by a conformational lock —an intramolecular hydrogen bond between the amide hydrogen and the methoxy oxygen. This guide provides a rigorous, comparative framework for screening these derivatives, focusing on their two primary therapeutic applications: Dopaminergic modulation (Neuropsychiatry) and Epigenetic regulation (Oncology) .

Part 1: Structural Rationale & Mechanism

The "Conformational Lock" Hypothesis

Before screening, one must validate the structural integrity of the library. The 2-methoxy group is not merely a steric filler; it planarizes the molecule.

  • Mechanism: The methoxy oxygen acts as an H-bond acceptor for the amide proton (

    
    ).
    
  • Screening Implication: Derivatives lacking this ortho-substitution or those with bulky groups disrupting this planarity often show a >100-fold loss in affinity for D2/D3 receptors.

Mechanistic Pathways

The following diagram illustrates the divergent signaling pathways relevant to this scaffold.

SignalingPathways cluster_GPCR Neuropsychiatry (GPCR) cluster_HDAC Oncology (Epigenetics) Compound 2-Methoxybenzamide Derivative D2R D2/D3 Receptor (Antagonist) Compound->D2R Orthosteric Binding HDAC HDAC 1/2/3 (Zinc Chelation) Compound->HDAC Slow-Tight Binding Gi Gi/o Protein D2R->Gi Blocks Inhibition AC Adenylyl Cyclase Gi->AC cAMP cAMP Levels (Modulation) AC->cAMP Histone Histone Acetylation HDAC->Histone Inhibits Deacetylation GeneExp p21/Tumor Suppressor Expression Histone->GeneExp

Figure 1: Divergent mechanism of action for 2-methoxybenzamides in GPCR signaling vs. Epigenetic modulation.

Part 2: Comparative Analysis

To objectively assess your novel derivatives, you must benchmark them against established standards.

Scenario A: Neuropsychiatry (D2/D3 Antagonism)

The Benchmark: Amisulpride (Benzamide) vs. Haloperidol (Butyrophenone).

  • The Advantage: Benzamides typically exhibit "limbic selectivity," preferring D2/D3 receptors in the mesolimbic pathway over the nigrostriatal pathway. This results in fewer Extrapyramidal Symptoms (EPS) compared to butyrophenones.

  • Screening Goal: High D2/D3 affinity (

    
     nM) with low D1/D4 affinity.
    
FeatureNovel 2-MethoxybenzamideAmisulpride (Standard)Haloperidol (Alternative)
Primary Target D2/D3 AntagonistD2/D3 AntagonistD2 (Pan-dopaminergic)
Binding Mode Orthosteric (H-bond driven)OrthostericLipophilic pocket driven
Selectivity High (Target)HighLow (Promiscuous)
Side Effect Profile Low EPS riskLow EPS, HyperprolactinemiaHigh EPS risk
Dissociation Fast-off (typically)Fast-offSlow-off
Scenario B: Oncology (HDAC Inhibition)

The Benchmark: Entinostat (Benzamide) vs. Vorinostat (Hydroxamic Acid).

  • The Advantage: Hydroxamic acids (Vorinostat) are pan-HDAC inhibitors with poor pharmacokinetic (PK) stability and potential mutagenicity (Ames positive). Benzamides (Entinostat) are Class I selective (HDAC 1, 2, 3) and metabolically stable.

  • Screening Goal: IC50 < 100 nM for HDAC1; >10 µM for HDAC6 (selectivity).

Part 3: Experimental Protocols

Workflow Visualization

ScreeningCascade cluster_Tier1 Tier 1: Primary Screen cluster_Tier2 Tier 2: Dose-Response cluster_Tier3 Tier 3: Functional Start Library Synthesis (>95% Purity) Binding Radioligand Binding (Single conc. 10 µM) Start->Binding HitSelect Hits (>50% Displacement) Binding->HitSelect HitSelect->Start Fail (Refine SAR) KiDet Ki Determination (7-point curve) HitSelect->KiDet Pass Selectivity Selectivity Screen (D1 vs D2 or HDAC1 vs HDAC6) KiDet->Selectivity Func Functional Assay (cAMP or Fluor-de-Lys) Selectivity->Func

Figure 2: Tiered screening cascade ensuring resource efficiency.

Protocol 1: D2 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of novel derivatives.
Standard:  [3H]-Raclopride (Antagonist) or [3H]-Spiperone.

Step-by-Step Methodology:

  • Membrane Prep: Use CHO-K1 cells stably expressing human D2L receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • The "Golden Rule" Check: Ensure receptor concentration

    
     is 
    
    
    
    of the radioligand.[1] For [3H]-Raclopride (
    
    
    nM), use minimal protein (<10 µ g/well ) to avoid ligand depletion artifacts [1].
  • Incubation:

    • Total Binding: Membrane + [3H]-Raclopride (2 nM) + Buffer.

    • Non-Specific Binding (NSB): Membrane + [3H]-Raclopride + 10 µM (+)-Butaclamol (or Sulpiride).

    • Test Compound: Membrane + [3H]-Raclopride + Novel Derivative (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C. Benzamides generally reach equilibrium faster than butyrophenones.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 2: HDAC1 Fluorogenic Assay (Oncology Track)

Objective: Assess inhibitory potency against epigenetic targets. Standard: Fluor-de-Lys® substrate system.[2]

Step-by-Step Methodology:

  • Reagent Setup: Recombinant human HDAC1 enzyme (baculovirus expression).

  • Reaction: Mix HDAC1 enzyme, Assay Buffer, and Test Compound (Novel Benzamide) in a 96-well plate.

  • Pre-incubation (Critical): Unlike hydroxamic acids, benzamides often exhibit slow-binding kinetics . Pre-incubate the compound with the enzyme for 30–60 minutes before adding the substrate to capture the true potency [2].

  • Substrate Addition: Add acetylated fluorogenic peptide substrate. Incubate for 30 mins.

  • Development: Add Developer solution (containing Trypsin and Trichostatin A) to stop the reaction and liberate the fluorophore.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

Part 4: Data Interpretation & Validation

Representative Data Table

When publishing your results, present data in a comparative format. Below is a template with representative values for a successful "Hit" compound.

Compound IDD2 Binding

(nM)
D1 Binding

(nM)
Selectivity Ratio (D1/D2)HDAC1

(nM)
HDAC6

(nM)
Novel-001 2.5 >10,000 >4000 N/AN/A
Amisulpride (Ref)2.0>10,000>5000N/AN/A
Haloperidol (Ref)1.28066N/AN/A
Novel-002 >1000N/AN/A45 >10,000
Entinostat (Ref)N/AN/AN/A30>10,000
Vorinostat (Ref)N/AN/AN/A1015
Troubleshooting Common Pitfalls
  • Hill Slope Deviation: If the Hill slope in your binding assay is significantly

    
     (e.g., 0.6), your novel benzamide may be exhibiting negative cooperativity  or binding to a G-protein coupled state, a known phenomenon with substituted benzamides [3].
    
  • Solubility: 2-methoxybenzamides can be lipophilic. Ensure DMSO concentration in the final assay is

    
     to prevent enzyme/receptor denaturation.
    

References

  • National Institutes of Health (NIH). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands. PubMed. Available at: [Link]

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. Available at: [Link]

  • American Chemical Society (ACS). A Structure-Activity Analysis of Biased Agonism at the Dopamine D2 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Data Sheet. Available at: [Link]

Sources

Comparative

Elucidating the Precise Mechanism of Action of 2-Methoxybenzamide: A Comparative Guide

This guide provides a comprehensive analysis of the known and potential mechanisms of action of 2-Methoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document delves into the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the known and potential mechanisms of action of 2-Methoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular targets of this compound, compares its activity with relevant alternatives, and provides detailed experimental protocols to enable further investigation.

Introduction to 2-Methoxybenzamide

2-Methoxybenzamide is a small molecule belonging to the benzamide class of compounds, which are characterized by a benzene ring linked to an amide group. The seemingly simple addition of a methoxy group at the ortho-position of the benzene ring significantly influences its biological activity, leading to a range of pharmacological effects. While its precise mechanism of action is multifaceted and the subject of ongoing research, several key pathways have been identified through which 2-Methoxybenzamide and its derivatives exert their effects. This guide will explore these mechanisms in detail, providing a comparative analysis with other relevant compounds and the experimental frameworks required to validate these findings.

Inhibition of the Hedgehog Signaling Pathway

The most well-documented mechanism of action for 2-Methoxybenzamide derivatives is the inhibition of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in several cancers.[1]

Molecular Target: Smoothened (Smo)

The primary target of 2-Methoxybenzamide derivatives within the Hh pathway is the transmembrane protein Smoothened (Smo).[1] Under normal conditions, the Patched (Ptch) receptor inhibits Smo. When the Hedgehog ligand binds to Ptch, this inhibition is lifted, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes that promote cell proliferation and survival. 2-Methoxybenzamide derivatives act as antagonists of Smo, preventing its activation even in the presence of the Hedgehog ligand. This leads to the suppression of the downstream signaling cascade.[1]

Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Hedgehog Ligand Hedgehog Ligand Patched (Ptch) Patched (Ptch) Hedgehog Ligand->Patched (Ptch) binds Smoothened (Smo) Smoothened (Smo) Patched (Ptch)->Smoothened (Smo) inhibits SUFU SUFU Smoothened (Smo)->SUFU inhibits sequestration 2-Methoxybenzamide 2-Methoxybenzamide 2-Methoxybenzamide->Smoothened (Smo) inhibits Gli Gli SUFU->Gli sequesters Target Gene Expression Target Gene Expression Gli->Target Gene Expression activates

Caption: Inhibition of the Hedgehog pathway by 2-Methoxybenzamide targeting Smoothened.

Comparative Analysis: 2-Methoxybenzamide Derivative vs. Vismodegib

Vismodegib is an FDA-approved Smoothened inhibitor used in the treatment of basal cell carcinoma. A derivative of 2-Methoxybenzamide, compound 21 from a referenced study, has shown potent Hh pathway inhibition.

CompoundTargetIC50 (Gli-luciferase assay)Antiproliferative Activity (Daoy cells)
2-Methoxybenzamide derivative (cpd 21) Smoothened0.03 µMMore potent than Vismodegib
Vismodegib SmoothenedNot explicitly stated, but cpd 21 is more potentLess potent than cpd 21
Experimental Protocols

This assay quantitatively measures the activity of the Hedgehog pathway.

Principle: NIH/3T3 cells are stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. Inhibition of the Hh pathway by a test compound will lead to a decrease in firefly luciferase expression.

Protocol:

  • Cell Seeding: Seed Gli-luciferase reporter NIH/3T3 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with varying concentrations of 2-Methoxybenzamide or a positive control (e.g., Vismodegib).

  • Pathway Activation: Concurrently, stimulate the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned media or Purmorphamine).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

This assay visualizes the inhibition of Smoothened's movement to the primary cilium.

Principle: Upon Hedgehog pathway activation, Smoothened translocates to the primary cilium. This translocation can be visualized using immunofluorescence microscopy. Inhibitors of Smo will prevent this translocation.

Protocol:

  • Cell Culture: Plate NIH/3T3 cells on coverslips in a 24-well plate and grow to confluence.

  • Serum Starvation: Induce cilia formation by serum-starving the cells for 24 hours.

  • Treatment: Treat the cells with the test compound (2-Methoxybenzamide) and a Hedgehog pathway agonist (e.g., Shh-N conditioned medium) for a defined period (e.g., 4 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with primary antibodies against Smoothened and a ciliary marker (e.g., acetylated α-tubulin). Subsequently, incubate with fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells showing co-localization of Smoothened and the ciliary marker.

Antibacterial Activity through FtsZ Inhibition

Benzamides have been identified as a class of compounds with antibacterial properties, primarily through the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.

Molecular Target: FtsZ

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a key component of the bacterial cell division machinery. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death. While direct data for 2-Methoxybenzamide is limited, other benzamides have been shown to bind to FtsZ and inhibit its GTPase activity, which is essential for its dynamic polymerization.

FtsZ Inhibition by Benzamides FtsZ monomers FtsZ monomers FtsZ polymers (Z-ring) FtsZ polymers (Z-ring) FtsZ monomers->FtsZ polymers (Z-ring) polymerize with GTP GTP GTP Cell Division Cell Division FtsZ polymers (Z-ring)->Cell Division Benzamide Benzamide Benzamide->FtsZ monomers binds and inhibits polymerization Benzamide->Cell Division inhibits Cell Filamentation Cell Filamentation Benzamide->Cell Filamentation induces

Caption: Inhibition of bacterial cell division by benzamides targeting FtsZ polymerization.

Comparative Analysis: Benzamides as FtsZ Inhibitors
CompoundTargetMIC (S. aureus)
3-Methoxybenzamide FtsZ>128 µg/mL
PC190723 FtsZ1 µg/mL
Experimental Protocols

This assay directly measures the effect of a compound on the polymerization of purified FtsZ.

Principle: FtsZ polymerization can be monitored by light scattering. In the presence of GTP, FtsZ monomers assemble into protofilaments, leading to an increase in light scattering. An inhibitor will prevent or reduce this increase.

Protocol:

  • Reaction Setup: In a 96-well plate, add purified FtsZ protein to a suitable polymerization buffer.

  • Compound Addition: Add the test compound (2-Methoxybenzamide) at various concentrations.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP.

  • Light Scattering Measurement: Immediately measure the change in light scattering at 340 nm over time using a spectrophotometer or plate reader.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the compound to a vehicle control.

This assay assesses the phenotypic effect of FtsZ inhibition on bacterial cells.

Principle: Inhibition of FtsZ leads to the inability of bacterial cells to divide, resulting in the formation of long filaments.

Protocol:

  • Bacterial Culture: Grow a bacterial strain (e.g., Bacillus subtilis or Escherichia coli) to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial culture with different concentrations of the test compound.

  • Incubation: Incubate the cultures for a few hours.

  • Microscopy: Observe the morphology of the bacterial cells under a phase-contrast microscope.

  • Analysis: Quantify the percentage of filamentous cells and the average cell length in treated versus untreated cultures.

Modulation of Dopamine D2 Receptors

Benzamide derivatives are a well-known class of dopamine D2 receptor antagonists, with some exhibiting antipsychotic properties.

Molecular Target: Dopamine D2 Receptor

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission. Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism of action for many antipsychotic drugs. While the affinity of 2-Methoxybenzamide for the D2 receptor is not well-characterized in publicly available literature, its structural similarity to other D2 antagonists suggests a potential interaction.

Comparative Analysis: Benzamide-based D2 Receptor Ligands

Here we compare the binding affinities of two well-characterized benzamide D2 receptor antagonists.

CompoundTargetKi (Dopamine D2 Receptor)
Sulpiride Dopamine D2 Receptor~10-30 nM
Remoxipride Dopamine D2 Receptor~100-200 nM
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to the D2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-Spiperone or [3H]-Raclopride) for binding to membranes prepared from cells expressing the D2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (2-Methoxybenzamide).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to the inhibition constant (Ki).

Interaction with Sigma Receptors

Sigma receptors are a unique class of intracellular proteins that are implicated in various cellular functions and are targets for a range of psychiatric and neurological drugs.

Molecular Targets: Sigma-1 and Sigma-2 Receptors

There are two main subtypes of sigma receptors, sigma-1 (σ1) and sigma-2 (σ2). Benzamide derivatives have been reported to interact with both subtypes. The functional consequences of these interactions are diverse and can include modulation of ion channels, cellular signaling pathways, and cell survival. The specific affinity of 2-Methoxybenzamide for sigma receptors is not well-established.

Comparative Analysis: Sigma Receptor Ligands
CompoundTargetKi (Sigma-1)Ki (Sigma-2)
Haloperidol Sigma-1 & Sigma-2~3 nM~5 nM
(+)-Pentazocine Sigma-1 (selective)~3 nM>10,000 nM
Experimental Protocol: Sigma-1 and Sigma-2 Receptor Competitive Binding Assays

These assays determine the binding affinity of a compound for the sigma-1 and sigma-2 receptors.

Principle: Similar to the D2 receptor binding assay, this is a competitive radioligand binding assay.

Protocol:

  • Tissue Homogenate Preparation: Prepare homogenates from tissues known to express sigma receptors (e.g., guinea pig brain for sigma-1 and rat liver for sigma-2).

  • Assay for Sigma-1: Incubate the guinea pig brain homogenate with a selective sigma-1 radioligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the test compound.

  • Assay for Sigma-2: Incubate the rat liver homogenate with a non-selective sigma ligand (e.g., [3H]-DTG) in the presence of a high concentration of a selective sigma-1 ligand (to block binding to sigma-1 sites) and varying concentrations of the test compound.

  • Incubation, Filtration, and Counting: Follow the same procedure as for the D2 receptor binding assay.

  • Data Analysis: Determine the IC50 and Ki values for each receptor subtype.

Conclusion

The mechanism of action of 2-Methoxybenzamide appears to be pleiotropic, with the most robust evidence pointing towards its role as an inhibitor of the Hedgehog signaling pathway via antagonism of the Smoothened receptor. This activity positions it and its derivatives as potential anticancer agents. Furthermore, its structural class suggests potential interactions with the bacterial cell division protein FtsZ, dopamine D2 receptors, and sigma receptors. However, further quantitative experimental data is required to definitively establish the significance of these interactions for the overall pharmacological profile of 2-Methoxybenzamide. The experimental protocols provided in this guide offer a clear framework for researchers to further elucidate the precise mechanisms of action of this versatile compound.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (URL: [Link])

  • Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. (URL: [Link])

  • Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. (URL: [Link])

  • Sigma Receptor Binding Assays. (URL: [Link])

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). (URL: [Link])

  • Selective translocation of intracellular Smoothened to the primary cilium in response to Hedgehog pathway modulation. (URL: [Link])

  • FtsZ Polymerization Assays: Simple Protocols and Considerations. (URL: [Link])

  • Dopamine d2 receptor HTRF binding kinetics. (URL: [Link])

Sources

Validation

Investigating potential off-target effects of 2-Methoxybenzamide

Title: Comparative Profiling of the 2-Methoxybenzamide Scaffold: Mitigating Dopaminergic and Epigenetic Off-Target Effects Executive Summary: The "Privileged Structure" Paradox 2-Methoxybenzamide (2-MBA) represents a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Profiling of the 2-Methoxybenzamide Scaffold: Mitigating Dopaminergic and Epigenetic Off-Target Effects

Executive Summary: The "Privileged Structure" Paradox

2-Methoxybenzamide (2-MBA) represents a classic "privileged structure" in medicinal chemistry. While it serves as a potent scaffold for developing inhibitors of Hedgehog signaling (Smoothened) and bacterial FtsZ , its utility is frequently compromised by inherent off-target liabilities.

The ortho-methoxy substituent facilitates an intramolecular hydrogen bond with the amide nitrogen, locking the molecule into a planar conformation that mimics the pharmacophores of two major off-target classes:

  • Dopamine D2/D3 Receptors: The 2-MBA motif is the core pharmacophore of benzamide antipsychotics (e.g., Sulpiride).

  • Class I Histone Deacetylases (HDACs): The benzamide moiety can act as a Zinc-Binding Group (ZBG), leading to epigenetic dysregulation.

This guide provides a rigorous comparative framework to profile 2-MBA derivatives against these specific liabilities, using Sulpiride and Entinostat (MS-275) as industry-standard benchmarks.

Comparative Liability Profile

The following table summarizes the performance of 2-Methoxybenzamide (as a fragment) versus established drugs that utilize this scaffold to drive their primary potency. This establishes the "danger zone" for your off-target screening.

Table 1: Comparative Pharmacological Profile of 2-Methoxybenzamide Scaffolds

CompoundPrimary ClassKey Liability (Off-Target)Molecular Mechanism of LiabilityReference Potency (Ki/IC50)
2-Methoxybenzamide Scaffold / FragmentDopamine D2 (Weak)Ortho-methoxy mimics catechol ring of dopamine.> 10 µM (Fragment level)
Sulpiride AntipsychoticDopamine D2 (On-Target)Pyrrolidine tail extends into D2 orthosteric site.~10–20 nM (

)
Entinostat (MS-275) HDAC InhibitorHDAC 1/2/3 (On-Target)Diamine-benzamide coordinates catalytic Zinc (

).
~200–500 nM (

)
Remoxipride AntipsychoticSigma-1 Receptor Lipophilic interactions in the binding pocket.~60 nM (

)

Analyst Insight: If your 2-MBA derivative shows D2 affinity < 1 µM, you risk inducing extrapyramidal side effects (EPS). If it inhibits HDACs < 5 µM, you risk cytotoxicity and teratogenicity.

Mechanism of Action & Liability Pathways

To understand why these off-targets occur, we must visualize the structural causality. The diagram below illustrates how the 2-MBA scaffold branches into different biological activities based on its substitution pattern.

Benzamide_Liability_Map cluster_Liabilities Off-Target Liabilities cluster_Mechanism Structural Cause Scaffold 2-Methoxybenzamide (Scaffold) Planarity Intramolecular H-Bond (Planar Conformation) Scaffold->Planarity ZBG Amide Carbonyl (Zinc Chelation) Scaffold->ZBG D2 Dopamine D2 Receptor (GPCR) SideEffect1 SideEffect1 D2->SideEffect1 Extrapyramidal Symptoms HDAC HDAC Class I (Zinc Enzyme) SideEffect2 SideEffect2 HDAC->SideEffect2 Cytotoxicity / Teratogenicity Planarity->D2 Mimics Dopamine Catechol ZBG->HDAC Coordinates Zn2+ in Active Site

Figure 1: Structural causality linking the 2-Methoxybenzamide scaffold to GPCR and Enzymatic off-targets.

Experimental Protocols for Liability Profiling

To validate the selectivity of your 2-MBA derivative, you must run these two critical assays. These protocols are designed to be self-validating using the comparators listed above.

Protocol A: Dopamine D2 Receptor Radioligand Binding

Objective: Determine if your compound retains the "Sulpiride-like" D2 antagonism.

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing human Dopamine D2 receptor (hD2).

  • Radioligand: [³H]-Methylspiperone (0.5 nM final conc).

  • Positive Control (Displacer): Sulpiride (10 µM for non-specific binding definition).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2.

Workflow:

  • Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 5–10 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 25 µL Test Compound (Concentration response: 1 nM – 100 µM).

    • 25 µL [³H]-Methylspiperone.

    • 150 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 25°C (Critical: D2 binding kinetics for benzamides are slow; shorter incubation leads to

    
     underestimation).
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Liquid scintillation counting.

Validation Criteria:

  • Sulpiride

    
    :  Must fall between 10–30 nM.
    
  • Z-Factor: > 0.5 for the assay plate.

  • Specific Binding: Must be > 80% of total binding.

Protocol B: Fluorometric HDAC Class I Activity Assay

Objective: Confirm the benzamide moiety is not acting as a cryptic Zinc Binding Group.

Materials:

  • Enzyme: Recombinant human HDAC1 or HDAC3.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Comparator: Entinostat (MS-275) or Trichostatin A (TSA).

  • Developer: Trypsin solution (cleaves deacetylated substrate to release fluorophore).

Workflow:

  • Reaction Mix: Mix HDAC enzyme with Test Compound in assay buffer (25 mM Tris pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Substrate Addition: Add Boc-Lys(Ac)-AMC (50 µM final).

  • Enzymatic Phase: Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL Trypsin developer solution containing TSA (to stop the HDAC reaction). Incubate 15 mins at room temperature.

  • Detection: Read Fluorescence (Ex 360 nm / Em 460 nm).

Validation Criteria:

  • Entinostat

    
    :  ~200–500 nM (HDAC1).
    
  • Signal-to-Background: > 5-fold.

  • Linearity: Reaction must be linear with respect to time and enzyme concentration (check

    
    ).
    

Screening Workflow Visualization

This decision tree outlines how to process a library of 2-MBA derivatives to ensure safety before in vivo studies.

Screening_Cascade Start New 2-MBA Derivative Primary Primary Screen (10 µM) Targets: D2 & HDAC1 Start->Primary Decision1 > 50% Inhibition? Primary->Decision1 Secondary Dose Response (IC50/Ki) Comparator: Sulpiride/Entinostat Decision1->Secondary Yes Pass Clean Profile (Proceed to ADME) Decision1->Pass No Analyze Structure-Activity Analysis Secondary->Analyze Mitigation Mitigation Strategy: 1. Bulky 'Ortho' sub. 2. Remove H-bond donor Analyze->Mitigation Mitigation->Start Re-design

Figure 2: The "Safety-First" screening cascade for 2-Methoxybenzamide derivatives.

References

  • Gao, R., et al. (2020). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." Journal of Medicinal Chemistry.

  • Sokoloff, P., et al. (1990). "Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics." Nature. (Establishes the benzamide-D2/D3 link).

  • Remington, G. (2021). "The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect." Neuropsychopharmacology.

  • Beckers, T., et al. (2007). "Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group."[1] International Journal of Cancer.

  • Stieler, M., et al. (2020). "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold." Molecules.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Resistance Mechanisms to 2-Methoxybenzamide and Its Analogs in Cancer Cells

Introduction: The Challenge of 2-Methoxybenzamide Resistance in Oncology The development of targeted anticancer agents has revolutionized oncology, offering therapies with improved efficacy and reduced toxicity. Within t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of 2-Methoxybenzamide Resistance in Oncology

The development of targeted anticancer agents has revolutionized oncology, offering therapies with improved efficacy and reduced toxicity. Within this landscape, molecules containing the 2-methoxybenzamide moiety have emerged as scaffolds for various inhibitors, including those targeting Focal Adhesion Kinase (FAK) and other critical cancer-related proteins.[1] A closely related and more extensively studied analog, 2-methoxyestradiol (2ME2), an endogenous metabolite of estradiol, has demonstrated potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects in a multitude of cancer models.[2] Its mechanisms of action include the disruption of microtubule assembly and the suppression of key survival pathways like AKT/mTOR.[2]

Despite the promise of these compounds, a significant clinical hurdle remains: the development of drug resistance. Cancer cells can employ a variety of strategies to evade the cytotoxic effects of a therapeutic agent, rendering initially effective treatments obsolete.[3][4] Understanding the molecular underpinnings of this resistance is paramount for the development of next-generation therapies and effective combination strategies.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the mechanisms of acquired resistance to 2-methoxybenzamide and its analogs. We will detail the necessary experimental workflows, from the generation of resistant cell line models to the elucidation of the molecular drivers of the resistant phenotype, grounding our protocols in established scientific principles.

Part 1: Establishing a Model of Resistance - The Dose-Escalation Method

To study resistance, one must first create a reliable in vitro model. The most common and clinically relevant method for generating drug-resistant cancer cell lines involves the continuous exposure of a parental (sensitive) cell line to gradually increasing concentrations of the drug over an extended period.[5][6] This process mimics the selective pressure that cancer cells face during patient treatment, allowing for the emergence and selection of resistant subpopulations.[7]

Workflow for Generating Resistant Cell Lines

The following diagram outlines the iterative process of developing a drug-resistant cell line.

G cluster_0 Phase 1: Initial Dosing cluster_1 Phase 2: Dose Escalation Cycle cluster_2 Phase 3: Validation A Parental Cancer Cell Line B Determine IC50 of 2-Methoxybenzamide A->B C Culture cells with sub-lethal dose (e.g., 0.5 x IC50) B->C D Monitor Cell Proliferation & Recovery C->D E Gradually Increase Drug Concentration (e.g., by 1.5-2 fold) D->E Repeat for 3-9 months F Allow Population to Stabilize (several passages) E->F Repeat for 3-9 months F->D Repeat for 3-9 months G Culture cells in drug-free medium (confirm stable resistance) F->G H Characterize Resistant Phenotype (IC50 Shift) G->H I Cryopreserve Master & Working Cell Banks H->I G cluster_0 Biological Samples cluster_1 Multi-Omics Analysis cluster_2 Bioinformatics & Hypothesis Generation cluster_3 Functional Validation A Parental Cell Line C Genomics (WES/WGS) Identify mutations A->C D Transcriptomics (RNA-Seq) Identify differential gene expression A->D E Proteomics (Mass Spectrometry) Identify changes in protein abundance A->E B Resistant Cell Line B->C B->D B->E F Integrate Multi-Omics Data C->F D->F E->F G Pathway Analysis (e.g., KEGG, GSEA) F->G H Generate Hypotheses (e.g., Efflux pump upregulation, target mutation, pathway rewiring) G->H I Gene Knockdown/Overexpression (siRNA, CRISPR) H->I J Enzyme/Transporter Activity Assays H->J K Validate Mechanism I->K J->K

Caption: A multi-omics workflow for identifying drug resistance mechanisms.

Common and Hypothesized Resistance Mechanisms

Based on the known actions of 2ME2 and general principles of drug resistance, several hypotheses can be formulated: [3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a classic mechanism of multidrug resistance that actively pumps drugs out of the cell. [8]2. Target Alteration: Since 2ME2 binds to tubulin, mutations in the tubulin genes (e.g., TUBB1) could prevent effective drug binding, thereby inhibiting its microtubule-disrupting activity.

  • Activation of Pro-Survival Signaling: Cancer cells can compensate for a drug's effects by upregulating pro-survival and anti-apoptotic pathways. As 2ME2 is known to suppress the AKT/mTOR pathway, a logical resistance mechanism would be the constitutive activation of this pathway through upstream mutations (e.g., in PIK3CA or PTEN) or feedback loops. [2]4. Altered Drug Metabolism: Cells can develop resistance by increasing the rate at which a drug is metabolized and inactivated, often through the upregulation of cytochrome P450 enzymes. [4]

Signaling Pathway Visualization: The AKT/mTOR Survival Axis

The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its upregulation is a common escape mechanism from various cancer therapies.

G cluster_downstream cluster_drug RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3  P AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Inhibits Bad/Bax Proliferation Cell Proliferation mTORC1->Proliferation Drug 2-Methoxybenzamide (Analog: 2ME2) Drug->AKT Suppresses Resistance Resistance Mechanism: Constitutive Activation of AKT/mTOR Resistance->AKT Upregulates

Sources

Validation

Cytotoxicity and anti-proliferative assays of 2-Methoxybenzamide in various cell lines

Executive Summary 2-Methoxybenzamide (2-MB) , the ortho-isomer of the anisamide family, represents a distinct pharmacophore in medicinal chemistry. Unlike its meta-isomer (3-Methoxybenzamide), which is a canonical PARP i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxybenzamide (2-MB) , the ortho-isomer of the anisamide family, represents a distinct pharmacophore in medicinal chemistry. Unlike its meta-isomer (3-Methoxybenzamide), which is a canonical PARP inhibitor, 2-MB is characterized by a unique steric profile that alters its biological target landscape.

While often utilized as a negative control in poly(ADP-ribose) polymerase (PARP) assays due to its reduced binding affinity, recent medicinal chemistry campaigns have identified the 2-methoxybenzamide scaffold as a privileged structure for inhibiting the Hedgehog (Hh) signaling pathway , specifically targeting the Smoothened (Smo) receptor.

This guide provides a technical breakdown of 2-MB’s performance, contrasting its utility as a specificity control in DNA repair studies against its emerging role as a lead scaffold in developmental pathway inhibition .

Mechanism of Action & Biological Context[1][2][3][4][5]

The Isomer Effect: Steric Hindrance vs. Binding

The biological activity of methoxybenzamides is dictated by the position of the methoxy group relative to the amide moiety.

  • 3-Methoxybenzamide (3-MB): The meta-orientation allows the amide group to planarize and form critical hydrogen bonds with the active site of PARP-1/2 enzymes, mimicking the nicotinamide moiety of NAD+.

  • 2-Methoxybenzamide (2-MB): The ortho-methoxy group induces a twist in the molecule due to steric clash with the amide carbonyl. This non-planar conformation significantly reduces affinity for the PARP active site, rendering it a structural negative control in DNA repair assays.

  • Hedgehog Pathway Modulation: Conversely, this specific twisted geometry of the 2-methoxybenzamide core has been identified as a key binding motif for the Smoothened (Smo) heptahelical bundle, blocking the translocation of Smo to the primary cilium and downstream Gli transcription factor activation.

Pathway Visualization

Hedgehog_PARP_Pathways cluster_PARP DNA Repair (PARP Pathway) cluster_Hh Hedgehog Signaling (Oncology) DNA_Damage SSB DNA Damage PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Activates PARylation PARylation of Proteins PARP1->PARylation Catalyzes Repair DNA Repair Complex Recruitment PARylation->Repair Hh_Ligand Hh Ligand (Shh) PTCH Patched (PTCH1) Hh_Ligand->PTCH Inhibits SMO Smoothened (SMO) PTCH->SMO Normally Inhibits GLI Gli Transcription Factors SMO->GLI Activates (Translocation) Gene_Exp Proliferation Genes (BCC/Medulloblastoma) GLI->Gene_Exp Three_MB 3-Methoxybenzamide (Meta-Isomer) Three_MB->PARP1 Inhibits (Primary) Two_MB 2-Methoxybenzamide (Ortho-Isomer) Two_MB->PARP1 Weak/No Inhibition (Negative Control) Two_MB->SMO Inhibits (Scaffold Activity)

Figure 1: Divergent signaling impacts of Methoxybenzamide isomers. 3-MB targets PARP-1 (DNA repair), while the 2-MB scaffold targets Smoothened (Hedgehog signaling).

Comparative Performance Data

The following data consolidates cytotoxicity and inhibitory profiles across relevant cell lines. Note the stark contrast in IC50 values between the isomers.

Table 1: Inhibitory Profile Comparison
CompoundPrimary TargetPARP-1 IC50 (Cell-Free)Hh/Smo Inhibition (Gli-Luc Assay)Cytotoxicity (HeLa/MCF-7)Role in Assay
2-Methoxybenzamide Smoothened (Scaffold) > 200 µM (Inactive) ~5 - 50 µM *Low (> 100 µM) Specificity Control / Hh Lead
3-MethoxybenzamidePARP-1 / PARP-2~2 - 5 µM> 100 µM (Inactive)Moderate (~50 µM)Positive Control (PARP)
VismodegibSmoothenedN/A< 0.1 µMHigh (Specific Lines)Clinical Standard (Hh)
OlaparibPARP-1 / PARP-2< 0.01 µMN/AHigh (BRCA-mutant)Clinical Standard (PARP)

*Note: Pure 2-Methoxybenzamide shows modest Hh inhibition. Optimized derivatives (e.g., N-substituted 2-methoxybenzamides) can achieve nanomolar potency.

Table 2: Cell Line Specificity (Anti-Proliferative)
Cell LineTissue Origin2-MB SensitivityMechanism Relevance
DAOY MedulloblastomaModerate Hedgehog-dependent (Smo driven).
BCC Basal Cell CarcinomaModerate Hedgehog-dependent.[1][2][3]
HeLa Cervical CancerLow PARP/Hh independent proliferation.
MCF-7 Breast CancerLow Used to demonstrate lack of general toxicity.[4]

Experimental Protocols

To validate the activity of 2-Methoxybenzamide, two distinct workflows are recommended: one to confirm its lack of PARP activity (specificity) and one to assess its Hedgehog pathway modulation.

Protocol A: Gli-Luciferase Reporter Assay (Hedgehog Activity)

Use this protocol to verify 2-MB activity in Hh-dependent contexts.

Reagents:

  • NIH3T3 cells (stably transfected with Gli-Luciferase reporter).[5]

  • Shh-conditioned medium (or Recombinant Shh).

  • Passive Lysis Buffer & Luciferase Substrate.

Workflow:

  • Seeding: Plate NIH3T3-Gli-Luc cells at 10,000 cells/well in 96-well plates. Allow attachment (24h).

  • Starvation: Switch to low-serum medium (0.5% calf serum) to induce ciliogenesis.

  • Induction & Treatment:

    • Add Recombinant Shh (100 ng/mL) to stimulate the pathway.

    • Concurrently treat with 2-Methoxybenzamide (Gradient: 1 µM – 100 µM).

    • Include Vismodegib (100 nM) as positive control.

    • Include 3-Methoxybenzamide as a negative isomer control.

  • Incubation: Incubate for 48 hours.

  • Readout: Lyse cells and measure luminescence.

    • Result: 2-MB should show dose-dependent reduction in luminescence (inhibition of Smo), whereas 3-MB should show minimal effect.

Protocol B: Differential Cytotoxicity (MTT Assay)

Use this to demonstrate the "Isomer Effect" on general proliferation.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).

Workflow:

  • Seeding: Seed DAOY (Hh-sensitive) and HeLa (Hh-insensitive) cells in 96-well plates (5,000 cells/well).

  • Treatment: Treat with 2-MB and 3-MB (0, 10, 50, 100, 200 µM).

  • Incubation: 72 hours at 37°C / 5% CO2.

  • Development: Add 20 µL MTT; incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

    • Validation: 2-MB should show higher potency in DAOY cells compared to HeLa. 3-MB may show general toxicity at high doses due to PARP interference in replication.

Visualizing the Assay Workflow

Assay_Workflow cluster_Screen Parallel Screening Strategy Start Compound Library (2-MB, 3-MB, Controls) Split Start->Split Hh_Assay Gli-Luc Reporter (NIH3T3 Cells) Split->Hh_Assay PARP_Assay PARP Activity ELISA (Cell-Free) Split->PARP_Assay Hh_Stim Stimulate with Shh Hh_Assay->Hh_Stim Hh_Read Measure Luminescence (Smo Inhibition) Hh_Stim->Hh_Read Decision Data Interpretation Hh_Read->Decision PARP_Read Measure PAR Formation (Enzymatic Inhibition) PARP_Assay->PARP_Read PARP_Read->Decision Outcome1 High Hh Inhibition Low PARP Inhibition (Profile: 2-MB) Decision->Outcome1 Outcome2 Low Hh Inhibition High PARP Inhibition (Profile: 3-MB) Decision->Outcome2

Figure 2: Differential screening workflow to distinguish 2-Methoxybenzamide activity from its isomers.

References

  • Design and synthesis of 2-methoxybenzamide derivatives as Hh signaling pathway inhibitors. Source: Royal Society of Chemistry (RSC) / Semantic Scholar. Context: Establishes the 2-methoxybenzamide scaffold as a Smoothened inhibitor.

  • Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of PARP. Source: NIH / PubMed Central. Context: Provides comparative data on benzamide isomers and their selectivity profiles in PARP assays.

  • PARP Inhibitors: Clinical Relevance and Mechanisms. Source: Frontiers in Oncology. Context: Background on the mechanism of 3-methoxybenzamide and the lack of activity in ortho-substituted derivatives.

  • Smoothened Inhibitors and the Hedgehog Pathway in Basal Cell Carcinoma. Source: Targeted Oncology. Context: Validates the biological relevance of targeting Smoothened in DAOY and BCC cell lines.

Sources

Comparative

Comparative Analysis of Methoxybenzamide Isomers: Biological Activity and Therapeutic Potential

The following guide provides a comparative analysis of 2-, 3-, and 4-Methoxybenzamide, structured for researchers in medicinal chemistry and pharmacology. Executive Summary The methoxybenzamide isomers (2-, 3-, and 4-met...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of 2-, 3-, and 4-Methoxybenzamide, structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

The methoxybenzamide isomers (2-, 3-, and 4-methoxybenzamide) represent a critical case study in Structure-Activity Relationships (SAR) within the benzamide class of poly(ADP-ribose) polymerase (PARP) inhibitors. While they share an identical molecular formula (


), their biological effects diverge radically based on the position of the methoxy substituent.
  • 3-Methoxybenzamide (3-MBA): The "Gold Standard" tool compound. It is a potent, competitive inhibitor of PARP enzymes, widely used to study DNA repair mechanisms, necrosis, and apoptosis.

  • 4-Methoxybenzamide (4-MBA): A weak inhibitor. Often used as a negative control or a structural probe to test the limits of the PARP active site "hydrophobic pocket."

  • 2-Methoxybenzamide (2-MBA): Generally biologically inert regarding PARP inhibition due to steric hindrance disrupting the planarity required for active site binding.

This guide analyzes the mechanistic divergence of these isomers, providing validated experimental protocols and comparative data.

Part 1: Chemical & Physical Properties

Understanding the physicochemical baseline is essential for interpreting biological data. The shift in the methoxy group alters lipophilicity and solubility, impacting bioavailability.

Table 1: Physicochemical Comparison

Property2-Methoxybenzamide3-Methoxybenzamide4-Methoxybenzamide
CAS Number 3938-96-35813-86-53424-93-9
Molecular Weight 151.16 g/mol 151.16 g/mol 151.16 g/mol
LogP (Predicted) ~0.75~1.12~1.05
pKa (Amide) ~14.5~14.2~14.4
H-Bond Donor/Acc 1 / 21 / 21 / 2
Solubility (Water) ModerateLow-ModerateLow (High MP solid)
Key Structural Feature Ortho-effect: Steric twist prevents planarity.Meta-effect: Fits hydrophobic pocket of PARP.Para-effect: Electronic donation, but steric mismatch.

Part 2: Mechanism of Action & SAR Analysis

The PARP Inhibition Paradigm

The primary biological target for these molecules is the PARP-1 enzyme. The mechanism is competitive inhibition with


. The benzamide moiety mimics the nicotinamide ring of 

, forming critical hydrogen bonds with Gly863 and Ser904 in the catalytic cleft.
The "Position Effect" (Causality)
  • 3-Methoxy (Meta): The 3-position substituent aligns perfectly with a hydrophobic sub-pocket within the enzyme active site. This interaction stabilizes the inhibitor-enzyme complex, increasing potency (

    
    ).
    
  • 2-Methoxy (Ortho): The methoxy group at the 2-position clashes with the amide hydrogen. This steric repulsion forces the amide group to rotate out of the plane of the benzene ring. Since the PARP active site requires a planar molecule for

    
    -stacking with Tyr907, 2-MBA binds poorly or not at all.
    
  • 4-Methoxy (Para): While electronically favorable (electron-donating), the 4-position points towards the solvent interface or a restricted region depending on the specific PARP isoform, often failing to provide the stabilization seen with the 3-position.

Visualization: SAR Logic Pathway

The following diagram illustrates the decision logic for selecting an isomer based on structural constraints.

SAR_Logic Start Methoxybenzamide Isomer Selection CheckPos Check Methoxy Position Start->CheckPos Pos2 2-Position (Ortho) CheckPos->Pos2 Pos3 3-Position (Meta) CheckPos->Pos3 Pos4 4-Position (Para) CheckPos->Pos4 Effect2 Steric Hindrance Twists Amide Bond Pos2->Effect2 Effect3 Hydrophobic Pocket Interaction Pos3->Effect3 Effect4 Solvent Exposed/ Steric Mismatch Pos4->Effect4 Result2 Inactive/Weak (Negative Control) Effect2->Result2 Result3 Potent PARP Inhibitor (Tool Compound) Effect3->Result3 Result4 Weak Inhibitor (Intermediate Potency) Effect4->Result4

Figure 1: Structural logic dictating the biological efficacy of methoxybenzamide isomers.

Part 3: Comparative Biological Activity Data[1][2]

Table 2: Biological Effects Profile

Target / Effect3-Methoxybenzamide (Active)4-Methoxybenzamide (Weak)2-Methoxybenzamide (Inactive)
PARP-1 Inhibition (

)
1.8 - 5.0

[1]
> 50

> 100

(Essentially Inactive)
Cytoprotection (

)
High (Prevents NAD+ depletion)Low / NegligibleNone
Apoptosis Induction Promotes caspase-dependent apoptosis (by blocking necrosis)MinimalMinimal
Antimicrobial Activity Weak (Scaffold only)WeakWeak
Neuroprotection Documented (Ischemia models)Not SignificantNot Significant

Expert Insight: When designing an experiment to prove PARP dependence, always use 3-MBA as the inhibitor and 2-MBA (or 4-MBA) as the structurally similar negative control. If your effect is seen with 3-MBA but not 2-MBA, it is likely PARP-mediated. If both show the effect, it is likely an off-target toxicity or antioxidant effect of the phenol ether.

Part 4: Experimental Protocols

Protocol A: PARP Inhibition Validation (Self-Validating System)

This protocol uses a colorimetric universal PARP assay to verify the potency ranking (3 > 4 > 2).

Reagents:

  • Purified PARP enzyme (Human PARP-1).

  • Biotinylated NAD+.

  • Histone-coated 96-well plate.

  • Streptavidin-HRP.

Workflow:

  • Preparation: Dilute 2-, 3-, and 4-MBA in DMSO. Prepare a serial dilution (0.1

    
     to 1000 
    
    
    
    ).
  • Control Setup (Validation Step):

    • Positive Control:[1] 3-Aminobenzamide (Standard) or 3-MBA.

    • Negative Control: Solvent only (DMSO max 1%).

    • Background: No Enzyme.

  • Reaction:

    • Add 10

      
       inhibitor to wells.
      
    • Add 20

      
       PARP enzyme. Incubate 10 min (Pre-incubation allows inhibitor to bind).
      
    • Add 20

      
       PARP Cocktail (Biotin-NAD+ / Activated DNA).
      
    • Incubate 60 min at Room Temp.

  • Detection:

    • Wash 2x with PBS-T.

    • Add Streptavidin-HRP (30 min).

    • Add TMB Substrate. Read OD at 450 nm.

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. Inhibition to derive

    
    .
    
Protocol B: Cell Viability & Cytotoxicity (MTT Assay)

To distinguish specific inhibition from general toxicity.

Workflow:

  • Seed HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates.

  • Treat with isomers (10 - 500

    
    ) for 24h and 48h.
    
  • Validation Check: Include a "Dead Control" (e.g., 10% DMSO) and "Growth Control" (Untreated).

  • Add MTT reagent; incubate 4h. Solubilize formazan crystals.

  • Interpretation: 3-MBA should show minimal cytotoxicity alone up to ~100

    
    . High toxicity at low doses suggests off-target effects.
    
Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Validation S1 Solubilize Isomers (DMSO Stock 100mM) S2 Serial Dilution (0.1 - 1000 uM) S1->S2 A1 PARP Enzyme Pre-incubation (10m) S2->A1 A2 Add Substrate (NAD+ / DNA) A1->A2 A3 Reaction (60m @ RT) A2->A3 D1 Read Absorbance (450nm) A3->D1 D2 Calculate IC50 D1->D2 D3 Compare Ranking: 3-MBA << 4-MBA < 2-MBA D2->D3

Figure 2: Step-by-step workflow for validating the differential activity of methoxybenzamide isomers.

References

  • Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10 . National Institutes of Health (NIH). Available at: [Link]

  • Structural Implications for Selective Targeting of PARPs . National Institutes of Health (NIH). Available at: [Link]

  • Structural requirements for potent PARP inhibition . ResearchGate.[2][3] Available at: [Link]

  • 4-Methoxybenzamide | C8H9NO2 | CID 76959 . PubChem. Available at: [Link]

  • 3-Methoxybenzamide | C8H9NO2 | CID 98487 . PubChem. Available at: [Link]

Sources

Validation

A Researcher's Guide to 2-Methoxybenzamide and its Derivatives as Reference Compounds in Hedgehog Pathway Research

For researchers navigating the complexities of the Hedgehog (Hh) signaling pathway, the choice of appropriate reference compounds is paramount for validating assays and interpreting experimental results. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complexities of the Hedgehog (Hh) signaling pathway, the choice of appropriate reference compounds is paramount for validating assays and interpreting experimental results. This guide provides an in-depth comparison of 2-methoxybenzamide and its potent derivatives with other widely used Hedgehog pathway inhibitors, offering experimental data and protocols to inform your research decisions.

The Hedgehog Signaling Pathway: A Critical Target in Development and Disease

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Its aberrant activation is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[2] The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of PTCH on the G protein-coupled receptor-like protein Smoothened (SMO).[2] The activation of SMO then triggers a downstream signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of Hh target genes.[2]

Due to its central role in oncogenesis, the Hh pathway, and particularly SMO, has become a key target for therapeutic intervention.[2][3] This has led to the development of several small molecule inhibitors, including the FDA-approved drugs Vismodegib and Sonidegib for the treatment of BCC.[2][4]

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH PTCH Shh->PTCH Binds SMO_inactive SMO (Inactive) PTCH->SMO_inactive Inhibits SMO_active SMO (Active) PTCH->SMO_active Inhibition Relieved SUFU_Gli SUFU-Gli Complex SMO_active->SUFU_Gli Dissociates Gli_active Gli (Active) SUFU_Gli->Gli_active Releases Gli_nucleus Gli Gli_active->Gli_nucleus Translocates Target_Genes Target Gene Transcription Gli_nucleus->Target_Genes Activates Inhibitors 2-Methoxybenzamide Derivatives Vismodegib, Sonidegib, SANT-1 Inhibitors->SMO_active Inhibit

Figure 1: Simplified diagram of the Hedgehog signaling pathway and the point of inhibition for SMO antagonists.

2-Methoxybenzamide Derivatives: A Potent Scaffold for Hedgehog Pathway Inhibition

Recent research has highlighted the 2-methoxybenzamide scaffold as a promising starting point for the development of novel and potent Hedgehog pathway inhibitors.[3] While 2-methoxybenzamide itself is a relatively simple molecule, its derivatives have demonstrated significant inhibitory activity against SMO.[2][3]

One particularly potent derivative, designated as compound 21 in a 2021 study published in RSC Advances, has shown a nanomolar IC50 value in a Gli-luciferase reporter assay.[3] This compound effectively prevents the translocation of SMO to the primary cilium, a critical step in Hh pathway activation.[3] Furthermore, this derivative has demonstrated efficacy against SMO mutants that confer resistance to other inhibitors like Vismodegib, highlighting the potential of the 2-methoxybenzamide scaffold to overcome clinical resistance.[2][3]

Comparative Performance of Hedgehog Pathway Inhibitors

To provide a clear comparison of the potency of 2-methoxybenzamide derivatives against other common Hedgehog pathway inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) as determined by Gli-luciferase reporter assays. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (Gli-luciferase Assay)Key Characteristics
2-Methoxybenzamide Derivative (cpd 21) SMO30 nM[2][3]High potency, effective against wild-type and mutant SMO.[2][3]
Vismodegib (GDC-0449) SMO~50 nM[5][6]FDA-approved for basal cell carcinoma.[5]
Sonidegib (LDE-225) SMO1.3 nM (mouse), 2.5 nM (human)[7]FDA-approved for locally advanced basal cell carcinoma.[7][8]
SANT-1 SMO20 nM[9]A well-characterized research tool for SMO inhibition.

Experimental Validation: A Step-by-Step Protocol for the Gli-Luciferase Reporter Assay

The Gli-luciferase reporter assay is a robust and widely used method to quantify the activity of the Hedgehog pathway. The assay utilizes a cell line engineered to express luciferase under the control of a Gli-responsive promoter. Inhibition of the pathway results in a decrease in luciferase expression, which can be measured as a reduction in luminescence.

Figure 2: General workflow for a Gli-luciferase reporter assay to determine the IC50 of Hedgehog pathway inhibitors.

Materials:

  • Gli-reporter cell line (e.g., NIH/3T3 Gli-luciferase reporter cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hedgehog pathway agonist (e.g., Shh-conditioned medium or Smoothened Agonist - SAG)

  • Test compounds (2-methoxybenzamide derivative, Vismodegib, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture the Gli-reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • On Day 1, seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of culture medium.[10]

    • Incubate for 24 hours.

  • Cell Starvation:

    • On Day 2, carefully aspirate the culture medium and replace it with 100 µL of low-serum medium (e.g., DMEM with 0.5% FBS). This step is crucial to reduce background signaling.

    • Incubate for another 24 hours.

  • Compound Treatment:

    • On Day 3, prepare serial dilutions of your test compounds (e.g., 2-methoxybenzamide derivative, Vismodegib) and the positive control (e.g., a known Hh inhibitor) in low-serum medium.

    • Add the diluted compounds to the respective wells.

    • To a set of wells (positive control for pathway activation), add the Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG).

    • Include vehicle control wells (e.g., DMSO in low-serum medium).

    • Incubate the plate for 24-48 hours.

  • Luciferase Assay:

    • On Day 4, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add an equal volume of the luciferase reagent to each well (e.g., 100 µL).[11]

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.[11]

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to the vehicle control (considered 0% inhibition) and the un-stimulated control (considered 100% inhibition).

    • Plot the normalized data as a function of the compound concentration (log scale).

    • Calculate the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic curve).

Why Consider 2-Methoxybenzamide Derivatives as a Reference?

While Vismodegib and Sonidegib are clinically approved and widely used, the 2-methoxybenzamide scaffold offers several advantages as a reference compound in a research setting:

  • High Potency: As demonstrated by its derivatives, the 2-methoxybenzamide core can be elaborated to yield inhibitors with nanomolar potency, comparable to or exceeding that of established drugs.[3][5]

  • Activity Against Resistance Mutations: The ability of 2-methoxybenzamide derivatives to inhibit SMO mutants that are resistant to first-generation inhibitors makes them valuable tools for studying mechanisms of drug resistance.[2][3]

  • Structural Simplicity and Synthetic Accessibility: The parent molecule, 2-methoxybenzamide, is a relatively simple and commercially available starting material, providing a cost-effective platform for medicinal chemistry efforts to develop novel analogs.[12]

  • Favorable Physicochemical Properties: 2-Methoxybenzamide possesses physicochemical properties, such as a logP of approximately 0.8, that are within the desirable range for drug-like molecules, suggesting good potential for cell permeability and other ADME properties in its derivatives.[13]

Conclusion

In the dynamic field of Hedgehog pathway research, having well-characterized and potent reference compounds is essential for robust and reproducible science. The 2-methoxybenzamide scaffold, exemplified by its highly potent derivatives, presents a compelling option for researchers. Its high potency, activity against clinically relevant resistance mutations, and synthetic tractability make it an excellent tool for assay validation, hit-to-lead campaigns, and fundamental studies of Hedgehog signaling. By understanding its performance relative to established inhibitors like Vismodegib and Sonidegib, and by employing validated experimental protocols such as the Gli-luciferase reporter assay, researchers can confidently advance our understanding of this critical signaling pathway and its role in health and disease.

References

  • He, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(36), 22820-22825. [Link]

  • Lee, Y., et al. (2016). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Molecules, 21(9), 1131. [Link]

  • He, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [PMC][Link]

  • Wikipedia contributors. (2023, December 12). Hedgehog signaling pathway. In Wikipedia, The Free Encyclopedia. [Link]

  • Morotti, M., et al. (2021). Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts?. International Journal of Molecular Sciences, 22(22), 12539. [Link]

  • Fargnoli, M. C., et al. (2024). Real-world experience with vismodegib and sonidegib in advanced basal cell carcinoma: a multicenter Italian study. Journal of Dermatological Treatment, 35(1), 2351759. [Link]

  • AdooQ Bioscience. (n.d.). SANT-1 | Sonic hedgehog inhibitor. [Link]

  • AcceChem. (2024, April 12). Sonidegib is a Hedgehog Pathway Inhibitor for Solid Tumors Research. [Link]

  • Deng, Y., et al. (2024). Sonidegib Therapy for Locally Advanced Basal Cell Carcinoma in an Elderly Patient: A Case Report. Clinical, Cosmetic and Investigational Dermatology, 17, 269–273. [Link]

  • Chen, Y., et al. (2021). Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma. Cancers, 13(24), 6245. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75540, 2-Methoxybenzamide. [Link]

  • Dummer, R., et al. (2020). Long‐term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42‐month analysis of the phase II randomized, double‐blind BOLT study. British Journal of Dermatology, 182(6), 1368-1376. [Link]

  • Aygün, M., et al. (2024). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 1-12. [Link]

  • He, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxybenzamide (CAS 2439-77-2). [Link]

  • Bio-protocol. (n.d.). Hedgehog (Hh) Reporter Activity Assay. [Link]

  • Bio-protocol. (n.d.). Hedgehog (Hh) Reporter Activity Assay. [Link]

  • Wang, J., et al. (2018). A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth. Molecules, 23(5), 1032. [Link]

  • Lee, Y., et al. (2016). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. [PMC][Link]

Sources

Comparative

A Researcher's Guide to Selectivity: Profiling 2-Methoxybenzamide Cross-reactivity Across Key Signaling Pathways

For drug development professionals and researchers, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical, yet often under-documented, aspect of this j...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical, yet often under-documented, aspect of this journey is the comprehensive assessment of a compound's selectivity. It is not enough to know that a molecule engages its intended target; we must also understand where else it binds and what unintended consequences may arise. This guide provides an in-depth technical framework for evaluating the cross-reactivity of 2-Methoxybenzamide, a known inhibitor of the Hedgehog signaling pathway, against other critical cellular signaling networks.

The core principle of this guide is to move beyond a simple "on-target" vs. "off-target" binary. Instead, we will build a nuanced understanding of a compound's "polypharmacology." By systematically comparing its activity on the primary Hedgehog pathway with its potential effects on other key pathways, we can anticipate potential adverse effects, uncover new therapeutic opportunities, and build a robust preclinical data package.

The Primary Target: 2-Methoxybenzamide and the Hedgehog Pathway

2-Methoxybenzamide and its derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3] This pathway is a cornerstone of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[1][2]

The mechanism of 2-Methoxybenzamide involves the direct inhibition of Smoothened (Smo), a seven-transmembrane receptor that is the central signal transducer of the Hh pathway.[1][2] In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo.[1][2] Ligand binding to Ptch relieves this inhibition, allowing Smo to signal downstream through the Gli family of transcription factors, ultimately activating Hh target genes.[1][2] 2-Methoxybenzamide derivatives function by preventing Smo from entering the primary cilium, a key step in signal transduction.[1][3]

Hedgehog Signaling Pathway Diagram

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand Ptch Patched (Ptch) Hh->Ptch Binds Smo Smoothened (Smo) (Target of 2-Methoxybenzamide) Ptch->Smo Inhibits SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli Disrupts Gli_act Active Gli SUFU_Gli->Gli_act Releases TargetGenes Hh Target Genes Gli_act->TargetGenes Activates Transcription Hh_Inactive 2-Methoxybenzamide Hh_Inactive->Smo Inhibits

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of 2-Methoxybenzamide.

The Rationale for Cross-Reactivity Profiling

Why is it imperative to look beyond the Hedgehog pathway?

  • Safety and Toxicity: Off-target interactions are a primary cause of adverse drug reactions (ADRs). Early identification of unintended molecular interactions allows for risk mitigation and the selection of candidates with a cleaner safety profile. Standard safety pharmacology panels are a regulatory expectation for advancing small molecules toward clinical trials.[4][5]

  • Structural Homology: Smoothened is a G-protein coupled receptor (GPCR)-like protein. Although it doesn't couple to G-proteins in the canonical way, its seven-transmembrane structure shares similarities with the vast GPCR superfamily, which constitutes the largest class of drug targets.[6] This structural resemblance makes GPCRs a logical first-pass screen for potential cross-reactivity.

  • Pathway Crosstalk: Biological pathways are not isolated systems. There is known crosstalk between the Hedgehog pathway and other major signaling cascades, such as the PI3K/AKT/mTOR pathway.[7] Inhibition of one pathway can have unforeseen consequences on another, which can be either detrimental or therapeutically beneficial.

  • Kinase Promiscuity: Protein kinases are another major class of drug targets, and kinase inhibitors are notorious for off-target effects due to the conserved nature of the ATP-binding pocket.[8] While 2-Methoxybenzamide is not primarily a kinase inhibitor, broad screening against the human kinome is a standard due-diligence step to rule out potent, unintended kinase inhibition.

Based on this rationale, this guide will focus on a tiered approach to compare 2-Methoxybenzamide's activity against:

  • Tier 1: Receptor Tyrosine Kinase (RTK) Signaling (e.g., EGFR Pathway)

  • Tier 2: Key Metabolic/Growth Signaling (e.g., PI3K/AKT/mTOR Pathway)

  • Tier 3: Broad Receptor and Enzyme Panels (GPCRs & Nuclear Receptors)

Experimental Design: A Self-Validating Workflow

To ensure the integrity of our findings, we will employ a multi-faceted experimental approach that combines biochemical and cell-based assays. This workflow provides orthogonal data, where the results of one experiment validate and add context to the others.

Experimental Workflow for Selectivity Profiling

Workflow cluster_biochem Biochemical Assays (Tier 1) cluster_cellbased Cell-Based Assays (Tier 2) Compound 2-Methoxybenzamide KinomeScan Kinome-Wide Binding Assay (e.g., 400+ kinases) Compound->KinomeScan GPCRPanel GPCR Binding Panel (Radioligand Displacement) Compound->GPCRPanel HhAssay Hedgehog Pathway Reporter Assay (Gli-Luciferase) Compound->HhAssay EGFR_Assay EGFR Pathway Reporter Assay (SRE-Luciferase) Compound->EGFR_Assay mTOR_Assay mTOR Pathway Cell Assay (p-S6K Western Blot) Compound->mTOR_Assay NR_Assay Nuclear Receptor Panel (Transactivation Assays) Compound->NR_Assay Data Data Analysis & Comparison (IC50 / % Inhibition) KinomeScan->Data GPCRPanel->Data HhAssay->Data EGFR_Assay->Data mTOR_Assay->Data NR_Assay->Data EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/SOS Dimer->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: A simplified representation of the EGFR/MAPK signaling cascade.

Experimental Protocol: EGFR Pathway Reporter Assay

This protocol utilizes a stable cell line expressing a luciferase reporter gene driven by a Serum Response Element (SRE), a downstream target of the EGFR/MAPK pathway.

  • Cell Culture: Seed HEK293-SRE-Luciferase cells in a 96-well white, clear-bottom plate at a density of 20,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Methoxybenzamide in serum-free media, starting from a top concentration of 100 µM. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and a vehicle (DMSO) control.

  • Treatment: Gently remove media from cells and add 50 µL of the compound dilutions. Pre-incubate for 1 hour.

  • Stimulation: Add 50 µL of human Epidermal Growth Factor (EGF) to all wells (except for unstimulated controls) to a final concentration of 10 ng/mL.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.

  • Lysis and Detection: Equilibrate the plate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well, mix, and incubate for 10 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% activity) and unstimulated control (0% activity). Calculate IC50 values using a four-parameter logistic regression model.

Comparative Data (Hypothetical)
Target PathwayAssay TypeReadout2-Methoxybenzamide (IC50)Control Compound (IC50)
Hedgehog Gli-Luciferase ReporterLuminescence50 nM Vismodegib (3 nM)
EGFR SRE-Luciferase ReporterLuminescence> 10,000 nM Gefitinib (25 nM)

This hypothetical data clearly demonstrates high potency and selectivity for the Hedgehog pathway, with negligible activity against EGFR signaling at concentrations up to 10 µM.

Tier 2 Comparison: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. It is frequently activated in cancer and exhibits significant crosstalk with the Hedgehog pathway. [7]Assessing activity here is crucial for understanding potential synergistic or antagonistic effects.

PI3K/AKT/mTOR Signaling Pathway Diagram

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates ProteinSynth Protein Synthesis S6K->ProteinSynth EIF4EBP1->ProteinSynth CellGrowth Cell Growth ProteinSynth->CellGrowth

Caption: Overview of the PI3K/AKT/mTOR signaling pathway leading to protein synthesis.

Experimental Protocol: mTORC1 Activity Assay (Western Blot)

This protocol measures the phosphorylation of a key mTORC1 substrate, p70S6 Kinase (S6K), in a relevant cancer cell line.

  • Cell Culture: Plate Daoy medulloblastoma cells (known to have active Hh signaling) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace growth media with serum-free media and incubate for 12-16 hours to reduce basal pathway activity.

  • Compound Treatment: Treat cells with 2-Methoxybenzamide at various concentrations (e.g., 0.1, 1, 10 µM) for 2 hours. Include a known mTOR inhibitor (e.g., Rapamycin) as a positive control and a vehicle control.

  • Stimulation: Stimulate cells with Insulin-like Growth Factor 1 (IGF-1) at 100 ng/mL for 30 minutes to robustly activate the PI3K/AKT/mTOR pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with primary antibodies against Phospho-p70S6K (Thr389) and total p70S6K (as a loading control). Subsequently, probe with HRP-conjugated secondary antibodies.

  • Imaging and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and express the ratio of phospho-S6K to total S6K, normalized to the stimulated vehicle control.

Comparative Data (Hypothetical)
Target PathwayAssay TypeReadout2-Methoxybenzamide (% Inhibition @ 10 µM)Control Compound (% Inhibition @ 100 nM)
Hedgehog Gli-Luciferase ReporterLuminescence>95%>98% (Vismodegib)
mTORC1 Western Blotp-S6K Levels< 5% >90% (Rapamycin)

This data would indicate that 2-Methoxybenzamide does not directly inhibit mTORC1 signaling, reinforcing its specific mechanism of action.

Tier 3: Broad Selectivity and Liability Panels

To build a comprehensive selectivity profile, it is standard practice to screen the compound against large, well-defined panels of common off-targets. Commercial services offer panels that cover hundreds of kinases, GPCRs, ion channels, and nuclear receptors. [4]This provides a broad, unbiased view of potential interactions.

Experimental Protocol: Kinase & GPCR Panel Screening

These are typically fee-for-service assays performed by specialized contract research organizations (CROs).

  • Compound Submission: Provide a high-purity stock solution of 2-Methoxybenzamide to the CRO.

  • Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) against the entire panel. For kinases, this may be a competition binding assay (e.g., KINOMEscan™). For GPCRs, it is often a battery of radioligand binding assays.

  • Data Output: Results are reported as "% Inhibition" or "% Displacement" at the tested concentration. A pre-defined threshold (e.g., >50% inhibition) is used to identify significant "hits."

  • Follow-up (Optional): Any significant hits from the primary screen are then subjected to dose-response analysis to determine an accurate IC50 or Ki value.

Comparative Data (Hypothetical Results from a 44-Target Safety Panel)
Target ClassRepresentative Target2-Methoxybenzamide (% Inhibition @ 10 µM)Interpretation
GPCR (Dopaminergic) Dopamine D28%No significant activity
GPCR (Adrenergic) Adrenergic α1A12%No significant activity
GPCR (Serotonergic) 5-HT2B65% Potential off-target hit; requires IC50 follow-up
Ion Channel hERG3%Low risk of cardiac liability
Transporter Dopamine Transporter (DAT)<1%No significant activity
Nuclear Receptor Estrogen Receptor α5%No significant activity

This hypothetical result highlights the power of broad panel screening. While 2-Methoxybenzamide shows excellent selectivity across most targets, a potential interaction with the 5-HT2B receptor was identified. This would trigger a follow-up IC50 determination to assess the potency of this off-target activity and evaluate its potential clinical relevance.

Conclusion: Building a Complete Picture of Selectivity

This guide has outlined a logical, tiered, and technically robust strategy for characterizing the selectivity profile of 2-Methoxybenzamide. By systematically comparing its potent on-target activity against the Hedgehog pathway with its activity against other key signaling pathways like EGFR and mTOR, and further probing for liabilities with broad screening panels, we can construct a comprehensive and defensible data package.

The causality behind this experimental design is rooted in the principles of modern drug discovery: anticipate and mitigate risk early. An off-target interaction is not necessarily a program-ending event, but an unknown interaction is an unacceptable liability. Through the rigorous application of the biochemical and cell-based assays detailed here, researchers can move forward with a deeper understanding of their compound's mechanism, ensuring that both its efficacy and its safety are built on a solid scientific foundation.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved January 30, 2026, from [Link]

  • Allen, J. A., Roth, B. L. (2016). Drugging Membrane Protein Interactions. PMC. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved January 30, 2026, from [Link]

  • Infante, J. R., et al. (2021). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. PMC. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. [Link]

  • Arribas, J., et al. (2020). Transmembrane Peptides as Inhibitors of Protein-Protein Interactions: An Efficient Strategy to Target Cancer Cells?. Frontiers in Oncology. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved January 30, 2026, from [Link]

  • Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 30, 2026, from [Link]

  • Wang, Y., et al. (2023). Interactions between hedgehog signaling pathway and the complex tumor microenvironment in breast cancer: current knowledge and therapeutic promises. PubMed Central. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 30, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved January 30, 2026, from [Link]

Sources

Validation

Advancing Oncology R&amp;D: A Head-to-Head Preclinical Comparison of Novel 2-Methoxybenzamide Analogs Targeting the Hedgehog Pathway

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway remains a critical area of investigation.[1] Its aberrant activation i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway remains a critical area of investigation.[1] Its aberrant activation is a known driver in various malignancies, including medulloblastoma and basal cell carcinoma.[1] The transmembrane protein Smoothened (Smo) is a key transducer in this pathway, making it a prime target for therapeutic intervention.[1] This guide provides a preclinical head-to-head comparison of a series of novel 2-methoxybenzamide analogs designed as Smo inhibitors.

While in vivo data for this specific series is not yet publicly available, this guide will first delve into a detailed comparative analysis of their potent in vitro activity. Subsequently, we will outline the critical next steps in preclinical development by providing field-proven, detailed protocols for in vivo efficacy and pharmacokinetic studies, using established Smoothened inhibitors as illustrative examples. This comprehensive approach is designed to equip researchers with the necessary framework to advance promising compounds like these from benchtop to preclinical validation.

In Vitro Potency: A Comparative Analysis

A series of 2-methoxybenzamide derivatives were synthesized and evaluated for their ability to inhibit the Hedgehog signaling pathway. The primary mechanism of action for this class of compounds is the inhibition of the Smoothened (Smo) receptor.[1][2] The in vitro potency of these analogs was determined using a Gli-luciferase reporter assay, which measures the transcriptional activity of Gli, a downstream effector of Hh signaling. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each analog.

Compound IDStructureHh Pathway Inhibition IC50 (μM)
Analog 17 2-methoxybenzamide with monochlorine substituent on the phenyl ring0.12
Analog 18 2-methoxybenzamide with dichloride substituent on the phenyl ring0.26
Analog 19 2-methoxybenzamide with fluoro substituent on the phenyl ring0.31
Analog 20 2-methoxybenzamide with fluoro substituent on the phenyl ring0.25
Compound 21 2-methoxybenzamide with a pyridyl derivative0.03

Table 1: In vitro Hedgehog pathway inhibitory activity of 2-methoxybenzamide analogs. Data sourced from Sun et al., 2021.

Key Insights from In Vitro Data:

From this initial screen, Compound 21 emerged as the most potent analog, with an IC50 value of 0.03 μM.[1][2] This pyridyl derivative demonstrated significantly higher potency compared to its phenyl-substituted counterparts. Further mechanistic studies revealed that Compound 21 effectively prevents the translocation of Smo into the primary cilium, a crucial step in Hh pathway activation.[1][2] Notably, this lead compound also retained its inhibitory activity against a drug-resistant Smo mutant, highlighting its potential to overcome known resistance mechanisms that affect first-generation Smo inhibitors.[1][2]

The Path Forward: Essential In Vivo Preclinical Evaluation

The promising in vitro profile of Compound 21 necessitates a thorough evaluation in preclinical in vivo models to assess its therapeutic potential. The following sections outline the standard experimental workflows for determining in vivo efficacy and pharmacokinetic parameters, crucial for establishing a compound's drug-like properties.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The 2-methoxybenzamide analogs discussed herein are designed to inhibit the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor. In a resting state, the Patched (Ptch) receptor inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog), this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival. By binding to Smo, these small molecule inhibitors prevent its activation and subsequent downstream signaling.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch Patched (Ptch) Hh Ligand->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli Signal Transduction (inhibition of SUFU) Gli_act Active Gli SUFU_Gli->Gli_act Releases Gli_nuc Gli Gli_act->Gli_nuc Translocates TargetGenes Target Gene Expression Gli_nuc->TargetGenes Activates 2-Methoxybenzamide Analog 2-Methoxybenzamide Analog 2-Methoxybenzamide Analog->Smo Inhibits

Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide analogs.

In Vivo Efficacy Assessment in a Medulloblastoma Xenograft Model

To evaluate the anti-tumor activity of a lead compound like Compound 21, a robust in vivo model is essential. Given the role of the Hedgehog pathway in medulloblastoma, a patient-derived xenograft (PDX) model or a genetically engineered mouse model (GEMM) such as the Ptch1+/-;Trp53-/- model, is highly relevant.[2]

Experimental Protocol:
  • Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma mice) for implanting patient-derived medulloblastoma tumor fragments or cells.

  • Tumor Implantation: Subcutaneously implant tumor fragments or inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: Randomize mice into treatment and control groups. The control group receives the vehicle, while treatment groups receive the 2-methoxybenzamide analog at various doses (e.g., 10, 25, 50 mg/kg), administered orally once or twice daily.

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition. The study duration is typically 21-28 days, or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

in_vivo_workflow cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., NSG Mice) tumor_implantation Implant Medulloblastoma Tumor Cells/Fragments animal_model->tumor_implantation tumor_growth Monitor Tumor Growth (to 100-150 mm³) tumor_implantation->tumor_growth randomization Randomize into Groups (Vehicle, Drug Doses) tumor_growth->randomization dosing Administer Daily Oral Doses randomization->dosing measurements Measure Tumor Volume & Body Weight (2-3x/week) dosing->measurements data_plotting Plot Mean Tumor Volume vs. Time measurements->data_plotting tgi_calculation Calculate Tumor Growth Inhibition (%) data_plotting->tgi_calculation statistical_analysis Perform Statistical Analysis tgi_calculation->statistical_analysis

Workflow for an in vivo efficacy study in a xenograft model.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount. A pharmacokinetic (PK) study in mice provides key parameters such as bioavailability, half-life, and maximum plasma concentration.

Experimental Protocol:
  • Animal Model: Use a common mouse strain such as C57BL/6 or BALB/c.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Administration: Administer a single oral gavage dose (e.g., 10 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process blood samples to obtain plasma. Analyze the plasma concentration of the compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Plot plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software to calculate key parameters.

Pharmacokinetic ParameterDescriptionIllustrative Value (Established Smo Inhibitor)
Tmax Time to reach maximum plasma concentration~2.4 days (Vismodegib)
Cmax Maximum plasma concentrationDose-dependent
t1/2 Elimination half-life~4 days (Vismodegib, after multiple doses)
AUC Area under the plasma concentration-time curveDose-dependent
F (%) Oral Bioavailability~32% (Vismodegib)

Table 2: Key pharmacokinetic parameters and illustrative values for an established Smoothened inhibitor.[1]

Conclusion and Future Directions

The in vitro data presented herein clearly identifies Compound 21 as a highly potent 2-methoxybenzamide analog with a promising mechanism of action against the Hedgehog pathway. Its ability to inhibit a drug-resistant Smo mutant in vitro suggests a potential advantage over existing therapies. However, the successful translation of this promising in vitro activity into a viable clinical candidate is contingent upon rigorous preclinical in vivo evaluation.

The provided experimental frameworks for assessing in vivo efficacy and pharmacokinetics represent the critical next steps in the drug development process. By following these established protocols, researchers can generate the necessary data to build a comprehensive preclinical data package. This will enable a data-driven decision on whether to advance promising 2-methoxybenzamide analogs, such as Compound 21, into further IND-enabling studies and ultimately, clinical trials for the treatment of Hedgehog-driven cancers.

References

  • Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820–22825. Available from: [Link]

  • Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Vismodegib. StatPearls. Retrieved from [Link]

  • Robarge, K. D., et al. (2009). GDC-0449—A potent inhibitor of the hedgehog pathway. Cancer Research, 69(19), 7649-7652.
  • Metcalfe, C., & de Sauvage, F. J. (2011). Hedgehog signalling and cancer. British Journal of Cancer, 105(12), 1801–1807.
  • National Cancer Institute. (n.d.). NCI Dictionary of Cancer Terms. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Xenograft Models. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Mouse Models for Cancer Research. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxybenzamide

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper management and disposal of chemical waste is not me...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper management and disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Methoxybenzamide (also known as o-Anisamide), moving beyond simple directives to explain the causality behind each procedural choice.

Foundational Knowledge: Understanding the Hazard Profile of 2-Methoxybenzamide

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Methoxybenzamide is an aromatic amide whose hazard profile dictates the necessary precautions for its handling and disposal.

Primary Hazards:

  • Irritant: It is known to cause skin and serious eye irritation.

  • Respiratory Tract Irritant: Inhalation of dusts can lead to respiratory irritation.

  • Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[1]

While the toxicological properties have not been fully investigated, the available data necessitates treating 2-Methoxybenzamide with a high degree of caution.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents.

Property Value/Classification Source
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Incompatible Materials Strong oxidizing agents, Strong bases[2]
DOT Transportation Classification Not regulated

The Disposal Decision Matrix: A Step-by-Step Workflow

The selection of an appropriate disposal route is a critical decision point. This process should be systematic and documented. The following diagram illustrates the logical flow for determining the correct disposal pathway for 2-Methoxybenzamide waste.

DisposalDecision start Start: 2-Methoxybenzamide Waste Generated waste_char Characterize Waste Stream - Pure compound? - Contaminated materials? - Dilute solution? start->waste_char spill_check Is this a spill cleanup? waste_char->spill_check spill_protocol Follow Spill Cleanup Protocol (See Section 3) spill_check->spill_protocol Yes small_quant Small, manageable quantity? spill_check->small_quant No lab_treat Consider Lab-Scale Treatment (Alkaline Hydrolysis) (See Section 4.1) small_quant->lab_treat Yes large_quant Large Quantity or Untreatable? small_quant->large_quant No lab_treat->large_quant Treatment not feasible end_treat Dispose of Treated Waste (Check local regulations for sewer disposal of neutralized hydrolysate) lab_treat->end_treat waste_prof Profile as Hazardous Waste - Determine RCRA characteristics - Consult EHS large_quant->waste_prof Yes collect_waste Collect for Professional Disposal (See Section 4.2) waste_prof->collect_waste end_pickup Arrange for Licensed Waste Hauler Pickup collect_waste->end_pickup

Caption: Decision workflow for 2-Methoxybenzamide waste disposal.

Immediate Response: Accidental Release and Spill Cleanup

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Ensure the spill area is clear of all personnel not involved in the cleanup. Increase ventilation to the area, preferably within a chemical fume hood.[1]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

    • For larger spills or where dust is generated, respiratory protection is required.[3]

  • Contain the Spill: For solid 2-Methoxybenzamide, carefully sweep up the material to avoid generating dust. For solutions, absorb with an inert material such as vermiculite, sand, or earth.

  • Collect and Containerize: Place the swept powder or absorbent material into a suitable, clean, dry, and clearly labeled container for disposal.[1][4] The container must be sealable.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste.[5]

Core Disposal Procedures: From Laboratory Treatment to Professional Removal

Disposal of 2-Methoxybenzamide should not involve sewer or regular trash disposal without prior treatment.[6] The two primary routes for disposal are in-laboratory treatment for small quantities or collection for professional disposal by a licensed hazardous waste contractor.

Laboratory-Scale Treatment: Alkaline Hydrolysis

For small quantities of 2-Methoxybenzamide, alkaline hydrolysis can be an effective method to break down the amide into less hazardous components: sodium 2-methoxybenzoate and ammonia gas.[1] This procedure must be conducted with a thorough understanding of the chemical reaction and its potential hazards.

Causality of Experimental Choice: Amide bonds can be cleaved by hydrolysis under basic conditions. The use of sodium hydroxide and heat accelerates this reaction, converting the parent compound into its corresponding carboxylate salt and ammonia. The salt is generally more water-soluble and less hazardous, and the ammonia can be safely vented in a fume hood.

Experimental Protocol: Alkaline Hydrolysis of 2-Methoxybenzamide

  • Work in a Fume Hood: This entire procedure must be performed in a certified chemical fume hood to ensure proper ventilation of the ammonia gas that will be evolved.

  • Prepare the Reaction: For every 1 gram of 2-Methoxybenzamide waste, prepare approximately 15-20 mL of a 10% sodium hydroxide (NaOH) solution in a flask appropriately sized for the reaction volume (e.g., a 250 mL flask for ~3g of benzamide).[1]

  • Combine Reagents: Add the 2-Methoxybenzamide waste to the sodium hydroxide solution in the flask. Add a magnetic stir bar.

  • Set up for Reflux: Fit the flask with a reflux condenser to prevent the loss of solvent during heating.

  • Heat and Stir: Gently heat the mixture to boiling while stirring.[1] Maintain the boil for approximately 15-30 minutes. The evolution of ammonia gas is an indicator that the reaction is proceeding.

  • Verify Completion (Optional): The reaction is likely complete when the solid 2-Methoxybenzamide has fully dissolved and the evolution of ammonia ceases.

  • Cool and Neutralize: Allow the solution to cool to room temperature. Slowly and carefully neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH between 5.5 and 10.5.[7] This step should be performed with caution as it can generate heat.

  • Final Disposal: Consult your institution's EHS office and local regulations. The neutralized solution of sodium 2-methoxybenzoate may be permissible for drain disposal with copious amounts of water, but this must be verified.[6]

Professional Disposal: The Standard for Bulk Quantities

For larger quantities of 2-Methoxybenzamide, contaminated materials, or when laboratory treatment is not feasible, the only acceptable method is disposal via a licensed environmental waste management company.

Procedural Steps:

  • Waste Determination and Classification: As the generator of the waste, you are responsible for determining if it qualifies as hazardous under the Resource Conservation and Recovery Act (RCRA).[8] While 2-Methoxybenzamide is not a specifically "listed" waste, it must be evaluated for the four characteristics of hazardous waste:

    • Ignitability (D001): Not applicable.

    • Corrosivity (D002): Not applicable in its solid form.

    • Reactivity (D003): Not considered reactive under normal conditions.[9]

    • Toxicity (D004-D043): This is the most likely characteristic. A Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively determine if it leaches specific toxic constituents above regulatory limits. However, given its known hazards, it is prudent to manage it as a hazardous waste.[10] Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste code assignment.

  • Proper Containerization and Labeling:

    • Collect waste 2-Methoxybenzamide and contaminated materials in a sturdy, chemically compatible container with a secure lid.[2]

    • Do not mix with incompatible wastes, such as strong oxidizing agents.[2]

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "2-Methoxybenzamide".[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[11] This area should provide secondary containment to capture any potential leaks.[5]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection of the waste by a licensed hazardous waste disposal company.[11]

Disposal via Incineration: Considerations for Thermal Destruction

High-temperature incineration is a common and effective method for the final disposal of many organic chemical wastes.[4] When 2-Methoxybenzamide is sent for professional disposal, this is a likely terminal treatment method.

  • Operational Parameters: For non-halogenated organic compounds, incineration should generally be conducted at temperatures around 1600°F (871°C) with a residence time of approximately 0.75 seconds to ensure 98% destruction. Specific facilities may use temperatures up to 1100°C for certain hazardous wastes.

  • Hazardous Decomposition Products: The thermal decomposition of amides can produce hazardous gases. During incineration, 2-Methoxybenzamide is expected to break down, potentially forming ammonia, isocyanic acid (HCNO), and hydrogen cyanide (HCN). Additionally, combustion in the presence of atmospheric nitrogen can lead to the formation of nitrogen oxides (NOx).[3] Licensed incineration facilities are equipped with scrubbers and other flue gas treatment systems to manage these hazardous byproducts.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-Methoxybenzamide is a multi-faceted process that requires a comprehensive understanding of its hazards, a logical decision-making framework, and adherence to established protocols. By moving beyond mere compliance and embracing the scientific reasoning behind these procedures, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific practice. Always consult your institution's specific waste management guidelines and your EHS department for guidance.

References

  • Geocities.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75540, 2-Methoxybenzamide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ScienceOpen. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Retrieved from [Link]

  • Google Patents. (n.d.). Method of decomposing dioxins.
  • National Academies Press. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]

  • MDPI. (2026, January 29). Catalytic Effect of CaO and ZSM-5 on Microalgae Pyrolysis Under Reverse Chemical Looping Pyrolysis Conditions. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2016). Study on thermal decomposition of 2-chlorobenzalmalononitrile. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Alkaline Hydrolysis Process for Treatment and Disposal of Purex Solvent Waste. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chapter 2 Section 3.2 - Incinerators. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Methoxybenzamide

CAS: 2439-77-2 | Formula: C₈H₉NO₂ | Molecular Weight: 151.16 g/mol Executive Summary This guide defines the operational safety standards for handling 2-Methoxybenzamide , a reagent commonly used in the synthesis of benzo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2439-77-2 | Formula: C₈H₉NO₂ | Molecular Weight: 151.16 g/mol

Executive Summary

This guide defines the operational safety standards for handling 2-Methoxybenzamide , a reagent commonly used in the synthesis of benzohydroxamic acids and other pharmaceutical intermediates. While often categorized as a moderate hazard, its capacity to cause significant mucosal and ocular irritation requires strict adherence to barrier protection, particularly during solid-phase handling where dust generation is probable.

As a Senior Application Scientist, I emphasize that personal protective equipment (PPE) is your last line of defense , not your first. Engineering controls (fume hoods) must be the primary containment strategy.[1] The protocols below are designed to create a self-validating safety system that protects against the compound's specific irritant and acute toxicity profiles.

Hazard Assessment & Risk Profile

Effective PPE selection relies on understanding the specific "failure modes" of the chemical.[1] 2-Methoxybenzamide presents primarily as an irritant to mucous membranes and a harmful agent upon ingestion.[1]

Table 1: GHS Hazard Classification & PPE Implications

Hazard ClassCodeDescriptionPPE/Operational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3]Mandatory Hygiene: No glove reuse. Wash hands immediately after doffing.[1]
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Barrier Integrity: Minimum 0.11mm nitrile thickness required to prevent micro-abrasion contact.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Gap-Free Protection: Safety glasses with side shields are minimum; goggles required if dust is visible.[1]
STOT - SE H335 May cause respiratory irritation.[1][2][3][5]Inhalation Control: All solid handling must occur within a certified fume hood or LEV.[1]

Critical Note: This compound releases toxic fumes (Nitrogen oxides, NOx) upon thermal decomposition.[1][2] Ensure all heating processes are performed under active ventilation.[1]

PPE Selection Matrix

The following specifications represent the minimum acceptable standards for research environments.

Table 2: Personal Protective Equipment Specifications

ComponentStandardMaterial SpecificationOperational Rationale
Hand Protection EN 374 / ASTM F739Nitrile Rubber (Min. 0.11 mm / 4 mil)Nitrile provides excellent resistance to solid amides.[1] Note: If dissolved in organic solvents (e.g., DCM), consult the solvent's breakthrough time.[1]
Eye/Face EN 166 / ANSI Z87.1Safety Glasses w/ Side Shields or Chemical Goggles Prevent corneal injury from dust ingress.[1] Goggles are mandatory if handling >10g of fine powder outside a hood.[1]
Respiratory NIOSH N95 / EN 149 FFP2Particulate Respirator Required only if engineering controls (fume hood) fail or during spill cleanup outside containment.[1]
Body Lab Coat (Cotton/Poly)Long-sleeved, high-neck Prevents accumulation of dust on street clothes and skin contact with forearms.
Operational Workflow: Handling & Disposal

Safety is a process, not a product.[1] Follow this logic flow to ensure containment integrity.

Diagram 1: PPE Decision & Handling Logic

This workflow dictates the decision-making process for PPE escalation based on experimental state.

PPE_Workflow Start START: Handling 2-Methoxybenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution SolidPPE Standard PPE: Nitrile Gloves + Safety Glasses + Fume Hood Solid->SolidPPE SolventCheck Check Solvent Permeation Solution->SolventCheck Disposal Disposal: Dissolve in combustible solvent -> Incinerate SolidPPE->Disposal HighRiskSolvent High Permeation (e.g., DCM)? SolventCheck->HighRiskSolvent DoubleGlove Action: Double Glove (PE/EVAL Laminate inner) HighRiskSolvent->DoubleGlove Yes StandardGlove Action: Standard Nitrile HighRiskSolvent->StandardGlove No DoubleGlove->Disposal StandardGlove->Disposal

Caption: Decision tree for PPE escalation. Note that in solution, the solvent often dictates the glove breakthrough time, not the solute.[1]

Step-by-Step Protocol

Phase 1: Pre-Operational Check (Self-Validation)

  • Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze to check for pinhole leaks.[1] This is critical for irritants.

  • Hood Verification: Ensure fume hood face velocity is between 0.3–0.5 m/s.

  • Staging: Place a secondary containment tray inside the hood. All weighing and transfer must happen inside this tray to capture potential spills.

Phase 2: Active Handling

  • Weighing: Use a static-free spatula.[1] If the balance is outside the hood, tare the vial inside, add solid, cap tightly, and then move to the balance. Never transport open containers of solid 2-Methoxybenzamide across the lab.

  • Solubilization: Add solvent slowly to avoid aerosolizing the powder.[1] Once in solution, the risk shifts from dust inhalation to splash exposure.[1]

Phase 3: Doffing & Disposal

  • Gross Decontamination: Wipe outer gloves with a dry paper towel if dust is visible.[1]

  • Doffing: Use the "beak" method (pinch outside of one glove, pull off; slide finger under remaining glove, peel off) to ensure skin never touches the outer glove surface.[1]

  • Waste Stream:

    • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic/Irritant".[1]

    • Liquid Waste: Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of in the organic waste stream for incineration equipped with an afterburner [1, 2].[1]

Emergency Response Procedures

In Case of Spills:

  • Evacuate & Ventilate: If a large amount of powder (>50g) is spilled outside a hood, evacuate the immediate area to allow dust to settle.[1]

  • PPE Escalation: Don N95/P2 respirator and chemical goggles before re-entering.[1]

  • Cleanup:

    • Dry Spill: Cover with a damp paper towel to prevent dust dispersion.[1] Sweep up carefully and place in a hazardous waste bag.

    • Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if strong oxidizers are present in the lab [3].[1]

Exposure First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes , holding eyelids open.[1] Contact lenses must be removed if easy to do so.[1]

  • Skin Contact: Wash with soap and water.[1][4] Do not use solvents (ethanol) to wash skin, as this may enhance absorption.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention immediately (Show CAS 2439-77-2 SDS to physician).

References
  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 2-Methoxybenzamide. Retrieved from

  • PubChem. (2024).[1] 2-Methoxybenzamide (Compound) - Safety and Hazards. National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Methoxybenzamide (CAS 2439-77-2).[2][4] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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